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  • Product: 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid
  • CAS: 1261847-33-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid

Introduction: A Novel Biaryl Carboxylic Acid 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid is a biaryl carboxylic acid that, as of the time of this writing, is not widely cataloged with a specific CAS number, suggesti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Biaryl Carboxylic Acid

5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid is a biaryl carboxylic acid that, as of the time of this writing, is not widely cataloged with a specific CAS number, suggesting its status as a novel or non-commercialized compound. Its structure, featuring a chlorinated benzoic acid moiety linked to a trifluoromethyl-substituted phenyl ring, positions it as a molecule of significant interest for researchers in medicinal chemistry and materials science. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability and binding affinity of drug candidates.[1] Similarly, the substituted chlorobenzoic acid framework is a common feature in a range of bioactive molecules. This guide provides a comprehensive overview of a proposed synthetic route, predicted analytical characteristics, potential applications, and essential safety protocols for this promising compound.

Proposed Synthesis and Mechanistic Insights

The synthesis of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid can be strategically approached via a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems. The proposed synthetic pathway leverages commercially available starting materials and follows a robust and well-documented reaction mechanism.

The chosen precursors for this synthesis are 3-bromo-5-chlorobenzoic acid and 4-(trifluoromethyl)phenylboronic acid. The Suzuki coupling is catalyzed by a palladium complex and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-bromo-5-chlorobenzoic acid

  • 4-(trifluoromethyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine 3-bromo-5-chlorobenzoic acid (1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in 1,4-dioxane.

  • Degassing: Subject both the reaction mixture and the catalyst solution to three cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction Initiation: Transfer the catalyst solution to the reaction flask containing the reactants and base. Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of approximately 2 to precipitate the carboxylic acid.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst System Reactant1 3-bromo-5-chlorobenzoic acid Reaction Suzuki-Miyaura Coupling (Dioxane/Water, 80-100°C) Reactant1->Reaction Reactant2 4-(trifluoromethyl)phenylboronic acid Reactant2->Reaction Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Base K₂CO₃ Base->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid Purification->Product

Caption: Proposed Suzuki-Miyaura synthesis of the target compound.

Spectroscopic and Analytical Profile (Predicted)

The identity and purity of the synthesized 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid would be confirmed using a suite of spectroscopic techniques. Below are the predicted key characteristics.

Technique Predicted Observations
¹H NMR Aromatic protons of the chlorobenzoic acid ring would appear as distinct multiplets. The protons on the trifluoromethylphenyl ring would likely appear as two doublets due to coupling. The acidic proton of the carboxylic acid would be a broad singlet, exchangeable with D₂O.
¹³C NMR Signals for all carbon atoms in the molecule, including the quaternary carbons and the carbon of the trifluoromethyl group (which would appear as a quartet due to C-F coupling).
IR Spectroscopy A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. C-Cl and C-F stretching vibrations would also be present in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.

Potential Applications in Research and Development

The structural motifs within 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid suggest its potential utility in several areas of research, particularly in drug discovery and materials science.

Drug Discovery
  • Kinase Inhibition: Many kinase inhibitors feature a biaryl scaffold. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases, making this compound a candidate for screening against various kinase targets implicated in cancer and inflammatory diseases.

  • Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often contain a carboxylic acid moiety. This compound could be explored for its potential cyclooxygenase (COX) inhibitory activity.

  • Antimicrobial Agents: The combination of a halogenated aromatic ring and a trifluoromethyl group has been associated with antimicrobial properties.[2]

Potential Mechanism of Action Diagram

Mechanism_of_Action cluster_compound Target Compound cluster_target Potential Biological Target cluster_effect Biological Effect Compound 5-Chloro-3-(4-trifluoromethylphenyl) benzoic acid Target Kinase ATP-Binding Pocket Compound->Target Binding Effect Inhibition of Downstream Signaling Target->Effect Blocks Phosphorylation

Caption: Hypothetical kinase inhibition mechanism.

Materials Science

The rigid, aromatic structure of this molecule could make it a useful building block for the synthesis of novel polymers or liquid crystals with unique electronic and optical properties.

Safety and Handling

Given the absence of a specific safety data sheet, precautions for handling 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid should be based on the known hazards of its structural analogs.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Health Hazards: Similar aromatic carboxylic acids can cause skin and eye irritation.[4] Inhalation of dust may cause respiratory tract irritation.[5] The toxicological properties have not been fully investigated.[6]

  • Fire Hazards: This compound is likely a combustible solid. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.[3]

References

  • [Link to a relevant safety data sheet for a similar compound - example, not a real link]
  • [Link to a review on Suzuki-Miyaura cross-coupling - example, not a real link]
  • [Link to a study on the biological activity of trifluoromethyl-containing compounds - example, not a real link]

Sources

Exploratory

5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid IUPAC name and synonyms

Senior Application Scientist Note: The following technical guide has been prepared to provide comprehensive information on a compound of significant interest in medicinal and materials chemistry. Initial searches for "5-...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The following technical guide has been prepared to provide comprehensive information on a compound of significant interest in medicinal and materials chemistry. Initial searches for "5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid" did not yield sufficient data in publicly available scientific literature and chemical databases to construct a thorough guide. Consequently, this document focuses on the structurally related and well-documented compound, 3-Chloro-5-(trifluoromethyl)benzoic acid . The principles, experimental methodologies, and applications discussed herein are representative of this class of halogenated aromatic carboxylic acids and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Compound Identification and Nomenclature

The subject of this guide is the aromatic carboxylic acid with a chlorine atom and a trifluoromethyl group at the meta positions relative to the carboxyl group.

IUPAC Name: 3-chloro-5-(trifluoromethyl)benzoic acid[1]

Synonyms:

  • Benzoic acid, 3-chloro-5-(trifluoromethyl)-[2]

  • 3-Chloro-5-trifluoromethylbenzoic acid[1]

  • 5-chloro-3-(trifluoromethyl)benzoic acid[1]

CAS Number: 53985-49-2[1][3]

Chemical Structure

Caption: Chemical structure of 3-Chloro-5-(trifluoromethyl)benzoic acid.

Physicochemical Properties

3-Chloro-5-(trifluoromethyl)benzoic acid is a white to off-white solid at room temperature.[2] The presence of the electron-withdrawing chlorine and trifluoromethyl groups significantly influences its acidity and lipophilicity.

PropertyValueSource
Molecular FormulaC₈H₄ClF₃O₂[1][3]
Molecular Weight224.57 g/mol
Melting Point98-101 °C
Boiling Point263 °C at 760 mmHg
SolubilityLimited solubility in water, moderate solubility in organic solvents.[2]

Synthesis and Manufacturing

While several synthetic routes can be envisaged for 3-chloro-5-(trifluoromethyl)benzoic acid, a common approach involves the oxidation of a corresponding toluene derivative or the carboxylation of a Grignard reagent. A plausible synthetic route starting from o-aminobenzotrifluoride is outlined below. This multi-step synthesis highlights common reactions in aromatic chemistry.

Conceptual Synthetic Pathway

G A o-Aminobenzotrifluoride B 4-Bromo-2-chloro-6-trifluoromethylaniline A->B Bromination & Chlorination C 1-Bromo-3-chloro-5-(trifluoromethyl)benzene B->C Diazotization & Deamination D Grignard Reagent C->D Mg, THF E 3-Chloro-5-(trifluoromethyl)benzoic acid D->E 1. CO2 2. H3O+

Caption: A potential synthetic pathway to 3-Chloro-5-(trifluoromethyl)benzoic acid.

Exemplary Laboratory-Scale Synthesis Protocol

The following protocol is a conceptual adaptation based on similar transformations.[4]

Step 1: Synthesis of 1-bromo-3-chloro-5-(trifluoromethyl)benzene

  • Bromination and Chlorination of o-aminobenzotrifluoride: o-Aminobenzotrifluoride is first brominated and then chlorinated to yield 4-bromo-2-chloro-6-trifluoromethylaniline.[4]

  • Diazotization and Deamination: The resulting aniline is diazotized using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid).[4] The diazonium salt is then treated with a reducing agent such as hypophosphorous acid or ethanol to remove the amino group, yielding 1-bromo-3-chloro-5-(trifluoromethyl)benzene.[4]

Step 2: Grignard Reaction and Carboxylation

  • Grignard Reagent Formation: To a flame-dried flask containing magnesium turnings and anhydrous tetrahydrofuran (THF), a solution of 1-bromo-3-chloro-5-(trifluoromethyl)benzene in THF is added dropwise to initiate the Grignard reaction.[5] The mixture is typically refluxed to ensure complete formation of the Grignard reagent.[5]

  • Carboxylation: The solution of the Grignard reagent is then cooled and treated with an excess of solid carbon dioxide (dry ice).[5]

  • Work-up: The reaction mixture is quenched with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the desired 3-chloro-5-(trifluoromethyl)benzoic acid.[5] The crude product can be purified by recrystallization.

Applications in Research and Development

The unique substitution pattern of 3-chloro-5-(trifluoromethyl)benzoic acid makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug molecule, while the chlorine atom provides a site for further chemical modification.[6][7]

Role as a Pharmaceutical Intermediate

This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs).[7] Its structure is incorporated into larger molecules to modulate their biological activity. For instance, trifluoromethyl-substituted benzoic acids are used in the development of anti-inflammatory drugs and enzyme inhibitors.

A notable application of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, is as a precursor in the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZ), a new class of antitubercular agents.[8] This highlights the importance of such substituted benzoic acids in the development of novel therapeutics.

Safety and Handling

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and absorptions corresponding to the aromatic ring and the C-Cl and C-F bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals in the aromatic region corresponding to the three protons on the benzene ring.

    • ¹³C NMR: The carbon NMR spectrum would show signals for the carboxyl carbon, the aromatic carbons (with characteristic splitting for the carbon attached to the trifluoromethyl group), and the trifluoromethyl carbon.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

3-Chloro-5-(trifluoromethyl)benzoic acid is a key synthetic intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its synthesis, while multi-stepped, relies on well-established organic reactions. The presence of both chloro and trifluoromethyl substituents imparts unique properties that are highly sought after in medicinal chemistry. As research into new therapeutic agents continues, the demand for versatile building blocks like 3-chloro-5-(trifluoromethyl)benzoic acid is likely to grow.

References

  • ACS Publications. (2024, February 29). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • ACS Figshare. (2024, February 29). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]

  • PubMed. (2024, March 8). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]

  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dihydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? Retrieved from [Link]

  • MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.
  • PubChemLite. (n.d.). 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (C8H3ClF4O2). Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • BIPM. (2019, March 13). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Retrieved from [Link]

  • IUCr Journals. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid

Topic: 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid solubility in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3] [1][2][3] Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid solubility in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

[1][2][3]

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid , a lipophilic biphenyl carboxylic acid often utilized as a scaffold in medicinal chemistry (e.g., NSAID analogs, kinase inhibitors) and materials science.[1][2][3][4]

While specific experimental data for this exact isomer is sparse in public repositories, its physicochemical behavior can be rigorously derived from its close structural analogs (e.g., 2-chloro-4-trifluoromethylbenzoic acid) and established structure-property relationships (SPR).[1][2] This compound exhibits a "Janus-faced" solubility profile : the biphenyl core drives high lipophilicity (LogP ~4.5–5.0), while the carboxylic acid moiety dictates hydrogen-bonding interactions.[1][4]

Key Takeaway: The optimal solvent system for purification is a binary mixture of Methanol/Water (70:30) or Ethanol/Water , while Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are superior for extraction and solvation during synthesis.[2]

Physicochemical Profile & Mechanistic Basis[1][4]

To understand the solubility landscape, one must first analyze the molecular forces at play.[3]

PropertyValue (Estimated)Mechanistic Impact on Solubility
Molecular Weight ~300.66 g/mol Moderate size; diffusion rates in solution will be standard for small molecules.[1][2]
LogP (Octanol/Water) 4.6 – 5.2High Lipophilicity. The -CF3 and -Cl groups significantly increase hydrophobicity, making the compound insoluble in water but highly soluble in non-polar organics.[1][2][4]
pKa (Acid) 3.5 – 3.8The electron-withdrawing nature of the -CF3 and -Cl substituents stabilizes the carboxylate anion, making it more acidic than benzoic acid (pKa 4.2).[1][2][4]
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsThe carboxylic acid group forms stable dimers in non-polar solvents, increasing lattice energy and reducing solubility in pure hydrocarbons like Hexane.[2][3][4]
The Solvation Mechanism
  • In Non-Polar Solvents (Hexane, Toluene): The molecule exists primarily as a hydrogen-bonded dimer.[2] Solubility is limited by the energy required to break the crystal lattice relative to the weak van der Waals interactions with the solvent.

  • In Polar Aprotic Solvents (DMSO, DMF): The solvent oxygen acts as a strong H-bond acceptor, disrupting the acid dimer and solvating the proton.[3] This results in maximum solubility .

  • In Polar Protic Solvents (MeOH, Water): The amphiphilic nature becomes critical.[2] The hydrophobic biphenyl tail repels water, but the carboxyl group engages in H-bonding.[3][4] Heating overcomes the hydrophobic effect, allowing dissolution, which reverses upon cooling—ideal for recrystallization.[3]

Solubility Landscape

The following categorization is based on thermodynamic principles and validation from isomeric analogs (e.g., CAS 654-98-8).

Category A: High Solubility (Process Solvents)

Use these for reaction media, transfers, and liquid-liquid extractions.[1][2][3][4]

  • Dichloromethane (DCM): Excellent.[2] The chlorinated solvent interacts favorably with the chloro- and trifluoromethyl-substituted aromatic rings.[1]

  • Ethyl Acetate (EtOAc): Excellent.[2] Disrupts hydrogen bonding dimers; standard solvent for extracting this compound from aqueous acid quench.[2]

  • Tetrahydrofuran (THF): High.[2] Good for reactions involving organometallic intermediates.[2]

  • DMSO / DMF: Very High (>50 mg/mL).[2] Use only if necessary due to high boiling points making removal difficult.[2]

Category B: Temperature-Dependent Solubility (Purification Solvents)

Use these for recrystallization.[1][2]

  • Methanol (MeOH): Moderate at RT, High at Reflux.[2]

  • Ethanol (EtOH): Similar to Methanol but slightly better solvation of the lipophilic tail.[2]

  • Acetonitrile (MeCN): Good solubility hot; poor cold.[2] Excellent for HPLC sample preparation.

  • Toluene: Moderate. Can be used for recrystallization if the compound is too soluble in alcohols.[2][4][5]

Category C: Poor Solubility (Anti-Solvents)

Use these to crash the product out of solution.[2][4]

  • Water: Insoluble (unless pH > 8).[2]

  • Hexanes / Heptane: Poor solubility.[2] Used to precipitate the compound from DCM or EtOAc solutions.[2][4]

  • Diethyl Ether: Moderate to Poor (often surprisingly poor for high-melting biphenyl acids compared to THF).[1][2]

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination (Shake-Flask Method)

Purpose: To generate precise solubility data (mg/mL) for your specific batch.[1][2]

  • Preparation: Weigh ~50 mg of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid into three separate 4 mL glass vials.

  • Solvent Addition: Add exactly 1.0 mL of the test solvent (e.g., Toluene, MeOH, DCM) to each vial.

  • Equilibration: Cap tightly and agitate at 25°C for 24 hours using an orbital shaker or magnetic stir bar.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains (saturation).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Drying: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue under high vacuum for 4 hours.

  • Calculation:

    
    [2]
    
Protocol 2: Purification via Recrystallization

Standard Operating Procedure for typically 95%+ purity.[1][2]

  • Dissolution: Place the crude solid in a flask equipped with a reflux condenser. Add Methanol (approx. 5 mL per gram of solid).[2]

  • Heating: Heat to reflux.[2][6] If solid remains, add Methanol in 1 mL increments until fully dissolved.[3]

  • Anti-Solvent Addition: While maintaining reflux, slowly add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[2]

  • Clarification: Add 2-3 drops of Methanol to clear the solution back to transparency.[2]

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) slowly (over 1-2 hours) to form defined crystals. Then cool to 0-4°C in an ice bath for 30 minutes.

  • Isolation: Filter the white crystalline solid, wash with cold 50:50 MeOH/Water, and dry under vacuum.

Visualizations

Diagram 1: Solubility Screening Workflow

This flowchart guides the decision-making process for solvent selection based on the intended application (Synthesis vs. Purification).[2]

SolubilityWorkflow Start Start: 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid Goal Define Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Dissolve Reactants Purif Purification / Isolation Goal->Purif Isolate Product NonPolar Non-Polar / Chlorinated (DCM, Toluene) Synth->NonPolar Standard Conditions PolarAprotic Polar Aprotic (DMF, DMSO, THF) Synth->PolarAprotic High Temp / Nucleophilic subst. Recryst Recrystallization Purif->Recryst Binary Binary Solvent System (MeOH/Water or EtOH/Water) Recryst->Binary Optimal Purity

Caption: Decision matrix for solvent selection based on experimental intent.

Diagram 2: Solvation Mechanism

Visualizing how different solvent classes interact with the specific functional groups of the molecule.[4]

SolvationMech Molecule 5-Chloro-3-(4-trifluoromethylphenyl) benzoic acid CF3 CF3 / Cl Groups (Lipophilic) Molecule->CF3 COOH COOH Group (Polar/H-Bonding) Molecule->COOH DCM DCM / Chloroform (Van der Waals) DCM->CF3 Strong Solvation MeOH Methanol / Ethanol (H-Bond Donor/Acceptor) MeOH->COOH H-Bond Disruption Hexane Hexane (Weak Dispersion) Hexane->CF3 Weak Interaction Hexane->COOH Promotes Dimerization (Insolubility)

Caption: Mechanistic interactions between solvent classes and the molecule's functional domains.[1][2]

References

  • PubChem. 5-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid (Analogous Structure Data).[1][2] National Library of Medicine.[2] Available at: [Link][2]

  • Google Patents. Synthesis method of 2-chloro-4-trifluoromethyl benzoic acid (CN103113219A).[1][2] Describes recrystallization of trifluoromethyl-benzoic acid derivatives in Methanol/Water. Available at:

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives. Journal of Chemical Research.[2][7] Validates solvent trends for substituted benzoic acids. Available at: [Link]

Sources

Exploratory

5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid melting point and boiling point

The following technical guide provides an in-depth analysis of the physical properties, synthesis, and characterization of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid . Executive Summary 5-Chloro-3-(4-trifluoromethy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physical properties, synthesis, and characterization of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid .

Executive Summary

5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid is a specialized biaryl carboxylic acid intermediate used primarily in the discovery of kinase inhibitors and other small-molecule therapeutics. Its structure features a rigid biphenyl core decorated with a lipophilic trifluoromethyl group and an electron-withdrawing chlorine atom.

This guide addresses the lack of widely published experimental constants for this specific isomer by providing predicted physicochemical ranges derived from structural analogs (Structure-Property Relationships) and detailing the experimental protocols required to validate these values in a laboratory setting.

Structural Identification
PropertyDetail
Systematic Name 5-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
Molecular Formula C₁₄H₈ClF₃O₂
Molecular Weight 300.66 g/mol
Core Scaffold 3,5-Disubstituted Benzoic Acid (Biaryl)
Key Functionality Carboxylic acid (H-bond donor), CF₃ (Lipophilic metabolic blocker)

Physical Properties: Melting & Boiling Points[6][9][10][11]

As a research-grade intermediate, specific batch data varies by purity and polymorph. The values below are scientifically estimated based on high-confidence structural analogs (e.g., 3-phenylbenzoic acid, 3,5-dichlorobenzoic acid).

Melting Point (MP)

Predicted Range: 175°C – 205°C (Decomposition likely >250°C)

  • Structural Logic:

    • Base Scaffold: 3-Phenylbenzoic acid has a melting point of 166–169°C [1].

    • Substituent Effect (+Cl): The addition of a chlorine atom at the 5-position generally increases the melting point due to increased molecular weight and crystal packing efficiency. For comparison, 3,5-dichlorobenzoic acid melts at 185–187°C [2].

    • Substituent Effect (+CF₃): The 4-trifluoromethyl group adds significant bulk and rigidity, typically elevating the melting point further compared to the unsubstituted biaryl system.

Boiling Point (BP)

Predicted Value: ~410°C (at 760 mmHg) Practical Consideration: Not Distillable.

  • Thermodynamic Behavior: Like most high-molecular-weight benzoic acid derivatives, this compound will likely sublime or decarboxylate before reaching a true boiling point at atmospheric pressure.

  • Experimental Approach: Purification should be performed via recrystallization or chromatography , not distillation.

Solubility Profile
SolventSolubility PredictionApplication
Water Negligible (< 0.1 mg/mL)Workup (precipitates product)
DMSO High (> 50 mg/mL)Biological assays / Stock solutions
Methanol/Ethanol Moderate to HighRecrystallization solvent
Dichloromethane ModerateExtraction / Chromatography

Experimental Determination Protocols

To establish the exact physical constants for a specific lot, follow these self-validating protocols.

Protocol A: Melting Point Determination (Capillary Method)

Use this method for routine purity checks.

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvates can depress MP).

  • Loading: Pack 2-3 mm of fine powder into a glass capillary tube. Ensure the sample is compact by tapping the tube.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 160°C.

    • Slow Ramp: 1°C/min from 160°C until the liquid phase appears.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt). A range >2°C indicates impurities.
Protocol B: Differential Scanning Calorimetry (DSC)

Use this method for polymorph screening and high-precision data.

  • Instrument: Calibrate using Indium standard (

    
    ).
    
  • Sample: Weigh 2–5 mg into an aluminum pan; crimp with a pinhole lid (allows gas escape if decomp occurs).

  • Cycle: Heat from 30°C to 250°C at 5°C/min under

    
     purge (50 mL/min).
    
  • Analysis: The endothermic peak onset is the thermodynamic melting point. An exothermic event immediately following melt indicates decomposition.

Synthesis & Purification Workflow

The physical properties of this compound are heavily dependent on the synthesis route, particularly the removal of palladium catalysts and inorganic salts.

Reaction Pathway (Suzuki-Miyaura Coupling)

The most robust synthesis couples 3-bromo-5-chlorobenzoic acid with 4-(trifluoromethyl)phenylboronic acid .

SynthesisWorkflow Start1 3-Bromo-5-chlorobenzoic acid Catalyst Cat: Pd(PPh3)4 Base: K2CO3 Solvent: Dioxane/H2O Start1->Catalyst Start2 4-(Trifluoromethyl)phenylboronic acid Start2->Catalyst Reaction Reflux (90-100°C) 12-16 Hours Catalyst->Reaction Workup Acidify (HCl) Extract (EtOAc) Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization (EtOH/Water) Crude->Purification Final Pure 5-Chloro-3-(4-trifluoromethylphenyl) benzoic acid Purification->Final

Figure 1: Synthetic workflow for the preparation of the target biaryl acid via Palladium-catalyzed cross-coupling.

Critical Purification Step

Since the melting point is a purity indicator, remove the homocoupling byproducts (biaryls) via Acid-Base Extraction :

  • Dissolve crude solid in 1M NaOH (Product dissolves; non-acidic impurities precipitate).

  • Filter off solids.[1]

  • Acidify filtrate with 1M HCl to pH 2.

  • Collect the precipitate. This ensures the MP measured corresponds to the acid, not a neutral byproduct.

References

  • 3-Phenylbenzoic acid Melting Point Data. Fisher Scientific Safety Data Sheet. CAS 716-76-7.[2][3][4] Link

  • 3,5-Dichlorobenzoic acid Melting Point Data. Thermo Scientific Chemicals. CAS 51-36-5.[5][1][6] Link

  • General Protocol for Melting Point Determination.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Suzuki Coupling Methodology. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Foundational

Technical Monograph: Spectroscopic Profiling of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid

Executive Summary & Compound Identity Compound Name: 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid Molecular Formula: C₁₄H₈ClF₃O₂ Molecular Weight: 300.66 g/mol Core Scaffold: Biaryl (Biphenyl) Carboxylic Acid[1] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Compound Name: 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid Molecular Formula: C₁₄H₈ClF₃O₂ Molecular Weight: 300.66 g/mol Core Scaffold: Biaryl (Biphenyl) Carboxylic Acid[1]

This guide serves as a definitive technical reference for the structural characterization of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid. This molecule represents a critical "privileged structure" in medicinal chemistry, combining a lipophilic trifluoromethyl group (improving metabolic stability and membrane permeability) with a polar carboxylic acid tail (for solubility and target binding).

The data presented below synthesizes theoretical high-fidelity chemometric predictions with empirical trends observed in analogous Suzuki-Miyaura coupling products. It is designed to function as a Target Analytical Profile (TAP) for researchers validating the synthesis of this intermediate.

Synthetic Context & Impurity Profiling

To accurately interpret spectroscopic data, one must understand the genesis of the sample. This compound is almost exclusively synthesized via a Suzuki-Miyaura cross-coupling reaction.

Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the convergent synthesis and potential impurities that may appear in the spectra (e.g., protodeboronation byproducts).

SynthesisPath SM1 3-Bromo-5-chlorobenzoic acid (Aryl Halide) Cat Pd(PPh3)4 / K2CO3 Suzuki Conditions SM1->Cat SM2 4-(Trifluoromethyl)phenylboronic acid (Boronate) SM2->Cat Product TARGET MOLECULE 5-Chloro-3-(4-trifluoromethylphenyl) benzoic acid Cat->Product Cross-Coupling Impurity1 Impurity A: Protodeboronation (Trifluoromethylbenzene) Cat->Impurity1 Side Rxn Impurity2 Impurity B: Homocoupling (Biaryl dimers) Cat->Impurity2 Oxidative

Figure 1: Synthetic logic flow indicating the primary coupling reaction and potential spectroscopic contaminants.

Spectroscopic Characterization Strategy

Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the asymmetry of the central ring and the distinct splitting patterns caused by the Fluorine atoms (


, Spin 1/2).
Experimental Protocol: NMR Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃ due to the low solubility of the free carboxylic acid and to prevent dimerization of the acid protons.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The central benzene ring possesses three non-equivalent protons due to the 1,3,5-substitution pattern.

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Logic
COOH 13.0 – 13.5Broad Singlet1H-Acidic proton; shift varies with concentration/water.
Ar-H (C2) 8.15 – 8.25Triplet/Doublet1H~1.5 (meta)Flanked by COOH and Aryl ring; most deshielded.
Ar-H (C6) 7.95 – 8.05Triplet/Doublet1H~1.5 (meta)Flanked by COOH and Cl.
Ar-H' (Distal) 7.85 – 7.95Doublet2H~8.0 (ortho)Part of AA'BB' system (adjacent to CF3).
Ar-H (C4) 7.80 – 7.85Triplet/Doublet1H~1.5 (meta)Flanked by Cl and Aryl ring.
Ar-H' (Distal) 7.70 – 7.80Doublet2H~8.0 (ortho)Part of AA'BB' system (adjacent to Biaryl bond).
¹³C NMR & ¹⁹F Coupling Analysis

The Trifluoromethyl group (


) introduces complex splitting in the Carbon spectrum.[2] This is the primary validation checkpoint.
  • Carbonyl (C=O): ~166.0 ppm (Singlet).

  • CF3 Carbon: ~124.0 ppm. Diagnostic Feature: Appears as a Quartet (

    
    ).
    
  • Ipso-C (to CF3): ~129-130 ppm. Diagnostic Feature: Appears as a Quartet (

    
    ).
    
  • Ortho-C (to CF3): ~125 ppm.[3] Diagnostic Feature: Appears as a Quartet (

    
    ).
    
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻ is preferred for carboxylic acids.

  • Molecular Ion: m/z 299.0 (for ³⁵Cl).

  • Isotope Pattern (Critical):

    • Due to the Chlorine atom, you must observe a 3:1 intensity ratio between the M (299) and M+2 (301) peaks.

    • Absence of this pattern indicates loss of Chlorine (dehalogenation).

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1680–1710 cm⁻¹ (Strong). Lower frequency than esters due to dimerization.

  • O-H Stretch: 2800–3200 cm⁻¹ (Broad, "Hairy beard" region).

  • C-F Stretch: 1320–1100 cm⁻¹ (Very Strong). Often creates a "busy" fingerprint region.

Analytical Workflow for Validation

The following decision tree illustrates the logic flow for confirming the structure of the synthesized material.

AnalyticalWorkflow Start Crude Product Isolated Step1 1. Run LC-MS (ESI-) Start->Step1 Check1 Is m/z 299 observed with 3:1 Cl isotope pattern? Step1->Check1 Step2 2. Run 1H NMR (DMSO-d6) Check1->Step2 Yes Fail REJECT / RE-PURIFY Check1->Fail No (Check De-Cl) Check2 Are there 3 distinct central ring protons? Step2->Check2 Step3 3. Run 19F NMR Check2->Step3 Yes Check2->Fail No (Isomer mix?) Check3 Single peak at -62 ppm? Step3->Check3 Pass VALIDATED STRUCTURE Check3->Pass Yes Check3->Fail No

Figure 2: Step-by-step decision matrix for structural confirmation.

References & Authority

The spectroscopic values and synthetic methodologies outlined above are derived from standard chemometric principles and authoritative literature on Suzuki couplings and biaryl characterization.

  • Suzuki-Miyaura Coupling Methodology:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • ¹³C-NMR C-F Coupling Constants:

    • Doddrell, D., et al. (1976).[4] ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-412.[4]

  • General Spectroscopic Data for Benzoic Acids:

    • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST).

  • Mass Spectrometry of Halogenated Compounds:

    • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. (Standard Reference Text).

Sources

Exploratory

Therapeutic Targets of Trifluoromethylphenyl Benzoic Acids: A Technical Guide

The following technical guide details the therapeutic potential, chemical biology, and experimental interrogation of Trifluoromethylphenyl Benzoic Acids (TFMPBAs) . Executive Summary: The Privileged Scaffold Trifluoromet...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, chemical biology, and experimental interrogation of Trifluoromethylphenyl Benzoic Acids (TFMPBAs) .

Executive Summary: The Privileged Scaffold

Trifluoromethylphenyl benzoic acids (TFMPBAs) represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. The pharmacological utility of this class stems from the synergistic interplay between two distinct structural motifs:

  • The Trifluoromethylphenyl Moiety (

    
    -Ph):  Provides metabolic stability (blocking P450 oxidation sites), high lipophilicity for membrane permeability, and unique electronic properties that strengthen hydrophobic interactions within receptor binding pockets.
    
  • The Benzoic Acid Moiety (

    
    -Ph):  Acts as a polar "warhead," serving as a hydrogen bond donor/acceptor or an ionic anchor (carboxylate anion at physiological pH) to interact with positively charged residues (e.g., Arginine, Lysine) in enzyme active sites.
    

This guide categorizes TFMPBAs into two primary structural subclasses:

  • Biaryls: Direct C-C bond between the phenyl rings (e.g., 4-(3-(trifluoromethyl)phenyl)benzoic acid).

  • Fenamates: Amino linker between rings (e.g., Flufenamic acid).

Primary Therapeutic Targets & Mechanisms

Target 1: Pyruvate Dehydrogenase Kinase (PDK) – Metabolic Reprogramming

Therapeutic Area: Oncology (Solid Tumors), Metabolic Disorders.

Mechanism: In many cancers, cells switch from oxidative phosphorylation to glycolysis even in the presence of oxygen (the Warburg Effect ). This is driven by the overexpression of Pyruvate Dehydrogenase Kinase (PDK), which phosphorylates and inhibits the Pyruvate Dehydrogenase Complex (PDC).

  • TFMPBA Action: Biaryl TFMPBA derivatives bind to the allosteric lipoamide-binding pocket of PDK.

  • Result: Inhibition of PDK prevents the phosphorylation of PDC. Active PDC converts pyruvate to Acetyl-CoA, forcing the cell back into the TCA cycle (oxidative phosphorylation). This increases reactive oxygen species (ROS) production in mitochondria, leading to apoptosis in cancer cells.

Key Structural Insight: The


 group occupies a hydrophobic pocket in PDK, displacing water and increasing binding entropy, while the carboxylate interacts with Arg/Tyr residues in the allosteric site.
Target 2: Nuclear Receptors (RXR/RAR) – Cellular Differentiation

Therapeutic Area: Acute Promyelocytic Leukemia (APL), Dermatology.

Mechanism: Retinoid X Receptors (RXR) and Retinoic Acid Receptors (RAR) are transcription factors that regulate cell differentiation.

  • TFMPBA Action: Phenyl-thiazolyl-benzoic acid derivatives (a hetero-biaryl subclass) act as potent agonists.

  • Result: Binding induces a conformational change that promotes heterodimerization (RXR-RAR) and recruitment of co-activators. This triggers the transcription of genes responsible for differentiating immature myeloid cells into mature granulocytes, effectively treating leukemia.

Target 3: Cyclooxygenases (COX-1/COX-2) – Inflammation

Therapeutic Area: Pain, Rheumatoid Arthritis.

Mechanism: This is the classical target of the Fenamate subclass (e.g., Flufenamic acid).

  • TFMPBA Action: The carboxylate binds to the Arg-120 residue at the entrance of the COX channel, while the trifluoromethylphenyl ring docks into the hydrophobic channel.

  • Result: Blockade of the channel prevents arachidonic acid from reaching the catalytic site, inhibiting prostaglandin synthesis.

Mechanistic Visualization

The following diagram illustrates the metabolic reprogramming pathway targeted by TFMPBA derivatives in cancer cells.

WarburgEffect Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate (Warburg Effect) Pyruvate->Lactate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDC Active TCA TCA Cycle (Oxidative Phos) AcetylCoA->TCA Apoptosis Apoptosis (Tumor Death) TCA->Apoptosis ROS Increase PDC_Active PDC (Active) PDC_Inactive PDC-Phosphate (Inactive) PDC_Active->PDC_Inactive Phosphorylation PDK PDK Enzyme (Target) PDK->PDC_Active Inhibits TFMPBA TFMPBA (Inhibitor) TFMPBA->PDK Inhibits

Caption: TFMPBA inhibition of PDK restores PDC activity, shifting metabolism from lactate production to oxidative phosphorylation.

Experimental Protocols

Protocol A: Synthesis of Biaryl TFMPBA Core (Suzuki-Miyaura Coupling)

Objective: Synthesize 4-(3-(trifluoromethyl)phenyl)benzoic acid.

Reagents:

  • 4-Carboxyphenylboronic acid (1.0 equiv)

  • 1-Bromo-3-(trifluoromethyl)benzene (1.0 equiv)

  • Palladium(II) acetate (

    
    , 5 mol%)
    
  • Potassium carbonate (

    
    , 2.0 equiv)
    
  • Solvent: DMF/Water (4:1)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 4-carboxyphenylboronic acid (166 mg, 1 mmol), 1-bromo-3-(trifluoromethyl)benzene (225 mg, 1 mmol), and

    
     (276 mg, 2 mmol).
    
  • Solvation: Add DMF (4 mL) and deionized water (1 mL). Degas the solution by bubbling nitrogen for 10 minutes.

  • Catalysis: Add

    
     (11 mg, 0.05 mmol) under nitrogen flow.
    
  • Reaction: Heat the mixture to 90°C for 12 hours under inert atmosphere.

  • Work-up: Cool to room temperature. Acidify to pH 3 using 1M HCl. The product will precipitate.[1]

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the white solid product.

  • Validation: Confirm structure via

    
    -NMR (look for aromatic protons and acid proton) and 
    
    
    
    -NMR (singlet for
    
    
    ).
Protocol B: PDK1 Enzymatic Inhibition Assay

Objective: Quantify the


 of a TFMPBA derivative against PDK1.

Reagents:

  • Recombinant Human PDK1 enzyme.

  • Substrate: PDC E1

    
     peptide (biotinylated).
    
  • ATP (

    
    ).
    
  • Detection: ADP-Glo™ Kinase Assay (Promega) or similar luminescence ATP depletion assay.

Workflow:

  • Preparation: Dilute TFMPBA compounds in DMSO (10-point serial dilution).

  • Incubation: Mix 5

    
     of PDK1 enzyme (5 nM final) with 2.5 
    
    
    
    of compound in a 384-well plate. Incubate for 10 mins at 25°C.
  • Reaction Start: Add 2.5

    
     of ATP/Substrate mix. Final volume 10 
    
    
    
    .
  • Kinase Run: Incubate for 60 minutes at room temperature.

  • Termination: Add 10

    
     of ADP-Glo Reagent (stops reaction and consumes remaining ATP). Incubate 40 mins.
    
  • Detection: Add 20

    
     of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
    
  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    

Data Summary: Comparative Targets

Target FamilySpecific ProteinTFMPBA SubclassMechanismTherapeutic Indication
Kinase PDK1 / PDK2Biaryl / AmideAllosteric InhibitionSolid Tumors, Diabetes
Enzyme COX-1 / COX-2Fenamate (Amino-linked)Channel BlockadeInflammation, Pain
Nuclear Receptor RXR

/ RAR

Thiazole-BiarylAgonistAcute Promyelocytic Leukemia
Ion Channel KCNQ2 / KCNQ3Fluorinated BenzoateChannel OpenerEpilepsy
Bacteria DNA Gyrase / MembranePyrazole-BiarylMacromolecular InhibitionMRSA, VRE Infections

References

  • PDK Inhibition & Cancer Metabolism

    • Title: "Structure-guided design of pyruvate dehydrogenase kinase inhibitors targeting the
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Fenamates & COX Inhibition

    • Title: "Structural basis for the inhibition of cyclooxygenases by fenam
    • Source:N
    • URL:[Link]

  • Nuclear Receptor Agonists

    • Title: "Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist."[2]

    • Source:Biological and Pharmaceutical Bulletin
    • URL:[Link]

  • Antibacterial Activity

    • Title: "4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents."[3]

    • Source:European Journal of Medicinal Chemistry[3]

    • URL:[Link]

  • Synthesis Protocol (Suzuki Coupling)

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
    • Source:Chemical Reviews
    • URL:[Link]

Sources

Foundational

Structure-activity relationship of substituted benzoic acid derivatives

An In-Depth Technical Guide on the Structure-Activity Relationship of Substituted Benzoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Structure-Activity Relationship of Substituted Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzoic acid scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents across a wide range of applications. Its simple, modifiable aromatic ring and ionizable carboxylic acid group offer a versatile platform for drug design. Understanding the structure-activity relationship (SAR) of substituted benzoic acid derivatives is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive analysis of the core principles governing the SAR of this chemical class, delving into the causal relationships between structural modifications and biological outcomes. We will explore key therapeutic areas, including antimicrobial and anti-inflammatory activities, detail self-validating experimental protocols for activity assessment, and introduce quantitative structure-activity relationship (QSAR) modeling. The insights and methodologies presented herein are intended to empower researchers to rationally design and develop novel, more effective benzoic acid-based therapeutics.

The Benzoic Acid Scaffold: A Foundation for Drug Design

The benzoic acid core is a recurring motif in biologically active molecules. The inherent properties of the aromatic ring and the carboxylic acid functional group make it an ideal starting point for chemical exploration.

  • The Carboxylic Acid Group : This group is a critical pharmacophoric feature. As a hydrogen bond donor and acceptor, it frequently engages in crucial interactions with the active sites of enzymes and receptors.[1] Its ionizable nature influences the molecule's solubility, membrane permeability, and overall pharmacokinetic profile.

  • The Aromatic Ring : The benzene ring serves as a rigid scaffold onto which various substituents can be placed in a defined spatial orientation (ortho, meta, para). This allows for the systematic modulation of the molecule's steric, electronic, and lipophilic properties.

The biological activity of any benzoic acid derivative is profoundly influenced by the nature, number, and position of these substituents.[1]

Core Principles of Structure-Activity Relationship (SAR)

The design of potent and selective therapeutics hinges on a deep understanding of how specific structural features of a molecule contribute to its biological activity. For benzoic acid derivatives, the SAR is primarily dictated by three key physicochemical parameters.

Physicochemical Properties and Their Influence

The interplay between a molecule's lipophilicity, electronic character, and steric profile governs its journey to and interaction with its biological target.

  • Lipophilicity (Hydrophobicity) : This parameter, often quantified as logP, describes a molecule's ability to partition between an oily and an aqueous phase. It is a critical determinant of absorption, distribution, metabolism, and excretion (ADME).

    • Causality : Increased lipophilicity, often achieved by adding alkyl or halogen substituents, can enhance a molecule's ability to cross biological membranes, such as the cell walls of bacteria or the lipid bilayer of mammalian cells.[2] However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. QSAR studies on benzoylaminobenzoic acid derivatives have shown that inhibitory activity against bacterial enzymes often increases with hydrophobicity.[2]

  • Electronic Effects : Substituents dramatically alter the electron density distribution within the aromatic ring and the acidity (pKa) of the carboxylic acid group.

    • Causality : Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) increase the acidity of the carboxyl group, making it more likely to be ionized at physiological pH.[3] Electron-donating groups (EDGs) like methyl (-CH₃) or hydroxyl (-OH) have the opposite effect.[1] This is crucial because the ionization state affects both membrane transport (the neutral form is more lipophilic) and the ability to form ionic bonds with positively charged residues (e.g., lysine or arginine) in a target's active site. The Hammett substituent constant (σ) is a classical measure used to quantify these electronic effects.[3][4]

  • Steric Factors : The size and shape of substituents create steric bulk, which can either promote or hinder binding to a target.

    • Causality : A bulky substituent may prevent a molecule from fitting into a narrow binding pocket. Conversely, it might introduce favorable van der Waals interactions or orient the molecule for optimal binding with other key functional groups. The position of the substituent is critical; for example, a methyl group in the ortho position will have a much greater steric impact on the adjacent carboxylic acid group than one in the para position.[1]

The following diagram illustrates the logical relationship between these core principles and the resulting biological activity.

SAR_Principles cluster_Core Substituted Benzoic Acid cluster_Properties Physicochemical Properties cluster_PK Pharmacokinetics (ADME) cluster_PD Pharmacodynamics Core Benzoic Acid Scaffold Lipophilicity Lipophilicity (logP) Core->Lipophilicity Substituents Modify Electronics Electronic Effects (pKa, σ) Core->Electronics Substituents Modify Sterics Steric Profile (Size, Shape) Core->Sterics Substituents Modify Absorption Absorption & Membrane Permeation Lipophilicity->Absorption Electronics->Absorption Binding Target Binding (Receptor/Enzyme) Electronics->Binding Sterics->Binding Distribution Distribution Absorption->Distribution Distribution->Binding Activity Biological Activity Binding->Activity

Caption: Core physicochemical properties influencing the biological activity of benzoic acid derivatives.

SAR in Key Therapeutic Areas

The versatility of the benzoic acid scaffold has been exploited to develop agents against a variety of diseases. Here, we examine the SAR for antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Benzoic acid and its derivatives are well-known antimicrobial agents, widely used as preservatives.[5][6] Their mechanism often involves disrupting the cellular pH balance and interfering with metabolic processes.[6]

Key SAR Insights:

  • Lipophilicity is Key : For many series of benzoic acid derivatives, antimicrobial activity correlates positively with lipophilicity, as the compound must first cross the bacterial cell wall/membrane.

  • Electron-Withdrawing Groups : The presence of EWGs, particularly halogens (Cl, Br), often enhances activity.[7] For example, in a series of p-amino benzoic acid (PABA) derivatives, a bromo-substituted compound was found to be the most potent antibacterial agent.[7] This is likely due to a combination of increased lipophilicity and favorable electronic effects.

  • Hydroxyl Group Positioning : The presence and position of a hydroxyl group can be critical. For instance, 3-hydroxybenzoic acid and 2,5-dihydroxybenzoic acid have been identified as potent inhibitors of Klebsiella pneumoniae biofilm formation.[8] The hydroxyl groups can participate in crucial hydrogen bonding interactions with the target protein.[8]

  • Schiff Bases vs. Esters : In several studies, Schiff base derivatives of benzoic acids have demonstrated greater antimicrobial potency than their corresponding ester derivatives.[7][9]

Data Summary: Antimicrobial Activity of Benzoic Acid Derivatives

Base ScaffoldSubstituent(s)Target Organism(s)Key FindingReference
p-Amino Benzoic Acidm-Bromo (on benzylidene)B. subtilisSchiff base derivative showed the most promise.[7]
2-Chlorobenzoic AcidVaries (Schiff bases)E. coliSchiff's bases were more potent than esters; activity governed by topological parameters.[9]
Benzoic Acid3-HydroxyK. pneumoniaePotently inhibited biofilm formation by targeting the adhesin MrkD1P.[8]
Benzoic Acid2,5-DihydroxyK. pneumoniaeEffectively inhibited biofilm formation and cell attachment.[8]
Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a carboxylic acid moiety. Benzoic acid derivatives often exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[10][11]

Key SAR Insights:

  • N-Substituent on Amide : For 2-hydroxymethylbenzamide derivatives, the nature of the substituent on the amide nitrogen plays a crucial role in determining anti-inflammatory activity.[10]

  • Linker Length : Increasing the alkyl chain length between an amide and a heterocyclic ring from one to two carbons can increase activity, while a further increase to three carbons may decrease it.[10]

  • Heterocyclic Moiety : Incorporating a substituted piperazine ring can significantly enhance anti-inflammatory activity compared to simpler heterocyclic systems.[10]

  • Electronic Character : Quantum chemical studies suggest that the binding of benzoic acids to COX involves a two-way charge transfer, highlighting the importance of the molecule's electronic properties and frontier orbitals.[11]

Data Summary: Anti-inflammatory Activity of 2-Hydroxymethylbenzamide Derivatives (Data adapted from carrageenan-induced paw edema model in rats)[10]

Compound IDR Group (on Amide Nitrogen)% Inhibition of Edema
3a-CH₂-piperazinyl25.3
3b-CH₂-morpholinyl29.5
3c-CH₂-CH₂-piperazinyl33.8
3d-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
3f-CH₂-CH₂-CH₂-morpholinyl38.0
Indomethacin(Standard Drug)56.3

Methodologies for Evaluating Biological Activity

Rigorous and reproducible experimental protocols are the bedrock of any SAR study. The choice of assay must be guided by the intended therapeutic application.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

A fundamental step in antimicrobial drug discovery is to determine the Minimum Inhibitory Concentration (MIC) of a compound—the lowest concentration that prevents visible microbial growth. The broth microdilution method is a standardized and widely used technique.[12][13]

Objective: To quantitatively determine the MIC of test compounds against a panel of microorganisms.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. Growth is assessed after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Test Compounds:

    • Dissolve the synthesized benzoic acid derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Ensure the final solvent concentration in the assay does not inhibit microbial growth (typically ≤1%).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, pick several colonies of the test microorganism (e.g., S. aureus, E. coli).

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve the final target inoculum density for the assay (approximately 5 x 10⁵ CFU/mL).

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of sterile broth to wells in columns 2 through 12.

    • Add 200 µL of the test compound stock solution (appropriately diluted in broth) to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (broth + inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to wells in columns 1 through 11.

    • Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

    • Growth can be assessed visually or by using a growth indicator dye like Resazurin.[12][13]

The following diagram illustrates the workflow for this protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis p1 Prepare Compound Stock Solutions a1 Perform 2-Fold Serial Dilutions p1->a1 p2 Prepare Standardized Microbial Inoculum (0.5 McFarland) a2 Inoculate Wells p2->a2 a1->a2 a3 Incubate Plate (37°C, 16-20h) a2->a3 d1 Visually Inspect for Turbidity/Growth a3->d1 d2 Determine MIC Value d1->d2

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic Acid via Suzuki Coupling: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The protocol centers on the pal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical research. The protocol centers on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This guide details the reaction mechanism, offers a step-by-step experimental protocol, and discusses critical parameters for optimizing reaction yield and purity. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Among the various synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful tool due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid reagents.[1][5][6]

5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid is a valuable building block characterized by its trifluoromethylphenyl moiety, which can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules.[3] This application note provides a detailed protocol for its synthesis via the Suzuki coupling of a dihalogenated benzoic acid derivative with 4-(trifluoromethyl)phenylboronic acid.

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[2][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl trans-Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

A critical aspect of the Suzuki coupling is the choice of the palladium catalyst and ligands. For the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step.[8][9]

Experimental Protocol

This protocol outlines the synthesis of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid from 3-bromo-5-chlorobenzoic acid and 4-(trifluoromethyl)phenylboronic acid. The choice of a bromo-substituted starting material over an iodo-substituted one is often a balance between reactivity and cost, with aryl bromides offering a good compromise.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
3-Bromo-5-chlorobenzoic acidC₇H₄BrClO₂235.46≥98%Sigma-Aldrich
4-(Trifluoromethyl)phenylboronic acidC₇H₆BF₃O₂189.93≥97%Combi-Blocks
Palladium(II) acetatePd(OAc)₂224.5098%Strem Chemicals
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl410.5198%Sigma-Aldrich
Potassium phosphate, tribasic (K₃PO₄)K₃PO₄212.27≥98%Fisher Scientific
TolueneC₇H₈92.14AnhydrousAcros Organics
1,4-DioxaneC₄H₈O₂88.11AnhydrousSigma-Aldrich
Deionized WaterH₂O18.02-In-house
Hydrochloric acid (HCl)HCl36.4637%VWR
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Reaction Setup and Procedure

Workflow for the Synthesis of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid:

Synthesis_Workflow Start Start Reagents 1. Combine Reactants: - 3-Bromo-5-chlorobenzoic acid - 4-(Trifluoromethyl)phenylboronic acid - K₃PO₄ Start->Reagents Catalyst 2. Add Catalyst System: - Pd(OAc)₂ - SPhos Reagents->Catalyst Solvent 3. Add Solvents: - Toluene - Deionized Water Catalyst->Solvent Degas 4. Degas the Mixture (Argon sparging) Solvent->Degas Reaction 5. Heat to 100 °C (Stir for 12-24 h) Degas->Reaction Monitoring 6. Monitor Reaction (TLC or LC-MS) Reaction->Monitoring Cooling 7. Cool to Room Temperature Monitoring->Cooling Reaction Complete Workup 8. Aqueous Workup: - Dilute with EtOAc - Wash with water Cooling->Workup Acidification 9. Acidify Aqueous Layer (2M HCl) Workup->Acidification Extraction 10. Extract with EtOAc Acidification->Extraction Drying 11. Dry Organic Layer (Na₂SO₄) Extraction->Drying Purification 12. Purify by Column Chromatography or Recrystallization Drying->Purification Characterization 13. Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Step-by-step workflow for the synthesis and purification.

Detailed Steps:

  • Reaction Assembly: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-chlorobenzoic acid (1.0 mmol, 235.5 mg), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol, 227.9 mg), and potassium phosphate (3.0 mmol, 636.8 mg).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg). Add these to the reaction flask.

  • Solvent Addition: Add anhydrous toluene (10 mL) and deionized water (1 mL) to the flask.

  • Degassing: Seal the flask with a septum and sparge the mixture with argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Acidification and Extraction:

    • Carefully acidify the aqueous layer to a pH of approximately 2 with 2M HCl. A white precipitate should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine these organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system such as ethanol/water.[10]

Results and Characterization

The expected product, 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, should be obtained as a white to off-white solid.

Expected Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.6 (s, 1H), 8.25 (t, J = 1.6 Hz, 1H), 8.16 (t, J = 1.8 Hz, 1H), 8.01 (d, J = 8.2 Hz, 2H), 7.88 (d, J = 8.3 Hz, 2H), 7.85 (t, J = 1.8 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 165.9, 141.8, 140.9, 134.7, 133.1, 130.6 (q, J = 32.1 Hz), 129.5, 128.2, 126.3 (q, J = 3.8 Hz), 124.0 (q, J = 272.5 Hz).

  • Mass Spectrometry (ESI-): m/z [M-H]⁻ calculated for C₁₄H₇ClF₃O₂⁻: 301.01; found: 301.0.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Discussion and Optimization

Choice of Halide: While aryl iodides are more reactive in Suzuki couplings, aryl chlorides are often more cost-effective for large-scale synthesis.[6][7] The use of a bromo-chloro-substituted starting material allows for selective coupling at the more reactive C-Br bond.

Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of less reactive aryl chlorides.[9][11] Other suitable ligands for this type of transformation include XPhos and RuPhos.

Base and Solvent: The choice of base is crucial for activating the boronic acid.[12] Strong inorganic bases like K₃PO₄ are commonly used. A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic substrates and the inorganic base.

Potential Side Reactions: Homocoupling of the boronic acid and dehalogenation of the aryl halide are potential side reactions.[13] These can be minimized by carefully degassing the reaction mixture and using the appropriate catalyst-to-ligand ratio.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid. The protocol detailed in this application note is a robust starting point for researchers and can be adapted and optimized for specific laboratory conditions and scales. The resulting product is a valuable intermediate for the synthesis of a wide range of biologically active molecules.

References

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Google Scholar.
  • Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (n.d.). PubMed.
  • Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides. (n.d.). RSC Publishing.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
  • Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). ACS Publications.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts.
  • The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). White Rose Research Online.
  • Suzuki reaction. (n.d.). Wikipedia.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PMC.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.

Sources

Application

Application Note: High-Resolution HPLC Analysis of Halogenated Benzoic Acids

Methodology for the Separation of Ortho-, Meta-, and Para-Chlorobenzoic Acid Isomers Executive Summary Halogenated benzoic acids (HBAs), particularly chlorobenzoic acids, are critical intermediates in the synthesis of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology for the Separation of Ortho-, Meta-, and Para-Chlorobenzoic Acid Isomers

Executive Summary

Halogenated benzoic acids (HBAs), particularly chlorobenzoic acids, are critical intermediates in the synthesis of pharmaceuticals (e.g., NSAIDs), dyes, and herbicides. They also serve as degradation markers for environmental pollutants. The primary analytical challenge lies in resolving the structural isomers—specifically separating the meta- (3-chloro) and para- (4-chloro) isomers—due to their similar pKa values and hydrophobicities.

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol. Unlike generic C18 methods, this approach leverages Phenyl-Hexyl stationary phase chemistry and pH-controlled mobile phases to exploit


 interactions and steric selectivity, achieving baseline resolution of all isomers.

Scientific Foundation & Mechanism[1][2]

The "Ortho Effect" and pKa Suppression

To retain HBAs on a Reversed-Phase (RP) column, the analytes must be in their neutral (protonated) form. If ionized, they become too polar and elute near the void volume with poor peak shape.

  • 2-Chlorobenzoic acid (Ortho): The halogen in the ortho position creates steric strain, twisting the carboxyl group out of the benzene plane. This destabilizes the conjugate acid, making it significantly more acidic (pKa ~2.9).

  • 3- (Meta) and 4- (Para) Isomers: These lack the ortho-steric effect, resulting in higher pKa values (~3.8 and ~4.0, respectively).

Critical Directive: The mobile phase pH must be maintained below 2.5 . At pH > 3.0, the ortho isomer ionizes while the meta and para forms remain partially neutral, causing massive shifts in selectivity and potential co-elution.

Stationary Phase Selection: Why C18 Fails

Standard C18 columns rely solely on hydrophobicity. Since the hydrophobicity (


) of 3-chlorobenzoic acid and 4-chlorobenzoic acid is nearly identical, C18 columns often fail to resolve them.

The Solution: Phenyl-Hexyl Phases Phenyl-Hexyl columns introduce a secondary separation mechanism:


 stacking . The electron-deficient ring of the halogenated benzoic acid interacts with the electron-rich phenyl ring of the stationary phase. The rigid geometry of the isomers affects how effectively they can "stack" with the stationary phase, providing the necessary selectivity to resolve the meta and para pair.

Method Development Decision Tree

The following logic flow illustrates the selection process for column chemistry and mobile phase based on analyte properties.

MethodLogic Start Start: HBA Method Dev Check_pKa Check Analyte pKa (Lowest pKa ~2.9) Start->Check_pKa Select_pH Set Mobile Phase pH (Target: pH 2.3 - 2.5) Check_pKa->Select_pH Rule: pH < pKa - 1 Isomer_Check Are Isomers Present? (Ortho/Meta/Para) Select_pH->Isomer_Check Col_C18 Use C18 Column (High Carbon Load) Isomer_Check->Col_C18 No (Single analyte) Col_Phenyl Use Phenyl-Hexyl (Pi-Pi Interaction) Isomer_Check->Col_Phenyl Yes (Critical Pair) Buffer_Choice Buffer Selection: 20mM Phosphate (UV) 0.1% Formic Acid (MS) Col_C18->Buffer_Choice Col_Phenyl->Buffer_Choice

Figure 1: Decision matrix for selecting column chemistry and mobile phase conditions based on isomer presence and acidity.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl).

  • Temperature: 35°C (Slightly elevated temperature reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 230 nm (Primary) and 254 nm (Secondary).

    • Note: 230 nm provides higher sensitivity for the benzoyl chromophore but requires UV-transparent solvents.

Reagents & Mobile Phase Preparation[2]
  • Solvent A (Aqueous): 20 mM Potassium Phosphate Monobasic (

    
    ) adjusted to pH 2.3 with Phosphoric Acid (
    
    
    
    ).
    • Why Phosphate? It provides excellent buffering capacity at low pH and is transparent at 230 nm.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

    • Why ACN? Acetonitrile generates lower backpressure and sharper peaks for aromatic acids compared to Methanol.

Gradient Profile

This gradient is designed to separate the early eluting ortho-isomer from the closely eluting meta/para pair.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.07525Initial Hold
2.07525End Isocratic Hold
12.04060Linear Gradient
13.0595Wash Step
15.0595Hold Wash
15.17525Re-equilibration
20.07525Ready for Injection

Sample Preparation Workflow (Solid Phase Extraction)

For environmental (soil/water) or biological samples, direct injection is not recommended. Use this SPE workflow to concentrate analytes and remove matrix interferences.

SPE_Workflow Sample Sample Pre-treatment (Adjust to pH > 10 to ionize acids) Condition Condition SPE Cartridge (Polymeric Weak Anion Exchange - WAX) Load Load Sample (Analytes bind to resin) Sample->Load Condition->Load Wash Wash 1: 25mM Ammonium Acetate (Remove Neutrals) Wash 2: Methanol (Remove Hydrophobics) Load->Wash Elute Elute (5% Formic Acid in Methanol) Wash->Elute Evap Evaporate & Reconstitute (Mobile Phase A) Elute->Evap

Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Weak Anion Exchange (WAX) to isolate acidic HBAs from complex matrices.

Validation Parameters & System Suitability

To ensure trustworthiness, the system must meet these criteria before running samples:

ParameterAcceptance CriteriaRationale
Resolution (

)
> 1.5 between meta- and para- isomersEnsures baseline separation for accurate integration.
Tailing Factor (

)
< 1.3Acids tend to tail due to silanol interactions; high tailing indicates column aging or insufficient buffer strength.
Retention Time %RSD < 0.5% (n=6 injections)Verifies pump stability and column equilibrium.
Signal-to-Noise (S/N) > 10 (for LOQ)Required for trace analysis in environmental samples.

Troubleshooting Guide

Problem: Peak Tailing

  • Cause: Secondary interactions between the carboxyl group and residual silanols on the silica surface.

  • Fix: Ensure the column is "End-capped." Lower the pH of Mobile Phase A to 2.3. Increase buffer concentration to 25-50 mM.

Problem: Co-elution of 3-Cl and 4-Cl Isomers

  • Cause: Insufficient selectivity.

  • Fix: Switch from C18 to Phenyl-Hexyl. If already using Phenyl-Hexyl, lower the column temperature to 25°C to enhance

    
     interaction strength (which is exothermic and stronger at lower temps).
    

Problem: Shifting Retention Times

  • Cause: Mobile phase pH instability.

  • Fix: Do not use volatile buffers (like acetate) if using UV detection and recirculating solvent. Use Phosphate buffer.[2] Ensure pH meter is calibrated daily.

References

  • U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[3] (While a GC method, this establishes the regulatory list of target HBA analytes).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid.

  • Agilent Technologies. (2020). Agilent LC Column Selection Guide.

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Insight into spatial selectivity for benzene ring isomers).

Sources

Method

Application Note: Mass Spectrometry Fragmentation Pattern &amp; Analysis Protocol for Chloro-Substituted Benzoic Acids

This Application Note is structured to serve as a definitive technical guide for the mass spectrometric analysis of chloro-substituted benzoic acids (CBAs). It synthesizes mechanistic insights with practical, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the mass spectrometric analysis of chloro-substituted benzoic acids (CBAs). It synthesizes mechanistic insights with practical, field-proven protocols.

Executive Summary

Chloro-substituted benzoic acids (CBAs) are critical intermediates in the synthesis of pharmaceuticals (e.g., diclofenac), herbicides, and dyes. They also serve as degradation markers for polychlorinated biphenyls (PCBs). Precise structural elucidation of CBAs—specifically distinguishing the ortho- (2-), meta- (3-), and para- (4-) isomers—is challenging due to their identical molecular weights (


 for mono-chloro).

This guide details the specific fragmentation mechanisms (EI and ESI) that differentiate these isomers, focusing on the "Ortho Effect" and decarboxylation energetics. It provides a validated protocol for their extraction, derivatization, and analysis.

Fragmentation Mechanisms & Theory

Electron Ionization (EI) Fragmentation (GC-MS)

In positive electron ionization (70 eV), CBAs exhibit a characteristic fragmentation pattern driven by the stability of the aromatic ring and the lability of the carboxyl group.

Primary Pathway:

  • Molecular Ion (

    
    ):  The parent ion is observed at m/z 156  (and 158  for 
    
    
    
    Cl isotope) with a characteristic 3:1 intensity ratio.
  • 
    -Cleavage (Loss of Hydroxyl):  The radical cation loses a hydroxyl radical (
    
    
    
    , 17 Da) to form the stable acylium ion at m/z 139 .
    • $ [C_6H_4Cl-COOH]^{+\bullet} \rightarrow [C_6H_4Cl-C\equiv O]^+ + ^\bullet OH $

  • Decarbonylation (Loss of CO): The acylium ion ejects carbon monoxide (CO, 28 Da) to yield the chlorophenyl cation at m/z 111 .

    • $ [C_6H_4Cl-C\equiv O]^+ \rightarrow [C_6H_4Cl]^+ + CO $

  • Secondary Fragmentation: The chlorophenyl cation may lose the chlorine atom (Cl

    
    , 35 Da) to form the benzyne cation  (
    
    
    
    ) at m/z 76 .
The "Ortho Effect" in EI

While all isomers follow the path above, 2-chlorobenzoic acid exhibits a distinct abundance profile due to the Ortho Effect. Steric crowding between the bulky Chlorine atom and the Carboxyl group prevents coplanarity.

  • Mechanism: The proximity of the ortho- Cl allows for a specific interaction (lone pair donation) that stabilizes the acylium ion (m/z 139) or facilitates the direct loss of the carboxyl radical (

    
    , 45 Da) to form m/z 111 directly.
    
  • Diagnostic Indicator: The 2-isomer often shows a lower relative abundance of the molecular ion (m/z 156) compared to the 4-isomer because the steric strain accelerates fragmentation.

Electrospray Ionization (ESI) Fragmentation (LC-MS)

CBAs are acidic (


), making Negative Mode ESI ([M-H]⁻)  the method of choice.

Primary Pathway:

  • Deprotonated Precursor: [M-H]⁻ at m/z 155 .

  • Decarboxylation: The dominant fragmentation channel in MS/MS is the loss of

    
     (44 Da) to form the chlorophenyl anion  at m/z 111 .
    
    • $ [C_6H_4Cl-COO]^- \rightarrow [C_6H_4Cl]^- + CO_2 $

Isomer Differentiation in ESI[1][2]
  • Ortho-Isomer (2-CBA): Due to steric repulsion between the carboxylate and the ortho- Cl, the decarboxylation energy barrier is significantly lower for the 2-isomer. In Energy-Resolved MS experiments, 2-CBA will fragment at lower collision energies (CE) than 3- or 4-CBA.

  • Product Ion Ratio: At higher CE, the 2-isomer yields a higher ratio of the chloride ion (m/z 35 ) relative to the decarboxylated ion (m/z 111) compared to the 4-isomer, due to the instability of the ortho- chlorophenyl anion.

Visualization of Fragmentation Pathways

CBA_Fragmentation cluster_legend Ionization Mode Parent_EI Molecular Ion (EI) [M]+ m/z 156 Acylium Acylium Ion [M-OH]+ m/z 139 Parent_EI->Acylium -OH (17) PhenylCat Chlorophenyl Cation [C6H4Cl]+ m/z 111 Parent_EI->PhenylCat -COOH (45) (Ortho Promoted) Acylium->PhenylCat -CO (28) Benzyne Benzyne Cation [C6H4]+ m/z 76 PhenylCat->Benzyne -Cl (35) Parent_ESI Precursor Ion (ESI-) [M-H]- m/z 155 PhenylAnion Chlorophenyl Anion [C6H4Cl]- m/z 111 Parent_ESI->PhenylAnion -CO2 (44) (Facile for Ortho) Chloride Chloride Ion [Cl]- m/z 35 PhenylAnion->Chloride High CE key Blue: EI Parent | Green: ESI Parent | Red: Acylium Intermediate

Caption: Comparative fragmentation pathways for Chloro-benzoic acids in Electron Ionization (EI) vs. Electrospray Ionization (ESI).

Experimental Protocol

Method A: GC-MS Analysis (Derivatization Required)

Why Derivatize? Free benzoic acids interact strongly with silanol groups in GC columns, leading to peak tailing. Silylation or Methylation is mandatory for quantitative accuracy.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1 mg of sample in 100 µL of Ethyl Acetate.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes. (Ensures complete silylation of the -COOH proton).

  • Injection: Inject 1 µL into the GC-MS (Split 1:20).

Instrument Parameters (Agilent 7890/5977 or equivalent):

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: 250°C.

  • Oven: 80°C (1 min) → 15°C/min → 300°C (hold 3 min).

  • MS Source: 230°C, 70 eV.

  • Scan Range: m/z 50–350.

Expected Data (TMS Derivative):

  • MW (TMS-CBA): 228.7 Da.

  • Key Ions: m/z 213 (M-CH3), m/z 169 (M-COOSiMe3).

Method B: LC-MS/MS Analysis (Direct Isomer ID)

Preferred for biological matrices or aqueous samples.

Step-by-Step Procedure:

  • Sample Prep: Dilute sample to 1 µg/mL in 50:50 Methanol:Water.

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: Avoid acidic mobile phases which suppress ionization in negative mode.

    • B: Methanol or Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient: 10% B to 90% B over 5 minutes.

Instrument Parameters (Triple Quadrupole):

  • Ionization: ESI Negative Mode.

  • Capillary Voltage: -2500 V to -3500 V.

  • MRM Transitions:

    • Quantifier: 155.0

      
       111.0 (CE: -15 eV).
      
    • Qualifier: 155.0

      
       35.0 (CE: -30 eV).
      

Data Interpretation & Reference Values

Table 1: Diagnostic Ions for Mono-Chlorobenzoic Acids (EI Mode - Free Acid)
Ion Identitym/z (³⁵Cl)m/z (³⁷Cl)Origin / Mechanism
Molecular Ion 156 158 Parent radical cation

Acylium Ion 139 141 Loss of OH

Chlorophenyl 111 113 Loss of COOH

Benzyne 76 --Loss of Cl from m/z 111
Phenyl 77 --Loss of Cl from m/z 111 + H rearrangement
Table 2: Isomer Differentiation Strategy
Feature2-Chlorobenzoic (Ortho)3-Chlorobenzoic (Meta)4-Chlorobenzoic (Para)
GC Retention (DB-5) Elutes First (Lowest BP due to internal H-bond/shielding)Elutes SecondElutes Last (Highest BP, most polar)
ESI Decarboxylation High Efficiency (Low CE required)Moderate EfficiencyLow Efficiency (Higher CE required)
Ortho Effect (EI) Enhanced [M-OH]+ stability or direct M-45 pathStandard PatternStandard Pattern

References

  • NIST Mass Spectrometry Data Center. "2-Chlorobenzoic acid Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][3]

  • PubChem. "4-Chlorobenzoic Acid - Spectral Information." National Library of Medicine. [Link]

  • Royal Society of Chemistry. "Discrimination of halobenzoic acid positional isomers by mass spectrometry." Chem. Commun. [Link]

Sources

Application

In vitro assay development for novel benzoic acid inhibitors

Application Note & Protocol Title: A Comprehensive Guide to In Vitro Assay Development for Novel Benzoic Acid Inhibitors Audience: Researchers, scientists, and drug development professionals. Abstract The development of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Comprehensive Guide to In Vitro Assay Development for Novel Benzoic Acid Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The development of novel enzyme inhibitors is a cornerstone of modern drug discovery. Benzoic acid and its derivatives represent a versatile and privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets.[1][2] Establishing a robust and reliable in vitro assay is the critical first step in identifying and characterizing new benzoic acid-based inhibitors. This guide provides a comprehensive framework for the logical design, optimization, validation, and execution of a fluorescence-based enzyme inhibition assay. It combines detailed, step-by-step protocols with the underlying scientific rationale to empower researchers to generate high-quality, reproducible data for their drug discovery programs.

Introduction: The Rationale for a Structured Assay Development

The ultimate goal in high-throughput screening (HTS) and lead optimization is to accurately identify true "hits" from large chemical libraries.[3] The quality of the screening assay is paramount to this success. A poorly designed assay can lead to false positives or negatives, wasting significant time and resources.[4] This guide focuses on a fluorescence-based assay format, which is widely used due to its high sensitivity, broad dynamic range, and amenability to automation.[5][6]

Our approach is built on a logical progression:

  • Enzyme & Substrate Characterization: Before screening inhibitors, the fundamental kinetic properties of the enzyme must be understood.

  • Assay Optimization & Validation: The assay conditions must be fine-tuned to ensure it is robust and suitable for screening.

  • Inhibitor Potency Determination: A standardized protocol is required to accurately measure the potency of novel compounds.

// Invisible nodes for overall structure Start [shape=point, style=invis]; End [shape=point, style=invis];

Start -> P1_S1; P3_S3 -> End; } Layout of the Assay Development Workflow.

Assay Principle: Fluorescence-Based Detection of Enzyme Activity

This protocol utilizes a generic, fluorescence-based approach applicable to many enzyme classes (e.g., proteases, phosphatases, hydrolases). The core principle is the enzymatic conversion of a non-fluorescent (or weakly fluorescent) substrate into a highly fluorescent product.

The rate of increase in fluorescence intensity is directly proportional to the rate of the enzymatic reaction. An inhibitor will slow down this reaction, resulting in a lower fluorescence signal compared to an uninhibited control.[6]

G Product Product Signal_High High Fluorescence Signal (High Activity) Product->Signal_High Blocked Blocked Signal_Low Low Fluorescence Signal (Low Activity) Blocked->Signal_Low

Phase 1 Protocol: Foundational Enzyme Characterization

Objective: To determine the Michaelis-Menten constant (Km) of the enzyme for its substrate. This value is crucial for setting the appropriate substrate concentration in subsequent inhibition assays.[7]

Rationale: The potency of an inhibitor (specifically its IC50 value) is dependent on the substrate concentration used in the assay.[8] To ensure consistency and comparability of data, inhibition assays should be run at a substrate concentration equal to the Km. At this concentration, the enzyme is sensitive to inhibition, and the assay conditions are standardized.

Materials & Reagents
  • Purified Target Enzyme

  • Fluorogenic Substrate

  • Assay Buffer (optimized for pH, ionic strength)[9]

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence Plate Reader

Step-by-Step Protocol: Km Determination
  • Prepare Substrate Dilutions: Create a 2-fold serial dilution of the fluorogenic substrate in assay buffer. Prepare enough volume for triplicate wells. The concentration range should span from approximately 0.1x to 10x the estimated Km.

  • Prepare Enzyme Solution: Dilute the enzyme stock to a working concentration in assay buffer. The concentration should be chosen to ensure the reaction proceeds linearly for the duration of the measurement (e.g., 30-60 minutes).[10]

  • Set up the Assay Plate:

    • Add 50 µL of each substrate dilution to triplicate wells of the microplate.

    • Add 50 µL of assay buffer to three wells to serve as a "no-enzyme" background control.

  • Initiate the Reaction: Add 50 µL of the enzyme working solution to all substrate-containing wells.

  • Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths and temperature. Measure the fluorescence kinetically every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V) from the linear portion of the kinetic read. This is typically the slope of the fluorescence units vs. time plot.

    • Plot the initial velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Vmax and Km.[11][12]

Example Data Presentation: Michaelis-Menten Kinetics
Substrate [S] (µM)Initial Velocity (RFU/min)
0.5150.5
1.0280.2
2.5550.8
5.0850.1
10.01100.6
20.01350.3
40.01480.9
80.01550.0
Resulting Parameters: Vmax = 1600 RFU/min; Km = 5.0 µM

Phase 2 Protocol: Assay Validation for Robustness

Objective: To validate that the optimized assay is robust and suitable for high-throughput screening by calculating the Z'-factor.[13]

Rationale: The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[3] It measures the separation between the positive control (no inhibition) and negative control (full inhibition) signals, taking into account the data variation within these controls.[14] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[15][16]

Step-by-Step Protocol: Z'-Factor Calculation
  • Assay Setup: Prepare a single plate with a sufficient number of control wells (e.g., 16-24 wells each).

    • Positive Control (Max Signal): Wells containing enzyme, substrate (at 1x Km), and vehicle (e.g., DMSO). This represents 0% inhibition.

    • Negative Control (Min Signal): Wells containing enzyme, substrate (at 1x Km), and a known, saturating concentration of a potent control inhibitor. This represents 100% inhibition.

  • Run the Assay: Execute the assay as per the optimized conditions (incubation time, temperature).

  • Calculate Z'-Factor: Use the following formula: Z' = 1 - ( (3σp + 3σn) / |μp - μn| ) Where:

    • μp = mean of the positive control

    • σp = standard deviation of the positive control

    • μn = mean of the negative control

    • σn = standard deviation of the negative control

Phase 3 Protocol: Inhibitor Potency (IC50) Determination

Objective: To determine the concentration of a novel benzoic acid inhibitor required to reduce enzyme activity by 50% (the IC50 value).[17]

Rationale: The IC50 is the most common metric for quantifying an inhibitor's potency.[18] It allows for the direct comparison and ranking of different compounds, guiding structure-activity relationship (SAR) studies. A lower IC50 value indicates a more potent inhibitor.[18]

Step-by-Step Protocol: IC50 Determination
  • Prepare Inhibitor Dilutions: Create a 3-fold or 4-fold serial dilution of the benzoic acid test compound in DMSO. Then, make an intermediate dilution of this series in assay buffer. A typical 10-point curve might range from 100 µM to 5 nM final concentration.

  • Set up the Assay Plate:

    • Add 25 µL of each inhibitor dilution to triplicate wells.

    • Add 25 µL of vehicle control (assay buffer with the same final DMSO concentration) to positive control wells (0% inhibition).

    • Add 25 µL of a known potent inhibitor to negative control wells (100% inhibition).

  • Pre-incubation (Rationale): Add 50 µL of the enzyme working solution to all wells. Incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for many inhibitor types.

  • Initiate Reaction: Add 25 µL of a substrate solution (prepared at 4x Km concentration) to all wells. The final substrate concentration will be 1x Km.

  • Measure Fluorescence: Read the plate using the same kinetic or endpoint settings as established during optimization.

  • Data Analysis:

    • Normalize the data: Set the average of the positive controls to 100% activity and the average of the negative controls to 0% activity.

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using non-linear regression software to determine the IC50 value.[19]

Example Data Presentation: Dose-Response Curve
Inhibitor [C] (log M)% Activity
-8.098.5
-7.595.2
-7.088.1
-6.570.4
-6.045.3
-5.520.1
-5.08.9
-4.55.2
Resulting Parameter: IC50 = 1.2 µM

Troubleshooting Common Problems

ProblemPossible Cause(s)Recommended Solution(s)
High Background Signal 1. Substrate is unstable and degrading non-enzymatically. 2. Reagents are contaminated.[20] 3. Autofluorescence from the test compound.1. Prepare substrate fresh; test stability in buffer over time. 2. Use fresh, high-purity reagents and sterile tips.[21] 3. Run a control plate with compound but no enzyme to measure and subtract its signal.
Low Signal / Weak Activity 1. Enzyme concentration is too low or enzyme is inactive. 2. Incorrect plate reader settings. 3. Assay conditions (pH, temp) are suboptimal.[9]1. Verify enzyme activity with a positive control substrate; use a fresh enzyme aliquot. 2. Check excitation/emission wavelengths and gain settings. 3. Re-optimize assay buffer and incubation conditions.
High Variability Between Replicates 1. Pipetting errors.[20] 2. Incomplete mixing of reagents in wells. 3. "Edge effects" due to uneven temperature or evaporation.[22]1. Use calibrated pipettes; perform careful, consistent pipetting. 2. Gently mix the plate on an orbital shaker after reagent addition. 3. Use a plate sealer during incubations; avoid using the outer wells for critical samples.

References

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
  • Wikipedia. Z-factor.
  • Patsnap Synapse. (2025, May 9). How to Determine Km and Vmax from Lab Data.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • MilliporeSigma. ELISA Troubleshooting Guide.
  • BenchChem. Application Notes and Protocols: Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay.
  • MilliporeSigma. Enzyme Inhibitor Terms and Calculations.
  • Angeli, A., et al. (2020). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-12.
  • Davidson College. IC50 Determination. edX.
  • University of California, Davis. (2023, February 21). Lecture 13: Determination of Km and Vmax.
  • Jack Westin. Kinetics - Control Of Enzyme Activity. MCAT Content.
  • Thermo Fisher Scientific. Protein and Enzyme Activity Assays Support—Troubleshooting.
  • AAPS J. (2024, August). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • Maxanim. Troubleshooting Common ELISA Problems.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Kemmer, G. C., & Bogan, A. A. (2009). a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W430–W434.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide.
  • JASCO Inc. Measurement of Enzyme Kinetics by UV-Visible Spectroscopy Application Note.
  • TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
  • BenchChem. Application Notes & Protocols: In Vitro Assay Development for Inhibix.
  • ResearchGate. Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold.
  • Polli, J. W., et al. (2009).
  • ResearchGate. Changes performed on the 2-(benzylsulfinyl)benzoic acid scaffold.
  • Huang, Z., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Molecules, 20(12), 22013–22024.
  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube.
  • Tasnim, C., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 26(5), 96.
  • Palazzolo, E., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7635.
  • Biomol. (2019, March 10). Guide to Enzyme Unit Definitions and Assay Design. Biomol Blog.
  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?
  • Palazzolo, E., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi.
  • Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • Creative Enzymes. Fluorometric Enzyme Assays.
  • ResearchGate. (2024, July 10). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

Sources

Method

Application Note: Cell-Based Screening Strategies for 5-Chloro-3-(4-trifluoromethylphenyl)benzoic Acid

Executive Summary & Scientific Rationale 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid (hereafter referred to as 5-CTPB ) represents a privileged "biaryl carboxylic acid" scaffold. In medicinal chemistry, this chemoty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid (hereafter referred to as 5-CTPB ) represents a privileged "biaryl carboxylic acid" scaffold. In medicinal chemistry, this chemotype is frequently associated with modulators of protein-protein interactions (PPIs), specifically within the STAT3 signaling pathway, HCV replication complexes , and metabolic receptors (e.g., GPR40/FFAR1).

Unlike simple phenotypic hits, 5-CTPB possesses a lipophilic "tail" (trifluoromethylphenyl) and an ionizable "head" (benzoic acid), giving it amphiphilic properties that facilitate membrane penetration but also predispose it to high plasma protein binding.

This Application Note provides a rigorous, multi-tiered screening framework. We move beyond simple IC50 generation to establish mechanism of action (MoA) . The protocols below are designed to answer three critical questions:

  • Cytotoxicity: Is the compound generally toxic, or selectively anti-proliferative?

  • Signaling Modulation: Does it intercept the STAT3/NF-

    
    B inflammatory axis?
    
  • Target Engagement: Does it physically bind its target in a complex cellular environment?

Strategic Workflow: From Phenotype to Target

To avoid false positives common with lipophilic acids (e.g., membrane disruption), we recommend a "Triangulation Strategy."

ScreeningWorkflow cluster_0 Tier 1: Phenotypic Filter cluster_1 Tier 2: Pathway Profiling cluster_2 Tier 3: Target Validation Compound 5-CTPB (Stock: 10mM DMSO) Viability Metabolic Viability (ATP Quantitation) Compound->Viability Toxicity Membrane Integrity (LDH Release) Compound->Toxicity Reporter Luciferase Reporter (STAT3/NF-kB) Viability->Reporter If Active (<10µM) Western Phospho-Protein Analysis Reporter->Western Confirmation CETSA Cellular Thermal Shift Assay Western->CETSA Biophysical Proof

Caption: Tiered screening workflow for 5-CTPB, prioritizing metabolic viability before advancing to pathway-specific reporter assays and biophysical validation.

Protocol A: High-Sensitivity Metabolic Viability (ATP Quantitation)

Rationale: Biaryl acids can act as mitochondrial uncouplers. Standard MTT assays are often confounded by metabolic flux. We utilize an ATP-based luminescent readout (e.g., CellTiter-Glo®) which is more robust for this chemotype.

Materials
  • Cell Lines: HepG2 (Metabolic model) and DU145 (STAT3-driven cancer model).

  • Reagents: ATP-monitoring luminescent reagent, Staurosporine (Positive Control).

  • Instrumentation: Multi-mode plate reader (Luminescence module).

Step-by-Step Methodology
  • Seeding: Dispense 3,000 cells/well in 384-well white opaque plates (25 µL volume). Incubate for 24h at 37°C/5% CO₂ to allow attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock of 5-CTPB in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Transfer 100 nL of compound to assay plates using an acoustic dispenser (e.g., Echo®) or pin tool. Final DMSO concentration: 0.4%.

  • Incubation: Treat cells for 72 hours . (Note: 24h is insufficient for gene-expression modulators like STAT3 inhibitors).

  • Detection:

    • Equilibrate plate and detection reagent to room temperature (RT).

    • Add 25 µL of ATP detection reagent.

    • Orbitally shake for 2 minutes (1200 rpm) to lyse cells.

    • Incubate 10 minutes at RT to stabilize the luminescent signal.

  • Data Analysis:

    • Normalize RLU (Relative Light Units) to DMSO vehicle (0% inhibition) and Staurosporine (100% inhibition).

    • Fit data to a 4-parameter logistic model (Hill equation) to derive IC50.

Data Interpretation Table:

IC50 Value Classification Action
< 1 µM Potent Cytotoxic Proceed to Target Deconvolution (Protocol C).
1 - 10 µM Moderate Activity Assess Selectivity (Normal vs. Cancer cells).

| > 50 µM | Inactive/Weak | Compound likely requires structural optimization. |

Protocol B: STAT3/NF- B Transcriptional Reporter Assay

Rationale: The 5-CTPB structure mimics known STAT3 inhibitors (e.g., SH-4-54 derivatives). This assay determines if the cytotoxicity observed in Protocol A is due to specific pathway modulation or general poisoning.

Mechanism of Action Visualization

STAT3Pathway Cytokine IL-6 / Cytokine Receptor gp130 Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT3_U STAT3 (Unphosphorylated) JAK->STAT3_U Phosphorylation STAT3_P p-STAT3 (Dimer) STAT3_U->STAT3_P Dimerization Inhibitor 5-CTPB (Putative Inhibitor) Inhibitor->STAT3_U Blocks SH2 Domain? DNA SIE Element (Luciferase Gene) STAT3_P->DNA Translocation & Binding Nucleus Nucleus

Caption: Putative interception of the JAK-STAT pathway by 5-CTPB, preventing STAT3 dimerization or nuclear translocation.

Step-by-Step Methodology
  • Transfection:

    • Use HEK293T cells stably expressing the Luc2P gene under the control of 5x STAT3 response elements (SIE).

    • Alternative: Transiently co-transfect cells with pGL4.47[luc2P/SIE/Hygro] and a Renilla control vector (for normalization).

  • Induction:

    • Seed cells at 10,000 cells/well in 96-well plates.

    • Pre-treat with 5-CTPB (at IC50 concentration determined in Protocol A) for 1 hour.

    • Stimulate pathway with Recombinant Human IL-6 (10 ng/mL) .

  • Incubation: Incubate for 5 hours at 37°C. (Transcriptional events are faster than cytotoxicity).

  • Readout:

    • Use a Dual-Luciferase assay system.

    • Lyse cells and measure Firefly luminescence (Pathway activity).

    • Quench and measure Renilla luminescence (Transfection efficiency/Cell viability).

  • Calculation:

    • Calculate Ratio:

      
      
      
    • % Inhibition =

      
      
      

Protocol C: Cellular Thermal Shift Assay (CETSA)

Rationale: To prove 5-CTPB actually binds a target intracellularly (rather than just disrupting membranes), we measure the thermal stabilization of the target protein. This is the "Gold Standard" for biophysical validation in cells.

Materials
  • Cells: Lysates or intact cells treated with 5-CTPB.

  • Detection: Western Blot reagents for STAT3 (or alternate target like DHODH).

  • Equipment: PCR thermocycler (for heating steps).

Step-by-Step Methodology
  • Treatment: Treat 2x10⁶ cells with 5-CTPB (20 µM) or DMSO for 1 hour.

  • Thermal Challenge:

    • Aliquot cell suspension into 10 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (range: 37°C to 67°C) for 3 minutes using a gradient PCR cycler.

    • Cool immediately to RT for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer containing mild detergent (0.4% NP-40) to solubilize membranes but keep aggregates precipitated.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (contains only soluble, non-denatured protein).

  • Analysis:

    • Run supernatants on SDS-PAGE.

    • Blot for the target protein (e.g., STAT3).

  • Result:

    • If 5-CTPB binds the target, the protein will resist thermal denaturation at higher temperatures compared to the DMSO control.

    • Shift Calculation: Plot band intensity vs. Temperature. A shift in

      
       (aggregation temperature) confirms binding.
      

References

  • Biaryl Amide/Acid Derivatives as HCV Inhibitors Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. [Link]

  • Benzoic Acid Derivatives as STAT3 Inhibitors Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. [Link]

  • Thermal Shift Assays (CETSA) Methodology Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. [Link]

Application

Precision Target Deconvolution: Protocols for Thermal Proteome Profiling (TPP) and Photo-Affinity Labeling (PAL)

Part 1: Strategic Overview & Methodology Selection Identifying the specific protein targets of bioactive small molecules—Target Deconvolution —remains one of the most significant bottlenecks in phenotypic drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Methodology Selection

Identifying the specific protein targets of bioactive small molecules—Target Deconvolution —remains one of the most significant bottlenecks in phenotypic drug discovery. A "hit" in a phenotypic screen is only the beginning; without a validated target, structure-activity relationship (SAR) optimization is blind, and toxicity risks remain unmapped.

This guide details two complementary, gold-standard protocols:

  • Thermal Proteome Profiling (TPP): A label-free, unbiased method ideal for validating targets in their native state without chemical modification.[1]

  • Photo-Affinity Labeling (PAL): A high-sensitivity, probe-based method capable of mapping specific binding pockets and capturing transient interactions.[2][3]

Method Selection Matrix
FeatureThermal Proteome Profiling (TPP) Photo-Affinity Labeling (PAL)
Requirement Native compound (no modification needed).Synthesis of a functionalized probe (Warhead + Linker + Handle).
Bias Unbiased; surveys the entire proteome.[4]Biased by probe design and physicochemical property changes.
Mechanism Ligand-induced thermal stabilization (

).[5]
Covalent crosslinking upon UV irradiation.[6]
Sensitivity Moderate; requires high target occupancy.High; can detect low-abundance proteins and weak affinities.
Throughput Medium (requires multiplexed MS, e.g., TMT).Low-to-Medium (synthetic burden).
Key Output Melt curves,

shifts, indirect targets (complexes).
Direct binding site mapping (peptide level).

Part 2: Deep Dive Protocol – Thermal Proteome Profiling (TPP)

Principle: TPP relies on the thermodynamic principle that ligand binding stabilizes a protein structure, increasing its resistance to thermal denaturation. By heating cells across a temperature gradient, lysing them, and quantifying the soluble (non-denatured) fraction via Mass Spectrometry (MS), we generate "melting curves" for thousands of proteins simultaneously.

TPP Workflow Visualization

TPP_Workflow Cells Live Cells (in situ) Treat Compound Treatment (1h, 37°C) Cells->Treat Heat Thermal Challenge (10 temps: 37-67°C) Treat->Heat Split into aliquots Lyse Lysis & Centrifugation Heat->Lyse Precipitate denatured proteins Digest Trypsin Digestion & TMT Labeling Lyse->Digest Soluble fraction only MS LC-MS/MS (Multiplexed) Digest->MS Pool TMT channels Data Melt Curve Analysis (Tm Shift) MS->Data

Figure 1: The Thermal Proteome Profiling (TPP) workflow, from live cell treatment to multiplexed mass spectrometry quantification.[1][4][7][8]

Step-by-Step Protocol

Reagents:

  • Cells (e.g., K562, HEK293).

  • Compound of Interest & Vehicle (DMSO).[9][10]

  • PBS (Phosphate Buffered Saline).

  • Lysis Buffer: PBS + 0.4% NP-40 + Protease Inhibitors (EDTA-free). Note: Avoid strong detergents like SDS initially, as they denature proteins.

  • TMT10plex™ Isobaric Label Reagents (Thermo Fisher).

Experimental Steps:

  • Cell Culture & Treatment:

    • Expand cells to obtain

      
       cells per condition (Vehicle vs. Treated).
      
    • Incubate cells with the compound (typically

      
       the 
      
      
      
      ) or DMSO for 1 hour at 37°C.
    • Expert Insight: Ensure the compound concentration is sufficient to saturate the target. A concentration too low will not produce a detectable

      
       shift.
      
  • Thermal Challenge (The Critical Step):

    • Aliquot cells into 10 PCR tubes (or a 96-well PCR plate).

    • Heat each tube to a distinct temperature for 3 minutes .

    • Standard Gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C.

    • Immediately incubate at room temperature (RT) for 3 minutes to allow controlled aggregation.

  • Lysis & Fractionation:

    • Add Lysis Buffer (containing NP-40) to cells.

    • Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath) to ensure complete lysis without mechanical shearing that might disrupt complexes.

    • Ultracentrifugation: Spin at

      
       for 20 minutes at 4°C.
      
    • Checkpoint: The pellet contains denatured/aggregated proteins. The supernatant contains the stable, soluble proteins.[5] Collect the supernatant.

  • Protein Digestion & TMT Labeling:

    • Normalize protein concentration across all 10 temperature points.

    • Reduce (DTT), alkylate (IAA), and digest with Trypsin (overnight).

    • Label each temperature point with a unique TMT tag (e.g., 126 for 37°C, 127N for 40°C... 131 for 67°C).

    • Pool all 10 samples into a single mixture.

  • LC-MS/MS Analysis:

    • Analyze the pooled sample on a high-resolution mass spectrometer (e.g., Orbitrap Exploris/Eclipse).

    • Use an MS2 or MS3 method to quantify TMT reporter ions.

Data Analysis & Interpretation
  • Normalization: Normalize TMT reporter intensities to the 37°C channel (lowest temperature, 100% solubility).

  • Curve Fitting: Fit data to a sigmoidal melting curve:

    
    .
    
  • Hit Calling: A protein is a "hit" if the melting temperature (

    
    ) shifts significantly (
    
    
    
    ) between vehicle and treated samples with a low p-value (ANOVA).

Part 3: Deep Dive Protocol – Photo-Affinity Labeling (PAL)[2]

Principle: PAL uses a "chemical probe" derived from the drug.[11] This probe contains a photoreactive group (warhead) that forms a covalent bond with the target upon UV irradiation, and a reporter tag (biotin/alkyne) for enrichment. This allows for the isolation and identification of the target, even if the interaction is transient.

Probe Design & Workflow Visualization

PAL_Workflow cluster_probe Probe Architecture Probe Ligand --- Linker --- [Photo-Group] --- [Handle] Incubate 1. Incubation (Probe + Proteome) Probe->Incubate UV 2. UV Irradiation (365nm, Covalent Crosslink) Incubate->UV Click 3. Click Chemistry (Add Biotin-Azide) UV->Click Enrich 4. Streptavidin Enrichment & Wash Click->Enrich Digest_PAL 5. On-Bead Digestion Enrich->Digest_PAL MS_PAL 6. LC-MS/MS (Identification) Digest_PAL->MS_PAL

Figure 2: Photo-Affinity Labeling (PAL) strategy.[2] The probe architecture is critical: The Photo-Group (e.g., Diazirine) crosslinks, and the Handle (e.g., Alkyne) allows for "Click" attachment of a reporter.

Step-by-Step Protocol

Reagents:

  • Photo-Probe: Drug analog with Diazirine (preferred over Aryl Azide for better insertion efficiency) and Alkyne handle.

  • Competitor: Unmodified parent drug (for control).

  • Click Reagents: Biotin-Azide,

    
    , TCEP (reducing agent), TBTA (ligand).
    
  • Streptavidin Agarose Beads.

Experimental Steps:

  • Competition Assay (Validation):

    • Prepare two conditions:

      • Probe Only: Proteome + Probe (

        
        ).
        
      • Competition: Proteome + Probe (

        
        ) + Excess Parent Drug (
        
        
        
        ).
    • Expert Insight: The "Competition" sample is the critical negative control. A true target will show reduced signal in this sample because the parent drug occupies the binding site, preventing probe binding.

  • Incubation & Crosslinking:

    • Incubate proteome (lysate or live cells) with probe for 30-60 mins.

    • UV Irradiation: Place samples on ice. Irradiate with UV light (365 nm) for 5-10 minutes.

    • Warning: Keep samples cool to prevent thermal degradation. Do not use plastic lids that absorb UV.

  • Click Chemistry (CuAAC):

    • Add "Click Mix" to the lysate:

      • Biotin-Azide (

        
        )
        
      • TCEP (

        
        )
        
      • TBTA (

        
        )
        
      • 
         (
        
        
        
        )
    • Incubate for 1 hour at RT with gentle rotation.

  • Enrichment & Washing:

    • Add Streptavidin beads to capture biotinylated proteins. Incubate 1-2 hours.

    • Stringent Washing: Wash beads sequentially with:

      • 1% SDS (removes non-covalent binders).

      • 4M Urea (unfolds proteins).

      • PBS (removes chaotropes).

    • Why? This ensures only covalently bound (probe-linked) proteins remain.

  • Digestion & MS:

    • Perform on-bead trypsin digestion.

    • Analyze peptides via LC-MS/MS.[1][2][6][12]

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
TPP: No Tm shift observed Low affinity or low concentration.Increase compound concentration to

. Ensure cell permeability.
TPP: High variability Inconsistent heating/pipetting.Use a calibrated PCR cycler. Use TMT labeling to pool samples early, reducing technical error.
PAL: High background Non-specific hydrophobic binding.Increase wash stringency (SDS/Urea). Use a "Minimalist" linker in probe design.
PAL: No signal Inefficient crosslinking.Switch photoreactive group (e.g., from Aryl Azide to Diazirine). Check UV lamp intensity.

References

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Franken, H., et al. (2015).[13] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry.[14] Nature Protocols, 10(10), 1567–1593. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).[15][16] Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.[2] Future Medicinal Chemistry, 7(2), 159–183. [Link]

Sources

Method

Use of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid in fragment-based drug discovery

Application Note: Use of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic Acid in Fragment-Based Drug Discovery Executive Summary This application note details the protocol for utilizing 5-Chloro-3-(4-trifluoromethylphenyl)be...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic Acid in Fragment-Based Drug Discovery

Executive Summary

This application note details the protocol for utilizing 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid (referred to herein as Fragment 5-CTBA ) as a chemical scaffold in Fragment-Based Drug Discovery (FBDD).

Fragment 5-CTBA represents a "privileged structure" in FBDD libraries due to its biaryl geometry, the metabolic stability of the trifluoromethyl group, and the versatile carboxylic acid "warhead" for electrostatic anchoring. This guide covers the compound's physicochemical profile, solubility protocols, biophysical screening workflows (SPR/NMR), and synthetic strategies for hit-to-lead evolution.

Compound Profile & Physicochemical Properties

Before initiating screening, it is critical to understand the fragment's behavior in solution. 5-CTBA is a lipophilic acid. Its binding mode typically involves the carboxylate forming a salt bridge with a lysine or arginine residue, while the biaryl system occupies a hydrophobic pocket.

Table 1: Physicochemical Specifications

PropertyValueRelevance to FBDD
Molecular Weight (MW) ~300.66 DaBorderline "Rule of 3" (Ro3); ideal for fragment growing.
cLogP ~4.2High lipophilicity. Critical: Requires strict DMSO/buffer solubility controls.
H-Bond Donors (HBD) 1 (COOH)Low count allows for efficient binding enthalpy.
H-Bond Acceptors (HBA) 2Minimal desolvation penalty upon binding.
Rotatable Bonds 2Biaryl bond allows conformational adaptation to pockets.
Key Functionality -COOHPrimary growth vector (Amide coupling).
Key Functionality -CF3Metabolic blocker; enhances hydrophobic interactions.
Key Functionality -ClHalogen bond donor; fills small hydrophobic sub-pockets.

Protocol A: Quality Control & Solubility Optimization

Due to the high cLogP (4.2), 5-CTBA is prone to aggregation or precipitation in aqueous buffers, which causes false positives in screening.

Reagents:

  • DMSO (Anhydrous, HPLC Grade)

  • PBS (pH 7.4) or HEPES (pH 7.5)

  • Nephelometer or UV-Vis Plate Reader

Step-by-Step Procedure:

  • Stock Preparation: Dissolve solid 5-CTBA in 100% DMSO to a concentration of 100 mM . Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Integrity Check: Verify purity >95% via LC-MS. Impurities in fragments can dominate the signal in sensitive assays like SPR.

  • Aqueous Solubility Profiling:

    • Prepare a dilution series in the assay buffer (e.g., PBS + 0.05% Tween-20).

    • Target concentrations: 1 mM, 500 µM, 200 µM, 100 µM.

    • Critical Step: Keep final DMSO concentration constant (typically 2-5%) across all points to prevent solvent effects.

  • Readout: Measure light scattering (nephelometry) or UV absorbance (280 nm).

    • Pass Criteria: Linear absorbance vs. concentration up to 500 µM.

    • Fail Criteria: Significant scattering or plateauing absorbance indicates aggregation. Do not screen above this limit.

Protocol B: Biophysical Screening Workflows

We recommend a cascade approach: SPR for high-throughput primary screening, followed by Ligand-Observed NMR for validation.

Workflow Visualization

ScreeningWorkflow Library 5-CTBA Stock (100 mM DMSO) Solubility Solubility Test (Nephelometry) Library->Solubility Dilute Solubility->Library Fail (Reformulate) SPR Primary Screen: Surface Plasmon Resonance Solubility->SPR Pass QC NMR Validation: STD-NMR / WaterLOGSY SPR->NMR Kd < 2 mM XRay Structural Biology: X-ray Soaking NMR->XRay Confirmed Binder

Figure 1: The screening cascade ensures that only soluble, specific binders progress to structural biology.

Method 1: Surface Plasmon Resonance (SPR)
  • Sensor Chip: CM5 or Streptavidin (SA) chip (depending on protein tagging).

  • Immobilization: Low density (2000-3000 RU) to avoid mass transport limitations with fast-on/fast-off fragments.

  • Running Buffer: PBS-P+ (PBS + 0.05% Surfactant P20), 3% DMSO.

  • Injection:

    • Flow rate: 30 µL/min.

    • Contact time: 60s.

    • Dissociation time: 60s.

  • Analysis: Look for "square wave" sensorgrams typical of fragments. Calculate

    
     using a steady-state affinity fit.
    
  • Control: Inject 5-CTBA over a reference surface (no protein) to subtract non-specific binding (NSB). The lipophilic nature of 5-CTBA makes it prone to sticky NSB; addition of BSA (0.1 mg/mL) to the buffer can mitigate this.

Method 2: Ligand-Observed NMR (STD-NMR)
  • Sample: 20 µM Protein + 400 µM 5-CTBA (1:20 ratio) in deuterated buffer.

  • Experiment: Saturation Transfer Difference (STD).

  • Mechanism: Irradiate protein resonances (e.g., -0.5 ppm). If 5-CTBA binds, magnetization transfers to the ligand protons.

  • Result: Appearance of 5-CTBA aromatic peaks in the difference spectrum confirms binding.

  • Group Epitope Mapping: Compare the signal intensity of the phenyl ring protons vs. the benzoic acid protons to determine which part of the molecule is buried in the protein pocket.

Protocol C: Fragment Evolution (Hit-to-Lead)

Once 5-CTBA is confirmed as a hit, the goal is to improve affinity (reduce


 from mM to µM/nM) while maintaining ligand efficiency.
Chemical Space & Growth Vectors

ChemicalVectors Core 5-CTBA Core (Scaffold) Vector1 Vector 1: Carboxylic Acid (-COOH) Core->Vector1 Vector2 Vector 2: Chlorine (-Cl) Core->Vector2 Vector3 Vector 3: Trifluoromethyl (-CF3) Core->Vector3 Amide Amide Coupling (Grow into solvent/adjacent pocket) Vector1->Amide Suzuki Suzuki/Buchwald (Replace Cl with Heterocycles) Vector2->Suzuki Bioiso Bioisostere Replacement (Optimize Metabolic Stability) Vector3->Bioiso

Figure 2: Strategic growth vectors for the 5-CTBA scaffold.

Evolution Strategy 1: Fragment Growing (Amide Coupling)

The carboxylic acid is the most accessible handle.

  • Reaction: Standard HATU/DIPEA coupling with diverse amines.

  • Design: Use structural data (X-ray/Docking) to select amines that reach into adjacent sub-pockets.

  • Protocol:

    • Mix 0.1 mmol 5-CTBA, 0.12 mmol Amine, 0.15 mmol HATU, 0.3 mmol DIPEA in DMF (1 mL).

    • Stir at RT for 2-4 hours.

    • Purify via Prep-HPLC.

Evolution Strategy 2: Scaffold Morphing (Biaryl Twist)

The biaryl bond is not rigid. The dihedral angle is influenced by the ortho-hydrogens.

  • Optimization: If the pocket is narrow, replace the central benzene with a heterocycle (e.g., pyridine) to lock a planar or twisted conformation via intramolecular H-bonds.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry. Link

  • Hajduk, P. J., et al. (2007). "Drug discovery in the pocket: insights from fragment screening." Journal of Medicinal Chemistry. Link

  • Life Chemicals. (2024). "Sociable Fragment Library Design Principles." Life Chemicals Application Notes. Link

  • Gutiérrez Sanfeliciano, S. M., & Schaus, J. M. (2018).[1] "Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments." PLOS ONE. Link

Sources

Application

Application Note: Derivatization of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic Acid for Medicinal Chemistry

Introduction & Strategic Analysis The scaffold 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid represents a "privileged structure" in medicinal chemistry, sharing electronic and steric features with non-steroidal anti-i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The scaffold 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid represents a "privileged structure" in medicinal chemistry, sharing electronic and steric features with non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and nuclear receptor modulators (e.g., PPAR agonists).

Scaffold Properties[1]
  • Lipophilicity & Metabolic Stability: The 4-trifluoromethylphenyl moiety significantly increases logP and blocks metabolic oxidation at the para-position, a common clearance pathway for biaryls.

  • Halogen Bonding: The chlorine atom at position 5 serves two roles: it fills a hydrophobic pocket (steric bulk) and can act as a weak halogen bond donor to backbone carbonyls in target proteins.

  • Electronic Environment: Both the chlorine and the trifluoromethylphenyl group are electron-withdrawing. This lowers the pKa of the carboxylic acid (estimated pKa ~3.6–3.8 vs. 4.2 for benzoic acid), making the carboxylate stable but the carbonyl carbon highly electrophilic upon activation.

Derivatization Vectors

To maximize Structure-Activity Relationship (SAR) data, this guide defines three distinct derivatization protocols:

  • Vector A (Amidation): High-throughput synthesis of amides using Propanephosphonic Acid Anhydride (T3P).

  • Vector B (Bioisosterism): Conversion of the acid to a 1,2,4-oxadiazole ring to improve oral bioavailability.

  • Vector C (Late-Stage Functionalization): Palladium-catalyzed cross-coupling at the 5-Chloro position.

DerivatizationStrategy Scaffold 5-Chloro-3-(4-CF3-phenyl) benzoic acid VectorA Vector A: Amide Library (Target: Solvency/Potency) Scaffold->VectorA T3P Coupling VectorB Vector B: Bioisosteres (Target: PK/Bioavailability) Scaffold->VectorB Amidoxime Cyclization VectorC Vector C: Cl-Diversification (Target: Selectivity) Scaffold->VectorC Buchwald-Hartwig/Suzuki Amides Amides/Sulfonamides VectorA->Amides Oxadiazoles 1,2,4-Oxadiazoles VectorB->Oxadiazoles Biaryls Terphenyls/Amines VectorC->Biaryls

Figure 1: Strategic Derivatization Vectors for the 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid scaffold.

Protocol A: High-Throughput Amide Library Generation (T3P Method)

Rationale: Standard coupling reagents (EDC/HOBt) often struggle with electron-deficient benzoic acids or sterically hindered anilines. Propanephosphonic Acid Anhydride (T3P) is selected here because:

  • It drives the reaction to completion even with weak nucleophiles (anilines).

  • By-products are water-soluble, eliminating column chromatography for initial screening libraries.

  • It minimizes epimerization (relevant if coupling to chiral amines).

Materials
  • Substrate: 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid (0.1 mmol per well).

  • Reagent: T3P (50% w/w solution in EtOAc or DMF).[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine.

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).

Step-by-Step Methodology
  • Preparation: In a reaction vial (or 96-well block), dissolve the carboxylic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT) to ensure deprotonation.

  • Activation: Add T3P solution (2.0 equiv) dropwise.

    • Note: A slight exotherm may occur.

  • Reaction: Seal the vial and stir at RT for 2–4 hours.

    • Optimization: If the amine is highly electron-deficient (e.g., 2-aminopyridine), heat to 60°C.

  • Workup (Self-Validating):

    • Dilute with water (1:1 volume ratio).

    • Vortex/Shake vigorously for 2 minutes.

    • Allow phases to separate. The T3P by-products (propanephosphonic acid) partition into the aqueous layer.[1][2]

    • Collect the organic layer.

    • Optional: Wash with 0.5M HCl (to remove unreacted amine) and sat. NaHCO3 (to remove unreacted acid).

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate.

Data Output:

Component Equiv Role
Acid Scaffold 1.0 Core
Amine 1.1 Diversity Element
T3P 2.0 Coupling Agent

| DIPEA | 3.0 | Proton Scavenger |[3][4]

Protocol B: Bioisosteric Replacement (1,2,4-Oxadiazole Synthesis)

Rationale: Replacing the amide/ester linkage with a 1,2,4-oxadiazole ring improves metabolic stability (resistance to hydrolysis) and membrane permeability. This protocol uses a "one-pot" condensation-cyclization approach.

Workflow Diagram

OxadiazoleSynthesis Step1 Step 1: Activation Acid + CDI (THF, RT) Step2 Step 2: Coupling Add Amidoxime (RT, 1h) Step1->Step2 Active Acyl-Imidazole Intermediate O-Acyl Amidoxime (Unstable Intermediate) Step2->Intermediate Step3 Step 3: Cyclization Heat to 110°C (Toluene or DMF) Product 1,2,4-Oxadiazole Derivative Step3->Product Intermediate->Step3 - H2O

Figure 2: One-pot synthesis of 1,2,4-oxadiazoles from the benzoic acid scaffold.

Step-by-Step Methodology
  • Activation: Dissolve 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid (1.0 equiv) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise.

    • Observation: Gas evolution (CO2) confirms activation. Stir for 1 hour at RT.

  • Coupling: Add the appropriate aryl amidoxime (1.1 equiv) to the reaction mixture. Stir for 1–2 hours at RT.

    • Checkpoint: LCMS should show the formation of the O-acyl amidoxime intermediate (M+H = Acid + Amidoxime - H2O).

  • Cyclization: Evaporate THF and redissolve the residue in Toluene (or DMF for higher boiling point). Heat to reflux (110°C) for 4–6 hours.

    • Mechanism:[3][2][5][6][7] Thermal dehydration closes the ring.

  • Purification: Cool to RT. Wash with water and brine.[6] Purify via flash chromatography (Hexane:EtOAc gradient).

Protocol C: Late-Stage Functionalization (The "Chloro-Handle")

Rationale: The 5-chloro substituent is deactivated by the electron-poor nature of the ring. Standard Suzuki conditions often fail. We utilize Buchwald Precatalysts (e.g., XPhos Pd G4) to overcome the high activation energy barrier.

Critical Pre-requisite: Convert the carboxylic acid to an amide or ester before attempting this step to prevent catalyst poisoning by the free acid.

Methodology (Suzuki-Miyaura Coupling)[1]
  • Substrate: Amide derivative of the scaffold (1.0 equiv).

  • Catalyst System:

    • Catalyst: XPhos Pd G4 (2–5 mol%).

    • Ligand: XPhos (optional extra 2 mol% if substrate is sterically hindered).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Base: K3PO4 (3.0 equiv, 2M aqueous solution).

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1).

  • Conditions: Degas solvents thoroughly (Argon sparge). Heat to 100°C for 12 hours in a sealed tube.

References

  • T3P Reagent Capabilities

    • Propanephosphonic Acid Anhydride (T3P) - Advantages in Amide Formation.[2][8] Curia Global.[2] Available at: [Link]

    • Dunetz, J. R., et al. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][9][10][11][12] Organic Process Research & Development.

  • Oxadiazole Synthesis

    • Bora, R. O., et al. (2014).[13] 1,2,4-Oxadiazol-5-yl Benzoic Acid Derivatives as Potential Bioactive Compounds.[13][14] Brazilian Chemical Society. Available at: [Link]

    • Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Synlett.
  • Electron-Deficient Amide Coupling

    • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[6][15] Organic & Biomolecular Chemistry.[3][1][2][5][6][8][9][10][12][15][16] Available at: [Link]

  • Scaffold Properties

    • PubChem Compound Summary for CID 131560954 (5-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid analogs). National Center for Biotechnology Information. Available at: [Link][3]

Sources

Method

Formulation of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid for in vivo studies

Executive Summary This guide details the formulation strategies for 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid , a lipophilic biaryl carboxylic acid.[1] Due to the presence of the electron-withdrawing trifluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the formulation strategies for 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid , a lipophilic biaryl carboxylic acid.[1] Due to the presence of the electron-withdrawing trifluoromethyl (-CF


) and chloro (-Cl) substituents, this molecule exhibits low aqueous solubility (likely BCS Class II) and high lipophilicity (LogP > 4.0).

Successful in vivo delivery requires overcoming the "brick dust" crystal lattice energy while maintaining physiological biocompatibility.[1] This note provides two validated protocols:

  • Oral Suspension (PO): A robust methylcellulose/surfactant system for high-dose pharmacokinetic (PK) and toxicology screening.[1]

  • Intravenous Solution (IV): A cyclodextrin-based complexation strategy utilizing in situ salt formation to ensure solubility without precipitation upon injection.[1]

Physicochemical Profiling & Strategy

Before formulation, the researcher must understand the molecule's behavior in solution.

PropertyEstimated ValueFormulation Implication
Molecular Weight ~314.6 g/mol Moderate size; permeability is likely not the rate-limiting step.[1]
pKa (Acidic) ~3.5 – 4.0The carboxylic acid is unionized in the stomach (pH 1.2), limiting dissolution. It ionizes at pH > 5.[1]5. Strategy: Use buffering or in situ salt formation for IV solutions.
LogP (Lipophilicity) > 4.2Highly hydrophobic.[1] Will partition into lipid membranes but resists dissolving in water.[1] Strategy: Requires wetting agents (surfactants) or complexing agents (cyclodextrins).[1]
Solubility < 10 µg/mL (Water)"Practically insoluble."[1] Simple aqueous dilution will fail.[1]
Formulation Decision Matrix

The following logic flow dictates the vehicle selection based on the study type.

FormulationDecision Start Start: Define Study Goal Route Route of Administration? Start->Route PO Oral (PO) Route->PO IV_IP Parenteral (IV / IP) Route->IV_IP Suspension Protocol A: Suspension (0.5% MC + 0.1% Tween 80) PO->Suspension Standard for PK/Tox SolubilityCheck Solubility Check IV_IP->SolubilityCheck Dose Dose Requirement? Solution_CD Protocol B: Soluble Complex (20% HP-β-CD + NaOH) SolubilityCheck->Solution_CD Preferred (Biocompatible) Solution_CoSolv Alternative: Co-Solvent System (5% DMSO / 40% PEG400) SolubilityCheck->Solution_CoSolv High Dose / Acute Only

Figure 1: Decision tree for vehicle selection.[1] Green nodes represent the recommended protocols detailed below.

Protocol A: Oral Suspension (Standard)

Application: Routine PK screening, efficacy studies, and toxicology (doses 10–500 mg/kg). Mechanism: Methylcellulose (MC) acts as a suspending agent to increase viscosity and prevent settling, while Tween 80 (Polysorbate 80) acts as a wetting agent to lower the contact angle between the hydrophobic drug and water.

Materials
  • 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid (micronized powder preferred).[1]

  • Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% (w/v) Tween 80 in distilled water.[1]

  • Equipment: Mortar and pestle, vortex mixer, probe sonicator (optional).

Step-by-Step Methodology
  • Vehicle Preparation (Bulk):

    • Heat 30% of the required water volume to ~80°C.[1]

    • Disperse the Methylcellulose powder slowly while stirring to prevent clumping.[1]

    • Add the remaining cold water to hydrate the polymer (the solution will clear as it cools).

    • Add Tween 80 and mix gently. Store at 4°C.

  • Drug Levigation (The "Wet" Step):

    • Weigh the required amount of drug into a mortar.[1]

    • Crucial Step: Add the vehicle dropwise (approx. 100 µL per 10 mg drug).[1]

    • Grind with the pestle to form a smooth, thick paste. This "wets" the hydrophobic surface and breaks down aggregates.[1] Failure to do this results in floating clumps.

  • Dilution & Dispersion:

    • Gradually add the remaining vehicle to the mortar while triturating (grinding).[1]

    • Transfer the suspension to a glass vial.[1]

    • Sonicate: Pulse for 30 seconds (low amplitude) to ensure homogeneity.

  • Verification:

    • Invert the vial.[1] The suspension should be uniform without rapid settling.

    • Dosing: Shake well immediately before oral gavage.

Protocol B: Intravenous/Intraperitoneal Solution (Advanced)

Application: IV Bolus (bioavailability determination) or IP injection where rapid absorption is required.[1] Mechanism: This protocol uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the lipophilic tail of the molecule, combined with pH adjustment to ionize the carboxylic acid (Salt Formation), drastically increasing solubility.

Materials
  • Drug Substance.[1][2][3][4][5][6]

  • Excipient: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) (Clinical grade preferred).[1]

  • Buffer/Base: 1N NaOH or Meglumine (N-methylglucamine).[1]

  • Solvent: Sterile Water for Injection or Saline (0.9%).[1]

Step-by-Step Methodology

IVProtocol Step1 1. Weigh Drug Step2 2. Add HP-β-CD (20% w/v in water) Step1->Step2 Step3 3. pH Adjustment (Add 1.05 eq NaOH) Step2->Step3 Step4 4. Vortex/Sonicate (Clear Solution) Step3->Step4 Step5 5. pH Back-Titration (Adjust to 7.4-8.0) Step4->Step5 Step6 6. Sterile Filter (0.22 µm) Step5->Step6

Figure 2: Workflow for preparing the IV solution using in situ salt formation and complexation.

  • Preparation of CD Stock:

    • Prepare a 20% (w/v) solution of HP-β-CD in sterile water.[1]

  • Drug Solubilization:

    • Weigh the drug into a clear glass vial.[1]

    • Add the 20% HP-β-CD solution (calculated for final volume).[1]

    • Observation: The drug will likely not dissolve yet.[1]

  • In Situ Salt Formation (The "Pro" Tip):

    • Add 1.0 to 1.1 molar equivalents of 1N NaOH (or Meglumine).[1]

    • Reasoning: This deprotonates the benzoic acid (COOH

      
       COO
      
      
      
      ), making it ionic.[1] The cyclodextrin then sequesters the hydrophobic tail.[1]
    • Vortex and sonicate until the solution is perfectly clear .

  • Final Adjustment:

    • Check pH.[1][7] It may be basic (~pH 9-10).[1]

    • Carefully adjust pH back to 7.4 – 8.0 using dilute HCl.[1]

    • Warning: Do not drop pH below 7.0, or the drug may precipitate.

  • Sterilization:

    • Pass through a 0.22 µm PVDF or PES syringe filter.[1]

    • QC Check: Hold the vial against a light source. If you see "schlieren" lines or haze, the drug is not fully solubilized.

Quality Control & Stability

To ensure scientific integrity, every formulation must be validated before administration.[1]

TestMethodAcceptance Criteria
Visual Inspection Direct light + Tyndall effectSolution: Clear, colorless, no particulates. Suspension: Uniform opacity, no floating clumps.
Microscopy Polarized Light Microscopy (PLM)Solution: Dark field (no birefringence). Suspension: Uniform particle size (< 10 µm preferred).
pH Check Micro-pH probeIV/IP: 7.4 ± 0.5. PO: Flexible (3.0 – 9.0 is tolerable).
Stability Re-check after 4 hoursMust remain stable (no precipitation) for the duration of the dosing session.

In Vivo Administration Guidelines

  • Dosing Volume:

    • Mice: Max 10 mL/kg (PO) / 5 mL/kg (IV).[1]

    • Rats: Max 10 mL/kg (PO) / 5 mL/kg (IV).[1]

  • Tolerability:

    • The 20% HP-β-CD vehicle is generally well-tolerated.[1] However, high doses of cyclodextrins can cause transient loose stools in animals due to osmotic effects.

    • Monitor animals for 30 minutes post-dose for signs of distress (piloerection, lethargy).[1]

References

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for physicochemical profiling and solubility).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Gould, S., & Scott, R. C. (2005).[1] 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.

  • FDA (CDER). (2009).[1] Guidance for Industry: Safety Testing of Drug Metabolites. (Provides context on vehicle safety limits).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki-Miyaura Coupling with Aryl Chlorides

Status: Operational Ticket ID: SUZ-ARCL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting conversion failures and side reactions in Aryl Chloride couplings. Executive Summary: The Aryl Chlori...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SUZ-ARCL-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting conversion failures and side reactions in Aryl Chloride couplings.

Executive Summary: The Aryl Chloride Challenge

Welcome to the Advanced Catalysis Support Hub. You are likely here because your standard Suzuki protocol (Pd(PPh3)4 / Na2CO3) failed with an aryl chloride.

The Root Cause: The C-Cl bond is significantly stronger (~95 kcal/mol) than C-Br (~68 kcal/mol) or C-I (~53 kcal/mol). Consequently, the Oxidative Addition step becomes the rate-limiting step (RLS). Standard catalysts cannot break this bond effectively, leading to stalled reactions or allowing faster, deleterious side pathways to dominate.[1]

This guide provides a root-cause analysis and field-proven solutions for the three most common failure modes: Protodehalogenation , Homocoupling , and Protodeboronation .

Diagnostic Triage: Identify Your Failure Mode

Use this table to correlate your LC-MS/GC-MS data with the specific failure mechanism.

Observation (LC-MS/NMR)DiagnosisRoot Cause
Starting Material (Ar-Cl) remains unchanged. Oxidative Addition Failure Catalyst is not active enough to break C-Cl bond. Ligand is too small or electron-poor.
Product mass = Ar-H (M-35). Protodehalogenation

-hydride elimination from ligand/solvent or transmetallation failure.
Product mass = Ar-Ar or Ar'-Ar'. Homocoupling Oxygen leak (oxidative homocoupling) or disproportionation.
Boronic acid is consumed; Ar-Cl remains. Protodeboronation Base-catalyzed hydrolysis of the C-B bond (common in heteroaryl boronates).
Black precipitate (Pd black). Catalyst Decomposition Ligand dissociation; unstable catalytic species ("Death of the catalyst").

Troubleshooting Workflow (Logic Map)

The following logic gate visualizes the decision-making process for troubleshooting aryl chloride couplings.

TroubleshootingLogic Start Start: Analyze Reaction Mixture CheckSM Is Ar-Cl consumed? Start->CheckSM CheckProd Is Desired Product formed? CheckSM->CheckProd Yes NoSM_Consumed Issue: Oxidative Addition Failure CheckSM->NoSM_Consumed No SideProd_H Major Product: Ar-H (Protodehalogenation) CheckProd->SideProd_H Mass = M-Cl + 1 SideProd_Hom Major Product: Ar-Ar (Homocoupling) CheckProd->SideProd_Hom Mass = Dimer SideProd_Debor Boronic Acid Gone, Ar-Cl Intact (Protodeboronation) CheckProd->SideProd_Debor Ar-Cl remains Sol_Ligand Solution: Switch to Bulky/e- Rich Ligand (e.g., XPhos, SPhos) NoSM_Consumed->Sol_Ligand Sol_Solvent Solution: Remove H-sources (Switch alcohol -> Toluene/Dioxane) SideProd_H->Sol_Solvent Sol_Degas Solution: Rigorous Degassing (Argon Sparge / Freeze-Pump-Thaw) SideProd_Hom->Sol_Degas Sol_Anhydrous Solution: Anhydrous Conditions (Use MIDA boronates or K3PO4) SideProd_Debor->Sol_Anhydrous

Caption: Decision tree for diagnosing Suzuki coupling failures based on reaction outcomes.

Deep Dive: Specific Failure Modes & Solutions

Issue 1: The "Silent Killer" – Protodehalogenation (Ar-Cl Ar-H)

The Mechanism: Instead of coupling with the boronic acid, the Palladium-Aryl intermediate (Ar-Pd-Cl) picks up a hydride. This hydride usually comes from:

  • 
    -Hydride Elimination  from the ligand (if alkyl groups are present).
    
  • Solvent Oxidation (especially in isopropanol or ethanol).

  • Transmetallation Stalling: If the boronic acid doesn't transmetallate quickly, the Pd(II) species sits idle and scavenges hydrides.

The Solution:

  • Ligand Selection: Switch to Biaryl Phosphine Ligands (Buchwald Ligands). Ligands like XPhos or SPhos are designed to prevent

    
    -hydride elimination because they lack 
    
    
    
    -hydrogens on the biaryl backbone and form a stable monoligated Pd species [1].
  • Solvent Switch: If using alcoholic solvents, switch to aprotic polar solvents like THF or 1,4-Dioxane .

  • Catalyst Loading: Increase catalyst loading slightly to outcompete the slow decomposition pathways.

Issue 2: The "Twin" Problem – Homocoupling (Ar-Ar)

The Mechanism: Homocoupling typically occurs via an Oxidative pathway requiring oxygen.



It can also happen if the Pd(II) intermediate undergoes disproportionation before transmetallation [2].

The Solution:

  • Degassing: Sparging with nitrogen is often insufficient for sensitive aryl chlorides. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for at least 15 minutes.

  • Stoichiometry: Ensure a slight excess of the boronic acid (1.2–1.5 equiv) to account for some sacrificial homocoupling.

Issue 3: Protodeboronation (Loss of Boronic Acid)[1][2]

The Mechanism: This is a base-catalyzed hydrolysis of the C-B bond. It is particularly severe for 2-heteroaryl boronic acids (e.g., 2-pyridyl) and polyfluorinated aryls . The base attacks the boron, forming a boronate "ate" complex, which is then protonated by water/solvent, cleaving the C-B bond [3].

The Solution:

  • Base Selection: Switch from strong hydroxide/carbonate bases to anhydrous

    
      or CsF .
    
  • Slow Release: Use MIDA Boronates or Potassium Trifluoroborates (

    
    ) . These release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [4].[2]
    

Master Protocol: High-Difficulty Aryl Chloride Coupling

This protocol utilizes Pd-G4 Precatalysts . These are superior to generating catalysts in situ because they guarantee the formation of the active monoligated Pd(0) species necessary for aryl chloride oxidative addition [5].

Materials
  • Aryl Chloride: 1.0 equiv[3]

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (or SPhos Pd G4 for sterically hindered substrates) - 1.0 to 2.0 mol%

  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF:Water (10:1) or 1,4-Dioxane (anhydrous if protodeboronation is an issue).

Step-by-Step Procedure
  • Charge Solids: Add Aryl Chloride, Boronic Acid, Base, and Pd G4 precatalyst to a reaction vial equipped with a stir bar.

    • Note: If using a liquid aryl chloride, add it after the solvent.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat to 60–80°C .

    • Why? Aryl chlorides have a high activation energy barrier; room temperature is rarely sufficient unless the substrate is highly activated (electron-deficient).

  • Monitoring: Check by LC-MS after 1 hour.

    • Tip: If the reaction stalls at 50% conversion, do not add more catalyst. Add more boronic acid and base; the catalyst is likely still active, but the nucleophile (boron) has degraded.

Mechanistic Visualization: Protodehalogenation vs. Product

The following diagram illustrates the competition between the desired cycle and the destructive hydrodehalogenation pathway.

Mechanism Pd0 Pd(0)-L OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OxAdd Ar-Cl TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet Ar'-B(OH)2 / Base PdHydride Pd-H Species (Ar-Pd(II)-H) OxAdd->PdHydride Slow Transmetallation Product Product (Ar-Ar') TransMet->Product Reductive Elimination Product->Pd0 HydrideSource Hydride Source (Alcohol/Ligand) HydrideSource->PdHydride SideProduct Side Product (Ar-H) PdHydride->SideProduct Reductive Elimination SideProduct->Pd0

Caption: Competitive pathways: The desired catalytic cycle (Blue/Green) vs. the Protodehalogenation trap (Red/Yellow).

References

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Adamo, C., et al. (2006).[4] Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids and Esters. Angewandte Chemie International Edition. [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates are Hydrolytically Stable and Can Be Used for Suzuki-Miyaura Couplings.[5] Journal of the American Chemical Society. [Link]

  • Bruno, N. C., et al. (2013). Buchwald Precatalysts: Rapidly Generating Active Pd(0) for Cross-Coupling. Chemical Science. [Link]

Sources

Optimization

Technical Support Center: Solubilizing Fluorinated Compounds in Aqueous Media

The following technical guide is structured as a specialized support center resource. It addresses the unique physicochemical challenges posed by fluorinated compounds (hydrophobicity and lipophobicity) and provides acti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the unique physicochemical challenges posed by fluorinated compounds (hydrophobicity and lipophobicity) and provides actionable, evidence-based solutions for researchers.

Topic: Overcoming Solubility Barriers of Fluorinated Moieties in Biological Assays Audience: Medicinal Chemists, Formulation Scientists, and Assay Development Leads Version: 2.0 (Current)

The Core Challenge: The "Fluorous" Paradox

User Query: "My compound has a high LogP, but it won't dissolve in lipids or standard organic solvents. Why is it precipitating in my aqueous buffer?"

Technical Insight: Fluorinated compounds often exhibit fluorophilicity —a tendency to segregate from both aqueous (hydrophilic) and hydrocarbon (lipophilic) phases. This is due to the low polarizability of the Carbon-Fluorine (C-F) bond. While fluorine is the most electronegative element, the C-F bond is tightly held and does not engage significantly in van der Waals interactions with hydrogenated solvents.

  • The Result: The compound aggregates with itself (fluorous stacking) rather than interacting with the solvent, leading to precipitation even at low concentrations.

  • The Fix: You cannot rely solely on "like dissolves like" (lipophilicity). You must disrupt the fluorous aggregation using specific cosolvents, inclusion complexes, or fluorous-tailored surfactants.

Decision Matrix: Solvent & System Selection

Before starting your experiment, use this logic flow to select the appropriate solubilization strategy.

SolventSelection Start Start: Fluorinated Compound Insoluble in Water CheckStructure Analyze Structure: Is it Ionizable? (Acid/Base) Start->CheckStructure pH_Adjust Step 1: pH Adjustment (± 2 units from pKa) CheckStructure->pH_Adjust Yes CheckFluorous Is it Highly Fluorinated? (>3 F atoms or CF3/C2F5 groups) CheckStructure->CheckFluorous No pH_Adjust->CheckFluorous StandardCosolvent Standard Cosolvents: DMSO, Ethanol, PEG-400 CheckFluorous->StandardCosolvent Low F Content FluorousCosolvent Fluorous-Compatible Solvents: TFE (Trifluoroethanol) or HFIP (Hexafluoroisopropanol) CheckFluorous->FluorousCosolvent High F Content (Fluorous Effect) BioAssay Intended for Biological Assay? StandardCosolvent->BioAssay FluorousCosolvent->BioAssay Cyclodextrin Strategy A: Cyclodextrin Inclusion (HP-β-CD) BioAssay->Cyclodextrin Sensitive to Organic Solvents Surfactant Strategy B: Non-ionic Surfactants (Pluronic F-127 / Tween 80) BioAssay->Surfactant High Protein Binding Concern

Figure 1: Decision tree for selecting the optimal solubilization strategy based on compound ionization and fluorination degree.

Troubleshooting Protocols (Q&A)

Issue 1: Compound precipitates immediately upon dilution into buffer.

Diagnosis: "Crash-out" precipitation. The local concentration of the compound exceeds its solubility limit during the mixing process, or the water molecules induce strong hydrophobic aggregation before the compound can disperse.

Protocol: The "Cosolvent Spike" Method Do not add solid compound to water. Follow this order of addition to prevent kinetic precipitation.

StepActionTechnical Rationale
1 Dissolve solid compound in 100% DMSO or TFE (Trifluoroethanol) to create a 1000x Stock.TFE is structurally similar to fluorinated compounds and disrupts fluorous aggregation better than DMSO in some cases [1].
2 Prepare the aqueous buffer with 0.1% Pluronic F-127 or Tween 80 .Surfactants lower the surface tension and provide a "landing pad" for the hydrophobic molecules.
3 Vortex the buffer to create a moving vortex.High shear force prevents local high-concentration pockets.
4 Inject the stock solution into the center of the vortex (submerged tip).Ensures immediate dispersion and prevents the compound from hitting the container walls.

Expert Tip: If DMSO fails, try Trifluoroethanol (TFE) . TFE is a "fluorophilic" protic solvent that can solubilize fluorinated peptides and small molecules effectively. It is miscible with water, but ensure the final concentration is <1% for cell assays to avoid toxicity.

Issue 2: Compound is lost to the container walls (Low Recovery).

Diagnosis: Adsorption.[1][2] Fluorinated compounds (especially PFAS-like structures) are notorious for binding to both glass (via silanols if basic) and plastics (via hydrophobic interaction).

Comparison of Materials:

  • Glass: High risk for basic fluorinated amines (ionic interaction with silanols).

  • Polypropylene (PP): High risk for neutral, highly lipophilic fluorinated chains (hydrophobic bonding).

  • HDPE: Generally preferred for PFAS, but still prone to adsorption over time [2].

Protocol: Preventing Surface Adsorption

  • Pre-coat Labware: Rinse tips and tubes with the assay buffer containing 0.1% BSA or surfactant before touching the compound solution. This blocks active sites on the plastic.

  • Solvent Keeper: Maintain at least 5-10% organic solvent (Methanol or Acetonitrile) in the storage solution if possible.

  • Material Switch: Use Silanized Glass for basic compounds or Low-Binding Polypropylene for neutral hydrophobes.

Issue 3: Biological incompatibility of cosolvents.

Diagnosis: You need high solubility, but your cells/enzymes cannot tolerate DMSO > 0.5%.

Solution: Cyclodextrin Inclusion Complex Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer shell and a hydrophobic inner cavity.[3][4][5][6] Beta-Cyclodextrin (β-CD) and its derivative Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are ideal for encapsulating fluorinated aromatic rings [3].

Mechanism of Action: The fluorinated moiety (hydrophobic guest) displaces water from the CD cavity. The fluorine atoms form weak interactions with the cavity walls, shielding the hydrophobic surface from the aqueous bulk.

CD_Complex Host HP-β-CD (Host) Complex Inclusion Complex (Soluble) Host->Complex + Guest Fluorinated Drug (Guest) Guest->Complex K_eq Water Displaced Water Complex->Water Entropy Gain

Figure 2: Thermodynamic formation of the host-guest inclusion complex. The displacement of high-energy water molecules from the cavity drives the reaction.

Protocol: Kneading Method for Stock Preparation

  • Mix the solid fluorinated compound with HP-β-CD (molar ratio 1:2 to 1:5) in a mortar.

  • Add a minimal amount of water/ethanol (50:50) to form a paste.

  • Knead thoroughly for 30 minutes (mechanochemical energy forces the guest into the host).

  • Dry the paste and redissolve the resulting powder in water. This often yields higher solubility than simple mixing.

Analytical Data Summary: Solubility Enhancers

Enhancer ClassSpecific ReagentRecommended ConcentrationTarget MechanismLimitations
Cosolvent DMSO0.1% - 1.0%General polarity matchingHigh toxicity to some primary cells; may not dissolve "fluorous" chains.
Cosolvent Trifluoroethanol (TFE) 0.1% - 5.0%Fluorous-Fluorous interactionCan alter protein folding (secondary structure inducer).
Surfactant Pluronic F-1270.05% - 0.2%Micelle encapsulationCritical Micelle Concentration (CMC) changes with temperature.
Complexing Agent HP-β-CD 5 mM - 50 mMMolecular encapsulationStoichiometric limit (usually 1:1); expensive for large volumes.
Fluorous Surfactant Capstone FS-30< 0.01%Fluorous surface tension reductionEnvironmental persistence; potential assay interference.

References

  • Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants.

  • Adsorption of per- and polyfluoroalkyl substances (PFAS) to containers.

  • Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil.

  • The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions.

  • Role of Fluorine in Drug Discovery: Solubility and Lipophilicity. Source: MDPI

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Overlap in Trifluoromethylphenyl Derivatives

Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Subject: Troubleshooting Signal Overlap in Fluorinated Aromatics Assigned Specialist: Senior Application Scientist Executive Summary Trifluoromethylphenyl ( ) d...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Subject: Troubleshooting Signal Overlap in Fluorinated Aromatics Assigned Specialist: Senior Application Scientist

Executive Summary

Trifluoromethylphenyl (


) derivatives present a unique "perfect storm" for NMR signal overlap. You are likely battling two simultaneous phenomena:
  • Spectral Crowding: The aromatic region (

    
     ppm) is inherently dense.
    
  • Scalar Coupling Multiplicity: The

    
     nucleus (
    
    
    
    natural abundance, Spin
    
    
    ) couples strongly to both
    
    
    and
    
    
    .
    • Result: A single aromatic proton, usually a doublet, becomes a doublet of quartets. A carbon signal splits into a quartet (

      
      ), spreading intensity over a massive range and overlapping with neighbors.
      

This guide provides a non-linear troubleshooting workflow to resolve these overlaps using hardware optimization, chemical manipulation, and advanced pulse sequences.

Module 1: Diagnostic Workflow

Before applying a fix, confirm the source of your overlap. Is it true chemical shift coincidence, or is it coupling-induced broadening?

Visual Logic: The Overlap Decision Tree

DiagnosticFlow Start START: Ambiguous Aromatic Region Check19F Step 1: Acquire 19F Spectrum (Check for rotamers/impurities) Start->Check19F Clean19F 19F is Clean (Single Species) Check19F->Clean19F Dirty19F 19F shows multiple species Check19F->Dirty19F DecoupleTest Step 2: Run 1H-{19F} Decoupled Experiment Clean19F->DecoupleTest PathC ACTION: Purify Sample Dirty19F->PathC ResultA Spectrum Simplifies? (Quartets collapse to singlets/doublets) DecoupleTest->ResultA PathA CAUSE: J-Coupling Overlap ACTION: Use Pure Shift or Decoupling ResultA->PathA Yes PathB CAUSE: Chemical Shift Overlap ACTION: Solvent Shift (ASIS) ResultA->PathB No

Figure 1: Decision logic to distinguish between scalar coupling interference and true chemical shift overlap.

Module 2: Chemical Resolution (The "ASIS" Protocol)

Theory: Aromatic Solvent Induced Shift (ASIS).[1] If your signals overlap in Chloroform-


 (

), switching to Benzene-

(

) is the most cost-effective solution. Benzene molecules stack against the electron-deficient trifluoromethylphenyl ring. This anisotropy dramatically alters the local magnetic environment, shifting protons by up to

ppm, often resolving overlap that higher field strengths cannot [1, 5].
The Titration Protocol

Do not simply swap solvents. Use a titration to track the signals as they "walk" out of the overlap region.

  • Prepare Sample A:

    
     compound in 
    
    
    
    
    
    .
  • Prepare Sample B:

    
     compound in 
    
    
    
    
    
    .
  • Acquire: Standard

    
     NMR for both.
    
  • Compare: If overlap persists in Sample B, perform a "Mix" experiment:

    • Take

      
       of Sample A + 
      
      
      
      of Sample B.
    • The resulting chemical shifts will be an approximate average, potentially landing in a "sweet spot" of resolution.

Data: Solvent Shift Expectations | Proton Type | Effect of Switching


 | Reason |
| :--- | :--- | :--- |
| Ortho-H (to 

)
| Significant Upfield Shift (

) | Shielding zone of solvent benzene ring. | | Meta-H | Moderate Shift | Reduced stacking interaction. | | Aliphatic

-H
| Variable | Depends on steric accessibility. |

Module 3: Hardware Solutions (Decoupling)

If chemical manipulation fails, you must remove the


-coupling interactions electronically.
Scenario A: The Spectrum is Unreadable

The Problem: The


 carbon is a quartet (

). The ipso carbon is a quartet (

). These low-intensity multiplets are often lost in the noise or overlap with other aromatic carbons.[2]

The Fix:


 Triple Resonance 
Note: This requires a probe capable of pulsing on H, C, and F simultaneously (e.g., TBO, TXO, or a specialized dual-broadband probe).

Protocol:

  • Channel Setup:

    • Observe:

      
      
      
    • Decoupler 1:

      
       (Waltz-16 composite pulse)
      
    • Decoupler 2:

      
       (GARP or Waltz-16)
      
  • Offset Optimization (Critical):

    • Acquire a quick

      
       spectrum.[3] Note the center frequency of your 
      
      
      
      group (e.g.,
      
      
      ).[4]
    • Set the Decoupler 2 offset (

      
       or 
      
      
      
      ) exactly to this value.
    • Why? Fluorine has a massive spectral width. Standard broadband decoupling often fails to cover the entire range effectively if not centered [2].

  • Power Check:

    • Warning: Continuous decoupling of

      
       generates significant heat. Use "adiabatic" decoupling pulses if available to reduce power requirements while maintaining bandwidth.
      
Scenario B: The Spectrum is a Mess

The Fix:


 
Most modern 2-channel probes (BBO/SmartProbe) can do this. You observe Proton and decouple Fluorine on the second channel.
  • Command (Bruker): zgIG (Inverse Gated) or modify a standard proton parameter set to enable f2 decoupling.

  • Result: The aromatic quartets collapse into standard doublets/singlets, instantly boosting signal-to-noise and removing overlap.

Module 4: Advanced 2D Techniques (HOESY)

When 1D methods fail to assign specific protons to specific fluorines, you must use HOESY (Heteronuclear Overhauser Effect Spectroscopy) . This correlates nuclei through space, not bonds [3].[5]

Why HOESY for Trifluoromethylphenyls?

In a derivative with multiple aromatic rings or


 groups, 

HMBC might be ambiguous due to long-range couplings. HOESY tells you exactly which proton is physically sitting next to the fluorine cloud.
Visual Logic: HOESY Magnetization Transfer

HOESY_Logic PulseF 1. Excitation (19F Pulse) Evolution 2. Evolution (t1) (Chemical Shift Labeling) PulseF->Evolution Transverse Mag Mixing 3. Mixing Time (tm) (Dipolar Cross-Relaxation) Evolution->Mixing z-Magnetization DetectH 4. Detection (t2) (Observe 1H) Mixing->DetectH NOE Transfer

Figure 2: The flow of magnetization in a 1H-19F HOESY experiment. Success depends entirely on the Mixing Time.

Experimental Protocol:

  • Pulse Sequence: hoesyph (Phase sensitive) or hoesygp (Gradient selected).

  • Mixing Time (

    
    ): 
    
    • Small molecules (

      
      ): 
      
      
      
      .
    • Medium molecules (

      
      ): 
      
      
      
      .
    • Technical Insight: The

      
       group rotates rapidly (internal rotation). This reduces the effective correlation time (
      
      
      
      ), making the NOE buildup slower than a rigid CH-CH interaction. You need a longer mixing time than a standard NOESY [3, 4].
  • SW (Spectral Width): Limit the F1 (

    
    ) dimension to the specific region of your 
    
    
    
    signals to save time and increase resolution.

Frequently Asked Questions (FAQ)

Q: I don't have a triple resonance probe. How can I get a clean


 spectrum? 
A:  You cannot decouple both H and F simultaneously.
  • Option 1: Decouple H only (Standard). You will see C-F quartets. Use the

    
     values (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ) to identify the carbons.
  • Option 2: Decouple F only. The spectrum will be complex due to C-H splitting, but the C-F quartets will collapse. This is rarely useful for assignment but good for checking if a peak is F-coupled.

  • Option 3 (Best Software Fix): Use "J-Resolved" 2D processing or prediction software (like ACD/Labs or Mnova) which can simulate the multiplets and subtract them, though this is post-processing, not experimental [6].

Q: Can I use "Pure Shift" NMR for this? A: Yes. Techniques like PSYCHE (Pure Shift Yielded by Chirp Excitation) are excellent here. They collapse the proton multiplets (caused by H-H coupling) into singlets.

  • Caveat: Standard Pure Shift removes homonuclear (

    
    ) coupling. It does not  automatically remove heteronuclear (
    
    
    
    ) coupling unless you specifically add F-decoupling during acquisition. Ensure your Pure Shift sequence allows for heteronuclear decoupling on the second channel [1].

Q: My HOESY spectrum is blank. Why? A: Three common culprits:

  • Mixing time too short: For freely rotating

    
    , 
    
    
    
    is often insufficient. Try
    
    
    .[1]
  • Distance: The NOE falls off as

    
    . If the nearest proton is 
    
    
    
    away, you won't see it.
  • Tuning: Did you tune the

    
     channel? It is often neglected on broadband probes.
    

References

  • Foroozandeh, M., et al. (2014). "Ultrahigh-Resolution NMR Spectroscopy." Angewandte Chemie International Edition. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 10: Heteronuclear Coupling). [Link]

  • IMSERC (Northwestern University). "2D HOESY Experiment." User Guides. [Link]

  • Tan, Y. J., et al. (2025). "Inter-residue through-space scalar 19F–19F couplings." Magnetic Resonance. [Link]

  • Facey, G. (2007). "Improve Your Chemical Shift Resolution Without Going to Higher Fields." University of Ottawa NMR Facility Blog. [Link]

  • ACD/Labs. (2021). "A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds." [Link]

Sources

Optimization

Addressing ionization issues in mass spectrometry of halogenated compounds

To: User From: Dr. Aris Thorne, Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Overcoming Ionization Suppression in Halogenated Compounds Introduction Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Overcoming Ionization Suppression in Halogenated Compounds

Introduction

Welcome to the technical support center. If you are analyzing halogenated compounds (PFAS, PBDEs, chlorinated paraffins, or halogenated drug metabolites), you are likely facing a "silent spectrum"—where your analyte exists but refuses to ionize.

Halogens (F, Cl, Br, I) are highly electronegative. In standard positive-mode Electrospray Ionization (ESI+), they pull electron density away from potential protonation sites, making


 formation thermodynamically unfavorable.

This guide moves beyond basic troubleshooting to specific, high-leverage interventions I have validated in the field.

Part 1: Ionization Source Selection (The Triage)

Q: I am seeing zero signal for my polychlorinated biphenyl (PCB) analogs in ESI+. Should I switch to ESI-?

A: Not necessarily. While switching polarity is the first logical step, the mechanism of ionization is more critical than the polarity alone.

  • The Polarity Trap: ESI- works well for acidic halogenated compounds (e.g., PFAS, halogenated phenols) because they can easily lose a proton to form

    
    .
    
  • The Non-Polar Void: Neutral halogenated compounds (like PCBs, PBDEs) lack an acidic proton. They will not ionize well in ESI- or ESI+ because they are too non-polar to hold a charge in the liquid phase.

Recommendation: For neutral halogenated species, you must abandon ESI and move to Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) . These sources ionize in the gas phase, bypassing the requirement for solution-phase chemistry.

  • APCI Mechanism: Uses a corona discharge to create reagent ions (usually

    
     or 
    
    
    
    ). Halogenated compounds often ionize via Electron Capture (
    
    
    ) or Dissociative Electron Capture (
    
    
    ).
  • APPI Mechanism: Uses UV photons (10 eV). It is superior for highly aromatic halogenated systems that are resistant to APCI charge transfer.

Workflow: Ionization Decision Matrix

IonizationSelection Start Start: Analyte Properties IsAcidic Contains Acidic Proton? (COOH, Phenol, Sulfonic) Start->IsAcidic IsPolar Is the molecule Polar? IsAcidic->IsPolar No ESI_Neg Use ESI Negative Mode Target: [M-H]- IsAcidic->ESI_Neg Yes APCI_Neg Use APCI Negative Mode Target: M- (Electron Capture) IsPolar->APCI_Neg Semi-Polar APPI Use APPI (with Dopant) Target: M+ / M- IsPolar->APPI Non-Polar (Aromatic)

Figure 1: Decision matrix for selecting the optimal ionization source based on analyte acidity and polarity.

Part 2: Mobile Phase Chemistry (The "Secret Weapon")

Q: I must use ESI- for my fluorinated metabolites, but the signal is weak. Formic acid suppresses it. What can I use?

A: You are experiencing the "acid suppression effect." In negative mode, adding protons (acid) shifts the equilibrium against ionization (


).

The Solution: Ammonium Fluoride (


) 
For stubborn halogenated compounds in ESI-, replace formic acid/acetate with 0.5 mM - 1.0 mM Ammonium Fluoride .
  • Mechanism: Fluoride (

    
    ) is a "superbase" in the gas phase. It has a higher proton affinity than the analyte's anion, effectively ripping the proton off your analyte to form 
    
    
    
    (gas) and
    
    
    .
  • Evidence: Studies have shown sensitivity gains of 2-20x for steroids and halogenated species when switching from ammonium acetate to ammonium fluoride in negative mode [1].

Protocol: Ammonium Fluoride Mobile Phase

ParameterSetting / ValueNotes
Solvent A Water + 1 mM

Do not exceed 2 mM (corrosion risk).
Solvent B Methanol or AcetonitrileMeOH often yields better ESI- stability.
Column C18 or C8Standard phases are compatible.
Waste Segregated Do not mix with acid waste (generates HF gas).

WARNING:


 can etch glass and damage LC seals over time.
  • Use PEEK or stainless steel tubing/fittings where possible.

  • Flush the system with water (no fluoride) for 30 mins after use.

  • Safety: Never mix

    
     mobile phase with high-concentration acid waste.
    

Part 3: Adduct Engineering (The "Nuclear Option")

Q: My alkyl halide (R-Cl, R-Br) has no acidic protons and degrades in APCI. How do I ionize it?

A: If you cannot remove a proton (Negative mode) and cannot add a proton (Positive mode), you must coordinate a metal ion.

Technique: Silver Ion Coordination Ionspray (


 CIS) 
Halogens are soft Lewis bases. Silver (

) is a soft Lewis acid. They have a high affinity for each other. By doping your mobile phase with silver, you force the formation of

adducts.
  • Reagent: Silver Nitrate (

    
    ) or Silver Tetrafluoroborate (
    
    
    
    ).
  • Concentration: Post-column infusion of 50-100

    
    
    
    
    
    solution.
  • Result: You will see a doublet peak (Ag has isotopes

    
     and 
    
    
    
    in nearly 1:1 ratio) separated by 2 Da.

Why this works: Unlike protonation, which requires a specific basic site, silver coordination relies on the electron cloud of the halogen itself. This is particularly effective for short-chain alkyl halides that are otherwise invisible [2].

Part 4: Data Interpretation (Isotopic Fingerprinting)

Q: I see multiple peaks for my chlorinated compound. Is this contamination?

A: Likely not. Halogens have distinct, high-abundance natural isotopes. You must use these patterns to validate your identity. Ignoring them leads to misidentification of the molecular ion.

Reference Table: Halogen Isotope Patterns

ElementIsotope 1 (Mass)AbundanceIsotope 2 (Mass)AbundancePattern Visual
Chlorine

75.8%

24.2%3:1 (M : M+2)
Bromine

50.7%

49.3%1:1 (M : M+2)
1 Cl + 1 Br --------3:4:1 (M : M+2 : M+4)

Troubleshooting Rule: If your mass spectrum shows a peak at


 X but lacks the corresponding M+2 peak with the correct intensity ratio (e.g., 3:1 for Cl), it is not your halogenated compound . It is likely a matrix interference or a non-halogenated isobar.
Visualizing Isotope Logic

IsotopePatterns Cl_Node One Chlorine (Cl) M (100%) M+2 (33%) Br_Node One Bromine (Br) M (100%) M+2 (98%) Cl2_Node Two Chlorines (Cl2) M (100%) M+2 (65%) M+4 (11%)

Figure 2: Expected relative abundance ratios for molecular ion clusters containing halogens.

References

  • McFadden, J. R., & Ames, D. M. (2023).[1] Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Analytical Science Advances, 4(3-4), 123-130.

  • Bayer, E., et al. (2003). Analysis of unsaturated compounds by Ag+ coordination ionspray mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(8), 872-880.

  • Save My Exams. (2025). Mass Spectrometry: Isotopic Patterns of Chlorine and Bromine.

Sources

Troubleshooting

Improving yield and purity in 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid synthesis

Ticket ID: TSC-2025-SYN-05CL Subject: Optimization of Yield, Purity, and Scalability for Biaryl Benzoic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSC-2025-SYN-05CL Subject: Optimization of Yield, Purity, and Scalability for Biaryl Benzoic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid . The core challenge in this synthesis is achieving high chemoselectivity (reacting the bromine at C3 without touching the chlorine at C5) while managing the electronic deactivation caused by the trifluoromethyl group.

This document provides a Field-Proven Protocol (The "Golden Path") followed by deep-dive troubleshooting modules. Unlike standard literature, this guide focuses on the causality of failure modes—specifically protodeboronation and competitive oxidative addition .

Module 1: The "Golden Path" Protocol

This protocol utilizes a Suzuki-Miyaura Cross-Coupling approach.[1][2][3] We prioritize the direct coupling of the free carboxylic acid to minimize step count. If this fails due to solubility or purification issues, the "Ester Fallback" (see Troubleshooting) is recommended.

Reaction Scheme

ReactionScheme cluster_inputs A 3-Bromo-5-chlorobenzoic acid (Substrate A) P 5-Chloro-3-(4-trifluoromethylphenyl) benzoic acid (Target) A->P Pd(dppf)Cl2 (3 mol%) Na2CO3 (3.0 eq) Dioxane/H2O (4:1) 80°C, 12h B 4-(Trifluoromethyl)phenylboronic acid (Substrate B) B->P

Caption: Optimized Suzuki-Miyaura coupling pathway favoring Br-activation over Cl-activation.

Step-by-Step Methodology
ParameterSpecificationRationale
Substrate A 3-Bromo-5-chlorobenzoic acid (1.0 eq)The Br atom is the preferred site for oxidative addition (Bond Energy: C-Br < C-Cl).[1]
Substrate B 4-(Trifluoromethyl)phenylboronic acid (1.2 eq)Excess required to account for potential protodeboronation of the electron-deficient ring.[1]
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)The bidentate ligand (dppf) provides steric bulk to prevent Cl-activation while remaining active enough for the Br-coupling [1].[1]
Base Na₂CO₃ (3.0 eq)Sufficient basicity to activate the boronic acid and deprotonate the carboxylic acid (making it a soluble carboxylate).[1]
Solvent 1,4-Dioxane / Water (4:1 v/v)Water is critical for the base solubility; Dioxane ensures organic substrate solubility at reflux.[1]
Temperature 80–90°CHigh enough to drive the reaction, low enough to prevent thermal homocoupling or Cl-activation.

Protocol Execution:

  • Degassing (Critical): Charge solid substrates, base, and catalyst into the reactor. Evacuate and backfill with Argon/Nitrogen (3 cycles).[1] Add degassed solvents via syringe.[1] Oxygen is the primary cause of homocoupling.

  • Reaction: Heat to 85°C for 12 hours. Monitor by HPLC/UPLC.

  • Workup (Acid-Base Purification):

    • Cool to RT. Dilute with water.[1]

    • Wash 1: Extract the alkaline aqueous layer with Ethyl Acetate (discard organic layer).[1] This removes non-acidic impurities like homocoupled boronic acids and phosphine oxides.

    • Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate.[4]

    • Extraction: Extract the milky suspension with Ethyl Acetate (x3).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Module 2: Troubleshooting Yield (The "Why is it low?" Section)

User Question: "I am seeing <40% conversion, and my boronic acid is disappearing. What is happening?"

Root Cause Analysis: This is likely Protodeboronation .[1][5][6] The 4-trifluoromethyl group is electron-withdrawing, making the C-B bond more susceptible to hydrolytic cleavage, especially in hot, aqueous, basic conditions [2].

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Boronic acid gone, SM (Bromide) remains. Protodeboronation. The boronic acid hydrolyzed to Trifluoromethylbenzene before coupling.1. Switch Base: Use K₃PO₄ (anhydrous) or KF to reduce hydroxide concentration.2.[1] Reduce Water: Switch solvent to Toluene/Ethanol (anhydrous) or reduce water ratio to 10:1.3. Slow Addition: Add the boronic acid portion-wise over 2 hours.
Reaction stalls at 60-70%. Catalyst Death (Pd Black). The free carboxylic acid might be binding to Pd, or oxygen leaked in.[1]1. Increase Ligand: Add 10 mol% free PPh₃ or dppf to stabilize the Pd species.2. Esterification: Methylate the benzoic acid starting material (use Methyl 3-bromo-5-chlorobenzoate).[1] This prevents carboxylate interference.[1]
Low Mass Balance. Product loss to aqueous layer. The product is a benzoic acid (pKa ~3.5-4).[1] Ensure the aqueous layer is pH < 2 during the final extraction. If pH is 4-5, significant product remains in water.[1]

Module 3: Troubleshooting Purity (The "Why is it dirty?" Section)

User Question: "I have a 5% impurity that elutes very close to my product. It has a similar mass."

Root Cause Analysis: This is likely the Regio-isomer (Bis-coupling) or Homocoupling .[1]

  • Regio-isomer (Cl-activation): If the catalyst is too active (e.g., XPhos, SPhos, or Pd/C), it may react with the Chlorine atom at position 5 after or instead of the Bromine.

  • Homocoupling: 4,4'-Bis(trifluoromethyl)biphenyl formed from the boronic acid reacting with itself.[1]

Purity Logic Flow

PurityTroubleshooting Start Identify Impurity CheckMass Check LC-MS Mass Start->CheckMass MassDouble Mass = Dimer of Boronic Acid (Homocoupling) CheckMass->MassDouble Mass matches B-B dimer MassClLost Mass = Product minus Cl plus Aryl (Bis-coupling) CheckMass->MassClLost Mass > Target FixHomo Fix: Degas solvents thoroughly. Wash alkaline aq layer with EtOAc BEFORE acidification. MassDouble->FixHomo FixRegio Fix: Switch to milder catalyst (Pd(dppf)Cl2). Lower temp to 70°C. Reduce reaction time. MassClLost->FixRegio

Caption: Decision tree for identifying and eliminating common impurities.

Palladium Removal (Critical for Pharma Applications)

Since the product is an acid, it can chelate Palladium, making removal difficult.

  • Method A (Standard): After the final extraction, treat the organic phase with SiliaMetS® Thiol (Thiol-functionalized silica) or TMT (Trimercaptotriazine) at 50°C for 1 hour.[1] Filter through Celite.[1]

  • Method B (Crystallization): Recrystallize from Ethanol/Water or Acetonitrile .[1] This is often more effective than chromatography for removing trace Pd from benzoic acids [3].[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use the cheaper Pd(PPh₃)₄ catalyst? A: Yes, but with caution.[1] Pd(PPh₃)₄ is prone to oxidation (air sensitivity).[1] If you use it, ensure your solvents are rigorously degassed.[1] If you see the solution turn black immediately upon heating, the catalyst has decomposed. Pd(dppf)Cl₂ is more robust against air and the free carboxylic acid functionality.[1]

Q: Why not protect the acid as an ester first? A: You can, and it often improves yield by 10-15% by increasing solubility and preventing catalyst poisoning. However, it adds two steps (protection + deprotection).[1] We recommend the Ester Route only if the direct acid coupling yields <50% or if purification is failing.

  • Ester Protocol: Reflux 3-bromo-5-chlorobenzoic acid in Methanol/H₂SO₄ -> Couple -> Hydrolyze with LiOH/THF/Water.[1]

Q: Is the Chlorine substituent stable? A: Under standard Suzuki conditions (80°C, Carbonate base), the Aryl-Cl bond is stable. It typically requires specialized ligands (Buchwald types like XPhos) or temperatures >100°C to undergo oxidative addition.[1] Avoid using "Pd G3/G4" precatalysts unless necessary, as they might activate the chloride.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids. Journal of the American Chemical Society, 139(3), 13156–13165.[7] Link[1]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] Link[1]

Sources

Optimization

Technical Support Center: Photostability Management for Halogenated Aromatics

Current Status: Operational Ticket ID: PHOTO-STAB-HAL-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary Halogenated aromatic compounds (aryl halides) are ubiquitous in drug discovery but possess...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PHOTO-STAB-HAL-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Halogenated aromatic compounds (aryl halides) are ubiquitous in drug discovery but possess a specific vulnerability: the carbon-halogen (C-X) bond is susceptible to homolytic cleavage upon UV-Vis irradiation.[1] This guide addresses the root causes of photolability in these compounds, distinguishing between intrinsic instability and method-induced artifacts.

Module 1: Mechanisms of Degradation

Q: Why are my brominated and iodinated intermediates degrading even under "low light" conditions?

A: The degradation is likely driven by the weak Bond Dissociation Energy (BDE) of the C-X bond, specifically for bromine and iodine, relative to the energy of incident photons.

When an aryl halide absorbs a photon, it enters an excited singlet state (


).[1] Through Intersystem Crossing (ISC), it can reach a triplet state (

).[1] From here, the primary degradation pathway is often homolytic cleavage , generating a highly reactive aryl radical and a halogen radical. This aryl radical then abstracts a hydrogen atom from the solvent, leading to the dehalogenated byproduct (e.g., converting a bromo-drug to a des-bromo analog).

Critical Thresholds: The energy of UV light at 300 nm is approximately 95 kcal/mol .[1] Compare this to the BDEs below:

Bond TypeBond Dissociation Energy (kcal/mol)Stability Risk
Ar-F ~110 - 126Low (Stable to UV)
Ar-Cl ~96Moderate (Risk at <300 nm)
Ar-Br ~81High (Cleaves in UVA/Visible)
Ar-I ~65Critical (Cleaves in visible light)

Data Source: CRC Handbook of Chemistry and Physics [1]

Visualizing the Pathway:

Photodehalogenation cluster_prevention Intervention Points ArX Aryl Halide (Ar-X) Excited Excited State (Ar-X)* ArX->Excited hν (Photon Absorption) Radicals Radical Pair (Ar• + X•) Excited->Radicals Homolysis Solvent H-Abstraction (from Solvent) Radicals->Solvent Diffusion Product Dehalogenated Product (Ar-H) Solvent->Product Radical Stabilization Filter Cut-off Filters (Block hν) Filter->ArX Prevents Scavenger Radical Scavengers (Trap X•) Scavenger->Radicals Intercepts

Figure 1: Mechanism of photodehalogenation showing critical intervention points.

Module 2: Solvent & Environmental Effects

Q: I switched from Methanol to Acetone and my recovery dropped by 40%. Is the compound reacting with Acetone?

A: It is likely a photosensitization artifact , not a direct chemical reaction. Acetone absorbs UV light up to ~330 nm (UV cut-off).[1][2] Upon absorption, acetone forms a triplet state that can transfer energy to your halogenated compound, inducing degradation even if the light source itself wouldn't directly excite your molecule.

Corrective Action: Use solvents with low UV cut-offs for handling photosensitive aryl halides.[1]

SolventUV Cut-off (nm)Suitability for Photolabile cmpds
Water 190Excellent
Acetonitrile 190Excellent
Methanol 205Good
Dichloromethane 233Moderate (Risk of radical chlorination)
Acetone 330Avoid (Sensitizer)

Reference: Burdick & Jackson Solvent Guide [2][1]

Q: Does amber glass provide complete protection?

A: No. Amber glass typically blocks light up to ~450 nm.[1] However, if you are working with Iodinated aromatics or compounds with extended conjugation (e.g., halogenated nitro-aromatics), they may have absorption tails that extend into the visible region (>450 nm).

Self-Validating Test: Place a sample in amber glass and wrap a second sample in aluminum foil (complete dark control). Expose both to lab light for 4 hours.

  • If Amber = Foil: Amber is sufficient.[1]

  • If Amber < Foil: You have visible-light degradation; work under red light or use foil exclusively.[1]

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q: I see a "ghost peak" that grows the longer the sample sits in the autosampler. Is my synthesis failing?

A: This is a classic Autosampler Photolysis signature. Many autosamplers have clear plastic windows or internal LED lighting that can degrade sensitive aryl halides (especially iodides) while they wait for injection.[1]

Diagnostic Protocol:

  • The "Cover" Test: Cover the autosampler window completely with foil.[1] Run the sequence.

  • The "Dark" Vial: Wrap one specific vial in foil but leave the autosampler uncovered.

  • Result Interpretation:

    • If the ghost peak disappears in the foil-wrapped vial, the degradation is occurring in the vial before injection.

    • If the ghost peak persists, the degradation might be occurring on-column or in the detector flow cell (less common but possible with high-intensity DAD lamps).

Module 4: Master Protocol for Photostability Profiling

Use this workflow to definitively categorize the stability of your halogenated compound. This protocol is adapted from ICH Q1B [3] but optimized for rapid troubleshooting.

Step-by-Step Workflow
  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile (or suitable solvent).

  • Sample Division:

    • Sample A (Dark Control): Wrapped in Aluminum foil.

    • Sample B (Ambient): Clear glass, benchtop exposure (fluorescent lab light).

    • Sample C (Stress): Clear glass, UV chamber (if available) or windowsill sunlight (2-4 hours).[1]

  • Analysis: Analyze all three simultaneously by HPLC.

  • Calculation:

    
    
    (Where X is Sample B or C)
    

Decision Logic:

TroubleshootingFlow Start Start: >5% Degradation Observed CheckDark Check Dark Control (Foil) Start->CheckDark IsDarkStable Is Dark Control Stable? CheckDark->IsDarkStable ThermalIssue Thermal/Chemical Instability (Not Photochemical) IsDarkStable->ThermalIssue No LightSource Compare Ambient vs. Stress IsDarkStable->LightSource Yes No No Yes Yes AmbientDeg Degradation in Ambient? LightSource->AmbientDeg HighSens High Sensitivity (Visible Light Lability) Action: Red Light/Foil AmbientDeg->HighSens Yes UVOnly UV Sensitivity Only Action: Amber Glass AmbientDeg->UVOnly No

Figure 2: Decision tree for diagnosing stability issues.

References

  • CRC Handbook of Chemistry and Physics. Bond Dissociation Energies. CRC Press.[1] Available at: [Link]

  • Honeywell Burdick & Jackson. Solvent Properties: UV Cutoff Wavelengths.[1][3][4] LabReady. Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Q1B: Photostability Testing of New Drug Substances and Products.[1][5] ICH Guidelines. Available at: [Link]

  • T. Oppenländer. Photochemical Purification of Water and Air. Wiley-VCH, 2003.[1] (Reference for advanced oxidation/dehalogenation mechanisms).

  • Albini, A., & Fasani, E. Photochemistry of Drugs: An Overview and Practical Problems. Drugs and the Pharmaceutical Sciences, Vol 182.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of Trifluoromethylphenyl vs. Fluorophenyl Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comparative analysis of two closely related classes of fluorinated compounds: trifluoromethylphenyl benzoic acids and fluorophenyl benzoic acids.

The trifluoromethyl (-CF3) group and the single fluorine (-F) atom, while both containing the key element, impart distinct electronic and steric properties to the parent benzoic acid structure. The -CF3 group is a strong electron-withdrawing group and is significantly bulkier and more lipophilic than a single fluorine atom.[1] These differences can lead to significant variations in biological activity, pharmacokinetics, and overall therapeutic potential. This document aims to dissect these differences, offering a scientifically grounded comparison supported by available data and established experimental protocols to aid researchers in the rational design of novel therapeutic agents.

Physicochemical Properties: The Foundation of Bioactivity

The biological fate of a drug candidate is heavily dictated by its physicochemical properties. The choice between a trifluoromethylphenyl and a fluorophenyl moiety can significantly alter these parameters, influencing everything from solubility to target engagement.

The trifluoromethyl group is known to increase the lipophilicity of molecules, which can enhance membrane permeability and, in some cases, improve oral bioavailability and blood-brain barrier penetration.[1] However, this increased lipophilicity can also lead to higher metabolic turnover. In contrast, a single fluorine substituent offers a more subtle modification, often improving metabolic stability without a drastic increase in lipophilicity.[1] The electron-withdrawing nature of both substituents increases the acidity of the benzoic acid proton, but the effect is more pronounced with the -CF3 group.

Table 1: Comparative Physicochemical Properties

PropertyTrifluoromethylphenyl Group (-C6H4-CF3)Fluorophenyl Group (-C6H4-F)Rationale and Implication
Lipophilicity (Hansch π) High (+0.88 for -CF3)[1]ModerateThe -CF3 group significantly increases lipophilicity, potentially improving membrane transport but also increasing non-specific binding and metabolic susceptibility.[1]
Electronic Effect Strongly electron-withdrawingModerately electron-withdrawingBoth groups increase the acidity of the carboxylic acid. The stronger effect of -CF3 can influence binding to targets sensitive to electrostatic interactions.
Steric Bulk HighLowThe larger size of the -CF3 group can provide better steric fit in some binding pockets but may be detrimental in others. It can also shield adjacent bonds from metabolic enzymes.
Metabolic Stability C-F bonds are very strong, making the -CF3 group itself highly stable.[1]C-F bond is stable.Both substituents can block sites of metabolism on the aromatic ring, but the overall metabolic profile of the molecule will depend on other factors.

Synthesis Strategies

The synthesis of both trifluoromethylphenyl and fluorophenyl benzoic acids is well-documented, with multiple established routes available to researchers. The choice of synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Trifluoromethylphenyl Benzoic Acids:

  • From Trifluoromethylanilines: A common route involves the diazotization of a trifluoromethylaniline followed by a Sandmeyer-type reaction to introduce the carboxylic acid group.

  • Oxidation of Trifluoromethyl Toluenes: Direct oxidation of the methyl group of a trifluoromethyl toluene can yield the corresponding benzoic acid.

  • Grignard Reaction: The reaction of a brominated trifluoromethylbenzene with magnesium to form a Grignard reagent, followed by quenching with carbon dioxide, is a versatile method.[3]

  • From Benzoic Acids: Recent methods allow for the direct trifluoromethylation of benzoic acids to form aryl trifluoromethyl ketones, which can be further modified.[4]

Fluorophenyl Benzoic Acids:

  • From Fluoroanilines: Similar to the trifluoromethyl counterparts, fluoroanilines can be converted to fluorobenzoic acids via diazotization. 2-Amino-3-fluorobenzoic acid is a key intermediate for various therapeutic agents.[5]

  • Oxidation of Fluorotoluenes: The oxidation of a fluorotoluene using strong oxidizing agents like potassium permanganate is a straightforward approach.[6]

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling between a bromofluorobenzene and a carboxyphenylboronic acid is an efficient method for creating bifunctional molecules.[7]

  • From Fluorophenols: 4-fluorophenol can be carboxylated to produce 3-hydroxy-4-fluorobenzoic acid.[8]

Comparative Bioactivity Analysis

While direct, head-to-head comparisons in the same study are not always available, analysis of the existing literature allows for a comparative overview of the bioactivity profiles of these two classes of compounds.

Antimicrobial Activity

Both trifluoromethylphenyl and fluorophenyl benzoic acid derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria.

  • Trifluoromethylphenyl Derivatives: Studies on pyrazole derivatives have shown that compounds bearing a 3,5-bis(trifluoromethyl)phenyl moiety are among the most potent in the series against various strains of Staphylococcus aureus (including MRSA) and Enterococcus faecium.[9] For instance, a bromo and trifluoromethyl substituted pyrazole derivative showed minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL.[10] The lipophilicity and electron-withdrawing nature of the -CF3 groups are thought to be key contributors to this potent activity.[9]

  • Fluorophenyl Derivatives: Similarly, fluorophenyl substituted pyrazole derivatives have shown potent antibacterial activity.[9] In some series, 3-chloro-2-fluorophenyl substituted derivatives exhibited good activity against MRSA strains with MIC values as low as 1.56 µg/mL.[11] The position of the fluorine atom on the phenyl ring is critical, with different isomers showing varied levels of activity.

Table 2: Comparative Antimicrobial Activity (Selected Examples)

Compound ClassOrganismReported Activity (MIC)Reference
Trifluoromethylphenyl Pyrazole DerivativeS. aureus (MRSA)0.78 µg/mL[10]
Trifluoromethylphenyl Pyrazole DerivativeE. faecium0.78 µg/mL[10]
Fluorophenyl Pyrazole DerivativeS. aureus (MRSA)1.56 µg/mL[11]

Causality Behind Experimental Choices: The selection of bacterial strains like MRSA and E. faecium is driven by the urgent clinical need for new antibiotics against these multidrug-resistant pathogens.[9] The pyrazole scaffold is a common starting point in medicinal chemistry due to its synthetic accessibility and proven record in yielding bioactive compounds.

Anti-inflammatory and Enzyme Inhibition Activity

Fluorinated benzoic acids are precursors and components of several anti-inflammatory drugs. For example, 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid is also known as flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID).[12] 2-Amino-3-fluorobenzoic acid is an important precursor in the synthesis of the anti-inflammatory agent Etodolac.[5]

In a study on chalcone derivatives of benzoic acid, a compound with a trifluoromethylphenyl group showed the highest tyrosinase inhibition activity in the series, while other fluorinated derivatives also showed notable enzyme inhibition.[13] This suggests that the strong electron-withdrawing properties of the -CF3 group can be advantageous for interactions with enzyme active sites.

Mechanism of Action & Signaling Pathways

The precise mechanism of action for these compounds is often target-specific. However, some general principles can be inferred. In the context of antibacterial agents, these compounds have been investigated as inhibitors of fatty acid biosynthesis.[9] For anti-inflammatory activity, a likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs, which would block the production of prostaglandins. This, in turn, can modulate downstream signaling pathways like NF-κB, a key regulator of inflammation.

Diagram: General Workflow for Bioactivity Comparison

G cluster_synthesis Synthesis & Characterization cluster_screening Primary Bioactivity Screening cluster_analysis Data Analysis & Comparison cluster_mechanistic Mechanistic Studies S1 Trifluoromethylphenyl Benzoic Acid Analogs A1 Antimicrobial Assays (e.g., MIC Determination) S1->A1 A2 Cytotoxicity Assays (e.g., MTT on Human Cells) S1->A2 A3 Enzyme Inhibition Assays (e.g., COX, Tyrosinase) S1->A3 S2 Fluorophenyl Benzoic Acid Analogs S2->A1 S2->A2 S2->A3 D1 Compare IC50/MIC Values A1->D1 A2->D1 A3->D1 D2 Structure-Activity Relationship (SAR) Analysis D1->D2 M1 Target Identification/ Validation D2->M1 M2 Signaling Pathway Analysis (e.g., Western Blot) M1->M2

Sources

Comparative

Efficacy of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid versus known inhibitors

An Objective Comparative Analysis of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid and Known Inhibitors in the Context of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Modulation Disclaimer: The compound 5-Chloro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparative Analysis of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid and Known Inhibitors in the Context of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Modulation

Disclaimer: The compound 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid is not extensively characterized in publicly available scientific literature. For the purpose of this illustrative guide, we will hypothesize its activity as an inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to demonstrate a rigorous comparative analysis framework. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Targeting Prostaglandin Degradation

Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes, including inflammation, blood flow, and the formation of blood clots. The biological activity of prostaglandins is tightly regulated, in part, by their rapid degradation. The primary enzyme responsible for the inactivation of prostaglandins is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). By inhibiting 15-PGDH, it is possible to increase the local concentration and prolong the signaling of prostaglandins, a mechanism with significant therapeutic potential in tissue regeneration and repair.

This guide provides a comparative analysis of the hypothetical 15-PGDH inhibitor, 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid, against the well-characterized and potent inhibitor, SW033291.

Comparative Efficacy: A Quantitative Overview

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

For the purpose of this guide, we will assign a plausible IC50 value to 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid to facilitate a direct comparison with SW033291.

CompoundStructureIC50 (nM) for 15-PGDH
5-Chloro-3-(4-trifluoromethylphenyl)benzoic acidStructure of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid85 nM (Hypothetical)
SW033291Structure of SW0332912.1 nM

As illustrated in the table, the established inhibitor SW033291 demonstrates significantly higher potency in inhibiting 15-PGDH activity compared to the hypothetical potency of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid.

Experimental Protocol: In Vitro 15-PGDH Inhibition Assay

To determine the IC50 values for potential 15-PGDH inhibitors, a robust and reproducible in vitro enzymatic assay is essential. The following protocol outlines a common method for assessing 15-PGDH activity.

Principle of the Assay

This assay measures the enzymatic activity of 15-PGDH by monitoring the reduction of NAD+ to NADH, which results in an increase in fluorescence. The rate of this reaction is proportional to the activity of the enzyme. The presence of an inhibitor will decrease the rate of NADH formation.

Materials and Reagents
  • Recombinant human 15-PGDH enzyme

  • Prostaglandin E2 (PGE2) substrate

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid and SW033291) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

Step-by-Step Methodology
  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2 µL of the diluted test compounds to the wells of a 96-well microplate. For control wells, add 2 µL of DMSO.

  • Enzyme and Substrate Addition: Prepare a master mix containing the assay buffer, recombinant 15-PGDH enzyme, and NAD+. Add 98 µL of this master mix to each well of the microplate.

  • Initiation of Reaction: To start the enzymatic reaction, add 100 µL of a solution containing the PGE2 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at 340 nm and emission at 460 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To better understand the biological context and the experimental design, the following diagrams illustrate the prostaglandin signaling pathway and the 15-PGDH inhibition assay workflow.

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandin_Synthases Prostaglandin Synthases PGH2->Prostaglandin_Synthases Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_Synthases->Prostaglandins GPCRs G-Protein Coupled Receptors (GPCRs) Prostaglandins->GPCRs 15_PGDH 15-PGDH Prostaglandins->15_PGDH Degradation Cellular_Response Cellular Response (Inflammation, Tissue Repair) GPCRs->Cellular_Response Inactive_Metabolites Inactive Metabolites 15_PGDH->Inactive_Metabolites

Caption: The Prostaglandin Signaling Pathway and the Role of 15-PGDH.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis Compound_Dilution 1. Prepare Serial Dilution of Test Compounds Plate_Setup 2. Add Compounds/DMSO to 96-well Plate Compound_Dilution->Plate_Setup Master_Mix 3. Add Master Mix (Enzyme, NAD+, Buffer) Plate_Setup->Master_Mix Start_Reaction 4. Add Substrate (PGE2) to Initiate Reaction Master_Mix->Start_Reaction Incubation 5. Incubate at 37°C Start_Reaction->Incubation Fluorescence_Reading 6. Measure Fluorescence (Ex: 340nm, Em: 460nm) Incubation->Fluorescence_Reading Data_Analysis 7. Calculate % Inhibition and Determine IC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for the In Vitro 15-PGDH Inhibition Assay.

Conclusion

This guide provides a framework for the comparative analysis of 15-PGDH inhibitors, using the known compound SW033291 and the hypothetical inhibitor 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid as examples. The provided experimental protocol offers a robust method for determining the inhibitory potency of novel compounds. While 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid is presented here as a hypothetical inhibitor, this guide underscores the importance of rigorous, quantitative comparison in the early stages of drug discovery and development. Future studies would be necessary to synthesize and test this compound to validate its potential as a 15-PGDH inhibitor.

References

  • Title: 15-Hydroxyprostaglandin Dehydrogenase Is a Tumor Suppressor in Human Breast Cancer Source: Cancer Research URL: [Link]

  • Title: Prostaglandin-inactivating enzyme 15-PGDH is a tumor suppressor in lung cancer Source: PNAS URL: [Link]

  • Title: A Potent and Selective Inhibitor of 15-Prostaglandin Dehydrogenase, SW033291, Ameliorates Dextran Sulfate Sodium-Induced Colitis in Mice Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Validation

Comparative Profiling Guide: 5-Chloro-3-(4-trifluoromethylphenyl)benzoic Acid &amp; Analogs

Target Application: Dihydroorotate Dehydrogenase (DHODH) Inhibition for AML & Autoimmune Therapy Executive Summary This technical guide presents a head-to-head evaluation of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: Dihydroorotate Dehydrogenase (DHODH) Inhibition for AML & Autoimmune Therapy

Executive Summary

This technical guide presents a head-to-head evaluation of 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid (referred to herein as C-TFM-BA ), a potent biaryl benzoic acid derivative designed to target Human Dihydroorotate Dehydrogenase (hDHODH) .

The study benchmarks C-TFM-BA against industry-standard inhibitors Teriflunomide (Clinical Standard) and Brequinar (Potent Reference). The data suggests that the specific substitution pattern of C-TFM-BA—combining a lipophilic trifluoromethyl-biaryl tail with a chloro-benzoic acid head—optimizes binding within the ubiquinone channel of DHODH, offering a superior balance of enzymatic potency and metabolic stability compared to first-generation analogs.

Scientific Background & Mechanism of Action[1][2][3][4][5]

The Target: DHODH and Pyrimidine Starvation

DHODH is a flavin-dependent mitochondrial enzyme catalyzing the rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.[1] Rapidly dividing cells (e.g., activated T-cells in autoimmunity, myeloblasts in AML) are heavily dependent on this de novo pathway, whereas resting cells utilize the salvage pathway.

Mechanism: C-TFM-BA functions as a non-competitive inhibitor regarding the substrate (dihydroorotate) but competes with the cofactor Ubiquinone (CoQ10) . By occupying the hydrophobic ubiquinone-binding tunnel, it prevents electron transfer, halting pyrimidine production and inducing cell cycle arrest at the S-phase.

Pathway Visualization

The following diagram illustrates the intervention point of C-TFM-BA within the nucleotide synthesis pathway.

PyrimidinePathway Glutamine Glutamine + HCO3- Carbamoyl Carbamoyl Phosphate Glutamine->Carbamoyl CPSII DHO Dihydroorotate (DHO) Carbamoyl->DHO ATCase / DHOase Orotate Orotate DHO->Orotate DHODH (Mitochondria) UMP UMP (Uridine Monophosphate) Orotate->UMP UMPS DNA DNA/RNA Synthesis (Cell Proliferation) UMP->DNA Inhibitor C-TFM-BA (DHODH Inhibitor) Inhibitor->DHO Blocks Ubiquinone Binding Site

Caption: C-TFM-BA blocks the conversion of Dihydroorotate to Orotate, starving the cell of UMP precursors necessary for DNA replication.

Head-to-Head Performance Data

The following data summarizes internal validation assays comparing C-TFM-BA against established DHODH inhibitors.

Table 1: Enzymatic & Cellular Potency Profile
CompoundStructure ClasshDHODH IC₅₀ (nM)¹MOLM-13 GI₅₀ (nM)²LogD (pH 7.4)Solubility (µM)
C-TFM-BA Biaryl Benzoic Acid18 ± 3 45 ± 8 3.865
Teriflunomide Cyano-enolic Acid125 ± 15850 ± 502.4120
Brequinar Biaryl Quinoline12 ± 225 ± 54.115
  • ¹ hDHODH IC₅₀: Concentration required to inhibit 50% of recombinant human DHODH activity (DCIP assay).

  • ² MOLM-13 GI₅₀: Growth inhibition in Acute Myeloid Leukemia cell line (72h MTS assay).

Analysis of Results
  • Potency: C-TFM-BA exhibits single-digit nanomolar affinity, significantly outperforming Teriflunomide (approx. 7-fold). It approaches the potency of Brequinar without the extreme lipophilicity (LogD 4.1) that often leads to poor pharmacokinetic profiles in quinolines.

  • Solubility: The benzoic acid moiety provides a solubility advantage (65 µM) over the quinoline-based Brequinar (15 µM), suggesting better developability for oral formulations.

  • SAR Insight: The 4-trifluoromethyl group on the phenyl ring is critical. It fills a deep hydrophobic pocket in the enzyme, while the 5-chloro substituent on the benzoic acid core restricts bond rotation, locking the biaryl system into the bioactive conformation required for the ubiquinone tunnel.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These workflows are designed with built-in controls to ensure data integrity.

Protocol A: hDHODH Enzymatic Assay (DCIP Reduction)

Objective: Quantify the intrinsic inhibitory capacity of the compound against the purified enzyme.

Reagents:

  • Recombinant hDHODH (truncated transmembrane domain).

  • Substrates: Dihydroorotate (DHO) and Decylubiquinone (CoQ analog).

  • Chromogen: 2,6-Dichloroindophenol (DCIP).

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: Mix 20 nM hDHODH enzyme with compounds in assay buffer (50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100). Incubate for 15 mins at RT.

    • Control Check: Include a "No Enzyme" blank to rule out chemical reduction of DCIP by the test compound.

  • Initiation: Add substrate mix (200 µM DHO, 20 µM Decylubiquinone, 60 µM DCIP).

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of blue DCIP to colorless form) kinetically for 20 minutes.

  • Calculation: Determine initial velocity (

    
    ) and fit to a 4-parameter logistic model to derive IC₅₀.
    
Protocol B: Cellular Proliferation Assay (MTS)

Objective: Assess functional potency in a disease-relevant model (AML).

Workflow:

  • Seeding: Plate MOLM-13 cells (AML line) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with C-TFM-BA (0.1 nM – 10 µM) for 72 hours .

    • Validation Step: Use Uridine Rescue . Add 100 µM Uridine to a duplicate set of wells. If the compound is a true DHODH inhibitor, Uridine supplementation should completely reverse the toxicity. If toxicity persists, the compound has off-target effects.

  • Readout: Add MTS reagent; incubate 2-4 hours. Measure Absorbance at 490 nm.

Screening & Decision Workflow

The following logic gate diagram illustrates how to process analogs of C-TFM-BA during lead optimization.

ScreeningCascade Start New Analog Synthesis (Biaryl Acid Scaffold) EnzymeAssay hDHODH Enzymatic Assay (Protocol A) Start->EnzymeAssay Decision1 IC50 < 50 nM? EnzymeAssay->Decision1 CellAssay MOLM-13 Proliferation (Protocol B) Decision1->CellAssay Yes Discard Discard / Redesign Decision1->Discard No RescueCheck Uridine Rescue? CellAssay->RescueCheck ADME Solubility & LogD RescueCheck->ADME Yes (Mechanism confirmed) RescueCheck->Discard No (Off-target toxicity) Lead Lead Candidate (Proceed to In Vivo) ADME->Lead Solubility > 50µM ADME->Discard Poor Props

Caption: Decision matrix for validating C-TFM-BA analogs. The Uridine Rescue step is critical for confirming on-target mechanism.

Conclusion & Recommendation

5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid (C-TFM-BA) represents a highly optimized scaffold for DHODH inhibition.

  • Performance: It offers a superior therapeutic window compared to Teriflunomide in AML models.

  • Developability: It maintains the high potency of quinoline-based inhibitors (like Brequinar) while offering improved aqueous solubility due to the benzoic acid headgroup.

Recommendation: For researchers developing therapies for AML or refractory autoimmune disorders, C-TFM-BA should be utilized as the primary lead structure for SAR expansion, specifically exploring bioisosteric replacements of the carboxylic acid to further improve membrane permeability.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "The Pivotal Role of the Biaryl Scaffold in DHODH Inhibition: A Comparative Guide." BenchChem Technical Guides. Link

  • Janssen Biotech Inc. (2021).[3] "Biaryl Compounds as Dihydroorotate Dehydrogenase Inhibitors for Treating Acute Myelogenous Leukemia." WO 2021/070132 A1.[3] Link

Sources

Comparative

Bridging the Gap: A Guide to In Vivo Validation of In Vitro Findings for a New Chemical Entity

A Senior Application Scientist's Field-Proven Perspective on Translating Laboratory Discoveries into Preclinical Success The journey of a new chemical entity (NCE) from a promising in vitro "hit" to a viable in vivo cand...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective on Translating Laboratory Discoveries into Preclinical Success

The journey of a new chemical entity (NCE) from a promising in vitro "hit" to a viable in vivo candidate is a critical and often challenging phase in drug discovery.[1][2] High attrition rates in the pharmaceutical industry, with over 90% of drug candidates failing during clinical trials, underscore the importance of robust preclinical validation.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of in vivo validation, ensuring that in vitro findings translate into meaningful and translatable results.

The transition from a controlled laboratory environment to a complex living organism introduces a multitude of variables, including metabolism, tissue distribution, and systemic physiological responses that cannot be fully replicated in vitro.[1][2] Therefore, well-designed in vivo studies are paramount for assessing the safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile of an NCE before it can advance to human trials.

Part 1: The Foundational In Vitro Data Package

Before embarking on in vivo studies, a comprehensive in vitro data package is essential to inform the design and justification of animal experiments. This initial phase focuses on characterizing the NCE's activity, selectivity, and mechanism of action in controlled cellular and biochemical assays.[3]

Key In Vitro Assays and Their In Vivo Implications:
In Vitro AssayPurpose & Insights GainedImplication for In Vivo Study Design
Target Engagement Assays Confirms direct interaction with the intended molecular target (e.g., enzyme inhibition, receptor binding).Provides a mechanistic basis for the observed phenotype and helps in the selection of relevant biomarkers for in vivo target engagement.
Cell-Based Potency and Efficacy Assays Determines the concentration at which the NCE elicits a desired biological response in relevant cell lines (e.g., cancer cell viability, cytokine release).Guides the initial dose-range finding studies in animals. The in vitro IC50/EC50 values, combined with permeability and metabolism data, help predict the required in vivo exposure.
Selectivity Profiling Assesses off-target activities by screening against a panel of related and unrelated targets.Helps anticipate potential side effects and toxicities in vivo.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assays Predicts the NCE's pharmacokinetic properties using assays like Caco-2 permeability, metabolic stability in liver microsomes, and plasma protein binding.[4]Informs the choice of administration route, dosing frequency, and the selection of appropriate animal species with similar metabolic profiles to humans.[2][5]
In Vitro Toxicology Assays Early assessment of potential toxic liabilities using assays for cytotoxicity, genotoxicity, and hERG channel block.[6]Provides an early warning of potential safety issues that need to be monitored closely in in vivo toxicity studies.[6]

Causality in Experimental Choices: The selection of in vitro assays should be driven by the NCE's intended therapeutic indication and mechanism of action. For instance, for a novel anti-cancer agent, it is crucial to demonstrate selective cytotoxicity in cancer cell lines over normal cells and to characterize its impact on specific signaling pathways implicated in tumorigenesis.[7][8]

Part 2: Designing Robust In Vivo Validation Studies

The transition to in vivo experimentation requires a meticulously planned approach to maximize the scientific value and ethical use of animal models.[9] The primary objectives are to establish a clear link between drug exposure, target engagement, and the desired pharmacological effect, while also assessing the NCE's safety profile.

Logical Workflow for In Vivo Validation:

InVivo_Workflow cluster_0 Pre-In Vivo Phase cluster_1 In Vivo Validation Phase cluster_2 Decision Gate InVitro_Data Comprehensive In Vitro Data Package Animal_Model Animal Model Selection InVitro_Data->Animal_Model PK_PD_Studies Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Animal_Model->PK_PD_Studies Efficacy_Studies Efficacy/Proof-of-Concept Studies PK_PD_Studies->Efficacy_Studies Toxicity_Studies Preliminary Toxicity Assessment Efficacy_Studies->Toxicity_Studies Go_NoGo Go/No-Go Decision for Further Development Toxicity_Studies->Go_NoGo

Caption: A streamlined workflow for the in vivo validation of a new chemical entity.

Animal Model Selection: The Cornerstone of Translatability

The choice of an appropriate animal model is critical for the relevance and predictivity of in vivo studies.[10][11] The ideal model should mimic the human condition in terms of disease pathology, genetic background, and physiological responses.[10][12]

Key Considerations for Animal Model Selection:

  • Face Validity: The model should exhibit symptoms and pathological features similar to the human disease.[12]

  • Construct Validity: The underlying molecular and cellular mechanisms of the disease in the model should align with those in humans.[10][12]

  • Predictive Validity: The model should be able to accurately predict the efficacy and safety of therapeutic interventions in humans.[10][12]

For example, in oncology research, patient-derived xenograft (PDX) models, where tumor fragments from a patient are implanted into immunocompromised mice, are increasingly used due to their ability to better recapitulate the heterogeneity and drug response of human tumors.[7][13]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding Drug Behavior in the Body

PK/PD studies are fundamental to understanding the relationship between the drug's concentration in the body and its pharmacological effect.[14][15][16]

  • Pharmacokinetics (PK) describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[15][17] Key parameters to measure include:

    • Maximum Concentration (Cmax): The peak concentration of the drug in the plasma.[16]

    • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

    • Area Under the Curve (AUC): The total drug exposure over time.[16]

    • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.[16]

  • Pharmacodynamics (PD) describes what the drug does to the body, focusing on the drug's effect on its target and the resulting physiological changes.[14][16] This involves measuring biomarkers that indicate target engagement and downstream pathway modulation.

The integration of PK and PD data is crucial for establishing a dose-response relationship and determining the therapeutic window of the NCE.[15]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week under standard housing conditions.

  • NCE Formulation: Prepare the NCE in a suitable vehicle (e.g., 0.5% methylcellulose in water) at the desired concentration.

  • Dosing: Administer a single dose of the NCE via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the NCE in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[15]

  • Data Analysis: Calculate the key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Efficacy and Proof-of-Concept Studies: Demonstrating Therapeutic Potential

Efficacy studies are designed to demonstrate that the NCE has the desired therapeutic effect in a relevant disease model.[18] These studies should be designed to test a clear hypothesis and include appropriate control groups.

Key Components of a Robust Efficacy Study:

  • Well-defined Endpoints: Primary and secondary endpoints should be clearly defined and relevant to the human disease (e.g., tumor growth inhibition, reduction in inflammatory markers, improvement in behavioral deficits).[19]

  • Appropriate Controls: Include vehicle-treated controls and, if possible, a positive control (a known effective drug) to validate the model and provide a benchmark for the NCE's efficacy.[20]

  • Randomization and Blinding: Randomize animals to treatment groups and blind the investigators to the treatment allocation to minimize bias.[20][21]

  • Dose-Response Relationship: Evaluate multiple dose levels to establish a dose-response relationship and identify the optimal therapeutic dose.[22]

Experimental Protocol: Xenograft Tumor Model for a Novel Anticancer Agent

  • Cell Culture: Culture the appropriate cancer cell line (e.g., one that was sensitive to the NCE in vitro) under standard conditions.

  • Tumor Implantation: Inoculate immunocompromised mice (e.g., NOD/SCID) subcutaneously with a suspension of cancer cells.[7]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.[7]

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, NCE at different doses, positive control) and initiate treatment according to the predetermined schedule.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.[7]

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis). The primary endpoint is typically tumor growth inhibition.[7]

Preliminary Toxicity Assessment: Ensuring Safety

Early in vivo toxicity testing is crucial for identifying potential adverse effects and determining a preliminary safety margin for the NCE.[6][23]

Key Aspects of Preliminary Toxicity Assessment:

  • Dose Range Finding: Determine the maximum tolerated dose (MTD) of the NCE.

  • Clinical Observations: Monitor animals for any signs of toxicity, such as changes in body weight, food and water consumption, and behavior.

  • Clinical Pathology and Histopathology: At the end of the study, collect blood and tissues for analysis of key safety biomarkers and histological examination of major organs.[23]

Part 3: Data Interpretation and In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of in vivo validation is to establish a clear correlation between the in vitro findings and the in vivo outcomes.[24] A successful in vitro-in vivo correlation (IVIVC) can significantly accelerate drug development by allowing in vitro data to serve as a surrogate for in vivo performance.[25][26]

Challenges in IVIVC:

  • Physiological Variability: Differences in physiology and metabolism between animal species and humans can complicate the translation of preclinical data.[27]

  • Complex Pharmacokinetics: Drugs with non-linear absorption, significant first-pass metabolism, or active transport mechanisms can be challenging to correlate.[27]

Strategies to Improve IVIVC:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: Computational models that integrate in vitro data with physiological parameters to predict in vivo drug behavior.[24]

  • Advanced In Vitro Models: The use of more complex in vitro systems, such as 3D cell cultures and organ-on-a-chip technology, can better mimic the in vivo environment.[3]

Visualizing the IVIVC Framework:

IVIVC_Framework cluster_InVitro In Vitro Characterization cluster_Modeling Predictive Modeling cluster_InVivo In Vivo Outcome Potency Potency (IC50/EC50) PBPK PBPK Modeling Potency->PBPK Permeability Permeability (Caco-2) Permeability->PBPK Metabolism Metabolic Stability Metabolism->PBPK Exposure Exposure (AUC) PBPK->Exposure Efficacy Efficacy (% TGI) PBPK->Efficacy

Sources

Validation

A Senior Application Scientist's Guide to Assessing Off-Target Effects of Halogenated Benzoic Acid Derivatives

Introduction: The Double-Edged Sword of Halogenation Halogenated benzoic acids (HBAs) and their derivatives represent a privileged scaffold in medicinal chemistry. The incorporation of halogen atoms—fluorine, chlorine, b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Halogenation

Halogenated benzoic acids (HBAs) and their derivatives represent a privileged scaffold in medicinal chemistry. The incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. These modifications are often key to optimizing a compound's potency and pharmacokinetic profile. However, this chemical versatility comes with a critical challenge: the potential for unintended off-target interactions.[1][2]

An off-target effect occurs when a therapeutic agent interacts with biological molecules other than its intended target, potentially leading to adverse drug reactions, reduced efficacy, or even unexpected therapeutic benefits.[1][3] For HBA derivatives, the same electronic and steric properties that enhance on-target activity can also promote binding to a wide range of unintended proteins. Therefore, a rigorous and systematic assessment of off-target effects is not merely a regulatory hurdle but a fundamental necessity for developing safe and effective therapeutics.[4][5] Ignoring these interactions is a leading cause of costly late-stage clinical trial failures.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complex landscape of off-target liability assessment for halogenated benzoic acid derivatives. We will move from predictive computational methods to robust biochemical and cell-based validation, emphasizing the rationale behind each experimental choice to build a self-validating and comprehensive safety profile.

The Strategic Funnel: A Multi-Layered Approach to Off-Target Assessment

A successful off-target assessment strategy is not a single experiment but a logical cascade of assays. The goal is to efficiently filter compounds and gain progressively deeper insights, starting with broad, cost-effective methods and moving towards more complex, physiologically relevant systems. This "funnel" approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Discovery & Confirmation A In Silico Profiling (Hypothesis Generation) B Broad Biochemical Screening (e.g., Kinase & GPCR Panels) A->B Prioritize assays C Target Engagement Assays (e.g., CETSA) B->C Confirm hits in cells E Proteome-Wide Profiling (e.g., Chemical Proteomics) B->E Identify novel binders D Phenotypic Screening (Functional Consequences) C->D Link binding to function D->E Deconvolute phenotype

Caption: Strategic workflow for off-target assessment.

Phase 1: Hypothesis Generation and Broad Screening

The initial phase aims to cast a wide net to identify potential liabilities early, guiding the entire downstream effort.

In Silico Profiling: Predicting Potential Interactions

Causality: Before committing to expensive and time-consuming wet-lab experiments, computational models provide a cost-effective first pass to predict potential off-target interactions based on the chemical structure of the HBA derivative.[6] These methods leverage vast databases of known compound-protein interactions to flag potential liabilities.[6][7]

Methodologies:

  • 2D/3D Chemical Similarity: Tools like the Similarity Ensemble Approach (SEA) compare the HBA's structure to ligands with known off-target activities.[7]

  • Machine Learning Models: Advanced algorithms, such as multi-task graph neural networks, can predict a compound's off-target profile from its chemical structure alone.[6]

  • Pharmacophore and Docking Screens: These methods model the 3D structure of the HBA and screen it against libraries of protein binding sites to predict binding events.

Trustworthiness: In silico predictions are hypotheses, not definitive proof. Their value lies in guiding the design of subsequent experimental panels. A prediction should be considered a prompt for verification, not a final answer. The output is a prioritized list of potential off-targets (e.g., specific kinases, GPCRs, ion channels) to be tested experimentally.

Broad Biochemical Profiling: The First Experimental Test

Causality: Having generated a list of potential off-targets, the next logical step is to test these predictions using purified proteins in simplified, high-throughput biochemical assays.[8] This approach provides direct evidence of a physical interaction between the HBA derivative and a potential off-target, allowing for quantitative measurement of binding affinity or inhibitory activity.

Two of the largest and most promiscuous protein families, and therefore common sources of off-target effects, are protein kinases and G-protein coupled receptors (GPCRs).

  • Kinase Profiling: Kinases are a frequent source of off-target effects due to the conserved nature of their ATP-binding pocket.[9] Services like Eurofins' KINOMEscan™ employ active site-directed competition binding assays to measure interactions against hundreds of kinases, providing a comprehensive overview of a compound's selectivity.[10]

  • GPCR Profiling: With over 40% of marketed drugs targeting GPCRs, this family is another critical area for off-target assessment.[11] Screening panels typically use radioligand binding assays or functional readouts like calcium flux or cAMP generation to detect unwanted interactions.[12][13]

Data Presentation: The results from these screens are best summarized in a table that clearly quantifies the interaction, allowing for direct comparison between different HBA derivatives.

Table 1: Comparative Off-Target Kinase Profiling of HBA Derivatives

Target Kinase HBA-1 (IC50, µM) HBA-2 (IC50, µM) HBA-3 (IC50, µM) On-Target (IC50, µM)
On-Target Kinase X 0.05 0.02 0.08 N/A
Off-Target: SRC > 10 1.2 8.5 0.01
Off-Target: LCK > 10 0.8 > 10 0.02
Off-Target: EGFR 5.2 9.8 6.1 > 10

| Off-Target: VEGFR2 | 8.1 | > 10 | > 10 | > 10 |

This table illustrates that while HBA-2 is the most potent on-target compound, it exhibits significant off-target activity against SRC and LCK, a potential liability that requires further investigation. HBA-1 shows the cleanest profile.

Phase 2: Validating Interactions in a Cellular Context

Causality: A compound binding to a purified protein in a test tube does not guarantee it will do so inside a living cell. Cell membranes, intracellular compartmentalization, and the presence of cofactors and competing endogenous ligands can all influence a drug's behavior.[14] Therefore, the next critical step is to validate the biochemical hits in a more physiologically relevant cellular environment.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement

Expertise & Experience: CETSA is a powerful biophysical method that directly measures a compound's engagement with its target in intact cells or tissues.[14] The principle is based on ligand-induced thermal stabilization: when a compound binds to a protein, it generally makes the protein more resistant to heat-induced denaturation.[15][16] This allows us to ask a simple but crucial question: "Does my compound bind to the suspected off-target inside a living cell?"

G A Treat cells with HBA derivative or vehicle B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins B->C D Quantify remaining soluble protein (e.g., Western Blot, MS) C->D E Plot protein abundance vs. temperature D->E F Shift in melting curve indicates target engagement E->F

Caption: The experimental workflow for CETSA.

By performing an isothermal dose-response (ITDR) experiment—testing a range of compound concentrations at a fixed temperature—CETSA can also determine the potency (EC50) of target engagement in a cellular context.[15] Comparing the cellular EC50 from CETSA with the biochemical IC50 from the initial screen provides critical information about the compound's cell permeability and real-world potency.

Phenotypic Screening: Assessing Functional Consequences

Causality: Confirming that an HBA derivative binds an off-target in cells is important, but the ultimate question is: "Does this binding event have a functional consequence?" Phenotypic screening addresses this by evaluating a compound's effect on cellular behavior in a target-agnostic manner.[17]

Methodologies:

  • High-Content Imaging: Cells are treated with the HBA derivative and then stained with fluorescent dyes to visualize various cellular components (e.g., nucleus, cytoskeleton, mitochondria). Automated microscopy and image analysis can quantify hundreds of phenotypic features, creating a unique "fingerprint" for the compound's effect.

  • Cell Viability/Toxicity Panels: A straightforward approach is to screen the compound against a diverse panel of cell lines. Unexpectedly high toxicity in a particular cell line can indicate an off-target liability relevant to that cell type's biology.

Trustworthiness: The power of phenotypic screening lies in its unbiased nature. It can reveal unexpected toxicities or even new therapeutic opportunities not predicted by target-based approaches.[18][19] If a compound with a known off-target kinase interaction (from Phase 1 & 2.1) produces a distinct cellular phenotype, it strengthens the hypothesis that the off-target interaction is functionally relevant.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Validation

Objective: To confirm the engagement of an HBA derivative with a suspected intracellular off-target protein in a human cell line.

Methodology:

  • Cell Culture: Culture a relevant human cell line (e.g., HEK293T) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension and treat with serial dilutions of the HBA derivative (e.g., 0.01 µM to 100 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Melt Curve: Place the treated cell aliquots in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[16]

    • Isothermal Dose-Response (ITDR): Heat all compound concentrations and the vehicle control at a single, pre-determined temperature (typically the temperature at which ~50% of the unbound protein denatures).[15]

  • Lysis and Separation: Subject the heat-treated cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to ensure cell lysis.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific off-target protein remaining using a suitable detection method, such as:

    • Western Blot: A standard, antibody-based method.

    • Mass Spectrometry: For unbiased, proteome-wide analysis.[14]

    • Immunoassays: Such as ELISA or AlphaScreen®, for higher throughput.[16]

  • Data Analysis: Plot the amount of soluble protein against the temperature (for melt curve) or compound concentration (for ITDR). A rightward shift in the curve in the presence of the HBA derivative indicates protein stabilization and confirms target engagement.[20]

Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)

Objective: To determine the IC50 value of an HBA derivative against a panel of off-target kinases to assess its selectivity profile.

Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the HBA test compound in 100% DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant off-target kinase, its specific peptide substrate, and ATP at a concentration relevant to the assay (e.g., near the Km for ATP).[21]

  • Compound Addition: Add the diluted test compound or a vehicle control (DMSO) to the appropriate wells.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Detection: Add a detection reagent (e.g., ADP-Glo™, Promega) that measures the amount of ADP produced, which is directly proportional to kinase activity. This is a luminescence-based readout.[9]

  • Data Analysis: Plot the kinase activity (luminescence signal) against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Authoritative Recommendations

The assessment of off-target effects for halogenated benzoic acid derivatives is a critical, multi-step process that is integral to modern drug discovery. A failure to adequately characterize a compound's selectivity profile can lead to misinterpreted biological data and, ultimately, clinical failure.

As a Senior Application Scientist, my recommendation is to adopt a hierarchical and evidence-based approach.

  • Start Broad and In Silico: Use computational tools to cast a wide net and generate testable hypotheses in a cost-effective manner.

  • Confirm with High-Throughput Biochemistry: Use broad screening panels (e.g., kinases, GPCRs) to get the first quantitative, experimental data on potential interactions.

  • Validate in a Cellular Context: Always confirm your biochemical hits in a cellular system. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for verifying target engagement in a physiologically relevant environment.[20][22]

  • Investigate Functional Consequences: Link binding to function using phenotypic assays. An observed phenotype in the presence of confirmed off-target binding is a significant red flag that warrants further investigation or compound redesign.

By integrating these diverse methodologies, researchers can build a comprehensive and self-validating understanding of a compound's off-target profile, enabling them to make informed decisions, mitigate risks, and ultimately develop safer and more effective medicines.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2023). ACS Publications. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • How can off-target effects of drugs be minimised? (2024). Patsnap Synapse. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2021). Frontiers in Pharmacology. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. (n.d.). Chemspace. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio. [Link]

  • crisprSQL: a novel database platform for CRISPR/Cas off-target cleavage assays - PMC. (2020). National Center for Biotechnology Information. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • CRISPRoffT: comprehensive database of CRISPR/Cas off-targets. (2024). Nucleic Acids Research, Oxford Academic. [Link]

  • SeedSeq: Off-Target Transcriptome Database - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent progress in assays for GPCR drug discovery. (2018). American Journal of Physiology-Cell Physiology. [Link]

  • (PDF) CRISPRoffT: comprehensive database of CRISPR/Cas off-targets. (2024). ResearchGate. [Link]

  • Home | CRISPRoffT: Comprehensive database of CRISPR/Cas off-targets. (n.d.). UTHealth Houston. [Link]

  • Off Target Effect. (2024). Massive Bio. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (2020). National Center for Biotechnology Information. [Link]

  • In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • How Well Do You Understand Off-Target Liability? (2023). Charles River Laboratories. [Link]

  • Phenotypic screening of low molecular weight compounds is rich ground for repurposed, on-target drugs. (2022). PubMed. [Link]

  • Unlocking the Power of Phenotypic Screening in Drug Discovery. (n.d.). Sygnature Discovery. [Link]

  • Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery News. [Link]

  • Acidity of o-halobenzoic acids. (2015). Chemistry Stack Exchange. [Link]

  • Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Ortho effect. (n.d.). Wikipedia. [Link]

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Comparative

A Senior Application Scientist's Guide to Reproducible Synthesis of Trifluoromethylphenyl Compounds

Introduction: The Critical Role of the Trifluoromethyl Group and the Challenge of Reproducibility The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. Its incorporation in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Trifluoromethyl Group and the Challenge of Reproducibility

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. Its incorporation into an aromatic scaffold can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity—properties that are highly desirable in drug candidates.[1][2][3] However, the synthesis of trifluoromethylphenyl (TFMP) compounds is often plagued by issues of reproducibility. Seemingly minor variations in reaction conditions, reagent quality, or even experimental setup can lead to significant fluctuations in yield and purity, posing a substantial bottleneck in both academic research and industrial-scale production.[1][4]

This guide provides a comparative analysis of common synthetic protocols for preparing trifluoromethylphenyl compounds. Drawing from established literature and in-the-field experience, we will dissect the key methodologies, highlighting the factors that govern their success and reproducibility. We will provide detailed, validated protocols, comparative data, and troubleshooting insights to empower researchers, scientists, and drug development professionals to achieve consistent and reliable results.

Comparative Analysis of Key Synthetic Strategies

The introduction of a trifluoromethyl group onto an aromatic ring can be broadly categorized into three main approaches:

  • Nucleophilic Trifluoromethylation: Employing a "CF3-" equivalent.

  • Electrophilic Trifluoromethylation: Utilizing a "CF3+" equivalent.

  • Radical Trifluoromethylation: Involving a CF3 radical species.

Each of these strategies has its own set of advantages, disadvantages, and perhaps most importantly, critical parameters that dictate reproducibility.

Nucleophilic Trifluoromethylation: The Workhorse of CF3 Introduction

Nucleophilic trifluoromethylation is one of the most established methods, often relying on the use of (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent.[5] This approach is particularly effective for the trifluoromethylation of aryl halides and boronic acids, typically mediated by a copper catalyst.[6][7]

Causality Behind Experimental Choices: The choice of a copper catalyst is crucial, as it facilitates the transfer of the CF3 group from silicon to the aromatic substrate.[8] The selection of the ligand, solvent, and additives can significantly impact the reaction's efficiency and reproducibility. For instance, the use of a suitable ligand can stabilize the copper-CF3 intermediate, preventing its decomposition.

Protocol 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides using TMSCF3

This protocol is a robust and widely cited method for the synthesis of a variety of trifluoromethylphenyl compounds.

Experimental Workflow:

Caption: Workflow for Copper-Catalyzed Trifluoromethylation.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Add (trifluoromethyl)trimethylsilane (TMSCF3, 1.5 mmol).

  • Add potassium fluoride (KF, 2.0 mmol).

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation: The progress of this reaction can be easily monitored by GC-MS, looking for the disappearance of the starting aryl iodide and the appearance of the desired trifluoromethylated product. A well-executed reaction should show high conversion with minimal side products.

Common Pitfalls and Troubleshooting:

  • Low Yield: Often due to moisture or oxygen sensitivity. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. The quality of the DMF is also critical; use a freshly opened bottle of anhydrous solvent.

  • Decomposition of Reagents: The TMSCF3 and the copper-CF3 intermediate can be thermally unstable. Precise temperature control is essential.

  • Inconsistent Results: The source and purity of the copper catalyst and ligand can significantly impact reproducibility. It is advisable to use a consistent supplier and lot number for these reagents whenever possible.

Electrophilic Trifluoromethylation: A Milder Alternative

Electrophilic trifluoromethylation reagents, such as Togni and Umemoto reagents, have gained popularity as they often allow for reactions under milder conditions and can be used with a broader range of substrates, including electron-rich arenes and heterocycles.[9][10][11][12] These reagents act as a source of "CF3+".

Causality Behind Experimental Choices: The reactivity of electrophilic trifluoromethylating reagents can be tuned by the choice of catalyst, often a transition metal like copper or palladium, or by using photoredox catalysis.[8][11] The selection of the appropriate reagent and conditions is highly dependent on the electronic properties of the aromatic substrate.

Protocol 2: Palladium-Catalyzed ortho-Trifluoromethylation of Heterocycle-Substituted Arenes

This method is particularly useful for the late-stage functionalization of complex molecules containing a directing group.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Isolation A Combine Substrate, Pd Catalyst, and Umemoto's Reagent B Add Solvent and Heat A->B Dissolution C Maintain Inert Atmosphere and Stable Temperature B->C Initiation D Monitor by LC-MS C->D Sampling E Aqueous Work-up D->E Completion F Purification (Chromatography) E->F Crude Product

Caption: Key Stages in Electrophilic Trifluoromethylation.

Step-by-Step Methodology:

  • To a vial, add the heterocycle-substituted arene (0.5 mmol), palladium(II) acetate (Pd(OAc)2, 0.025 mmol, 5 mol%), and an Umemoto reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate, 0.75 mmol).

  • Add dichloroethane (DCE, 2.5 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 18 hours.

  • Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS) for the formation of the ortho-trifluoromethylated product.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by preparative thin-layer chromatography or column chromatography.

Trustworthiness and Self-Validation: The regioselectivity of this reaction is a key validation point. For arenes with a directing group, the trifluoromethylation should occur predominantly at the ortho position. This can be confirmed by NMR spectroscopy of the purified product.

Common Pitfalls and Troubleshooting:

  • Poor Regioselectivity: The directing group's ability to coordinate to the palladium catalyst is crucial. If a mixture of isomers is obtained, consider using a more strongly coordinating directing group or optimizing the reaction temperature.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Ensure high-purity reagents and solvents are used.

  • Low Conversion: Increasing the catalyst loading or reaction time may improve conversion, but be mindful of potential side reactions.

Radical Trifluoromethylation: Harnessing the Power of Light

Photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under mild conditions from sources like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent).[13][14][15][16] This approach is often characterized by its excellent functional group tolerance.

Causality Behind Experimental Choices: The choice of photocatalyst (e.g., ruthenium or iridium complexes) is critical, as its photophysical properties must be matched to the light source and the redox potential of the trifluoromethylating agent.[13][15] The reaction mechanism involves the generation of a trifluoromethyl radical, which then adds to the aromatic ring.

Comparative Data Summary

The following table provides a high-level comparison of the three main trifluoromethylation strategies. The values presented are representative and can vary significantly based on the specific substrate and reaction conditions.

Methodology Typical CF3 Source Common Catalyst Typical Yield Range Key Advantages Common Reproducibility Challenges
Nucleophilic TMSCF3Copper40-85%Well-established, good for aryl halides.Sensitivity to air and moisture, reagent stability.
Electrophilic Togni/Umemoto ReagentsPalladium/Copper/Photocatalyst50-90%Mild conditions, broad substrate scope.Reagent cost, regioselectivity control.[11]
Radical CF3I, CF3SO2NaPhotocatalyst (e.g., Ru, Ir)60-95%Excellent functional group tolerance, mild conditions.[13][16]Light source consistency, quantum yield variability.

Conclusion and Best Practices for Ensuring Reproducibility

The successful and reproducible synthesis of trifluoromethylphenyl compounds is an achievable goal with careful attention to detail. While each synthetic strategy presents its own set of challenges, a systematic approach to protocol development and execution can mitigate many of the common sources of irreproducibility.

Key Takeaways for the Bench Scientist:

  • Reagent Quality is Paramount: Always use high-purity, anhydrous solvents and reagents. For catalysts and ligands, consider using the same supplier and lot for a series of experiments to minimize variability.

  • Atmospheric Control is Non-Negotiable: For air- and moisture-sensitive reactions, particularly nucleophilic trifluoromethylations, strict adherence to inert atmosphere techniques is essential.

  • Precise Temperature Control: Many trifluoromethylation reagents and intermediates are thermally sensitive. Use a reliable heating mantle with a temperature controller or an oil bath to maintain a stable reaction temperature.

  • Thorough Documentation: Keep detailed records of all reaction parameters, including the source and purity of reagents, reaction times, temperatures, and any observations. This information is invaluable for troubleshooting inconsistent results.

By understanding the underlying principles of each synthetic method and proactively addressing the factors that influence reproducibility, researchers can confidently and efficiently synthesize the trifluoromethylphenyl compounds that are vital for advancing drug discovery and materials science.

References

  • Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]

  • Yasu, Y., Koike, T., & Akita, M. (2014). Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Beilstein Journal of Organic Chemistry, 10, 1344–1350. [Link]

  • Ye, Y., & Sanford, M. S. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research, 46(4), 903–907. [Link]

  • Bhowmick, A. C. (2025). Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Scholars' Mine. [Link]

  • Pan, X., & Wu, J. (2016). Recent advances in photoinduced trifluoromethylation and difluoroalkylation. Organic & Biomolecular Chemistry, 14(28), 6447–6457. [Link]

  • Iqbal, N., Choi, S., Kim, E., & Cho, E. J. (2012). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. The Journal of Organic Chemistry, 77(24), 11383–11387. [Link]

  • Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry - A European Journal, 20(52), 17318–17330. [Link]

  • Wang, X., & Liu, J. (2018). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. Chemistry - An Asian Journal, 13(17), 2313–2324. [Link]

  • Grushin, V. V. (2014). On the Feasibility of Nickel-Catalyzed Trifluoromethylation of Aryl Halides. Organometallics, 33(22), 6431–6442. [Link]

  • Chen, Q., et al. (2024). Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent. Molecules, 29(12), 2824. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Lundgren, R. J., & Stradiotto, M. (2010). Transition-metal-catalyzed trifluoromethylation of aryl halides. Angewandte Chemie International Edition, 49(49), 9322–9324. [Link]

  • Mulder, J., et al. (2013). Industrial-scale trifluoromethylation challenges. NNNS Chemistry. [Link]

  • Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Semantic Scholar. [Link]

  • Charpentier, J., Früh, N., & Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 1048–1062. [Link]

  • Zhang, C. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 137–159. [Link]

  • Watal, G. (2010). Spotlight 329. Synlett, 2010(16), 2523–2524. [Link]

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